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Foundational

An In-Depth Technical Guide to Piperazine-acetyl-PIP-AcOH: A Bifunctional Linker for Advanced Drug Development

This technical guide provides a comprehensive overview of Piperazine-acetyl-PIP-AcOH, a heterobifunctional linker of significant interest in contemporary drug discovery, particularly in the field of Proteolysis Targeting...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Piperazine-acetyl-PIP-AcOH, a heterobifunctional linker of significant interest in contemporary drug discovery, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical structure, physicochemical properties, strategic importance in medicinal chemistry, a detailed synthetic protocol, and a representative experimental workflow for its application.

Introduction: The Strategic Importance of Piperazine-Based Linkers

The piperazine heterocycle is a recurring motif in medicinal chemistry, valued for its unique structural and physicochemical properties.[1][2] Its six-membered ring with two nitrogen atoms at the 1 and 4 positions offers a combination of conformational rigidity and tunable basicity.[3] These characteristics often lead to favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[1][2] In recent years, the incorporation of piperazine moieties into the linkers of PROTACs has gained considerable attention.[4][5] PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6] The linker component of a PROTAC is not merely a spacer but plays a critical role in dictating the efficacy of the molecule by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][6]

Piperazine-acetyl-PIP-AcOH, with the IUPAC name 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid, is a prime example of a functionalized piperazine-based linker.[4] Its structure is designed to offer a balance of rigidity and flexibility, along with hydrophilic character, which can be advantageous for optimizing the properties of a PROTAC molecule.

Chemical Structure and Physicochemical Properties

The chemical identity of Piperazine-acetyl-PIP-AcOH is crucial for understanding its behavior and potential applications.

IUPAC Name: 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid[4]

Chemical Structure:

Figure 1: Chemical structure of 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid.

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. These values are critical for computational modeling, formulation development, and predicting the pharmacokinetic behavior of molecules incorporating this linker.

PropertyValueSource/Method
Molecular Formula C12H22N4O3Calculated
Molecular Weight 270.33 g/mol [4]
IUPAC Name 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid[4]
Topological Polar Surface Area (TPSA) 69.64 ŲCalculated
logP (octanol-water partition coefficient) -1.4972Calculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 4Calculated

Note: Calculated values are based on computational models and may vary from experimental data.

The presence of two piperazine rings contributes to the linker's semi-rigid nature, which can be beneficial for pre-organizing the binding moieties of a PROTAC for optimal ternary complex formation.[3][7] The terminal carboxylic acid and the amide group introduce polarity, which can enhance aqueous solubility, a common challenge in PROTAC development.[4][5] Furthermore, the protonatable nitrogen atoms of the piperazine rings can influence the molecule's overall charge at physiological pH, which in turn affects cell permeability and intracellular distribution.[4][5]

Rationale for Use in PROTAC Drug Development

The design of the linker is a critical aspect of developing effective PROTACs. The linker's length, rigidity, and chemical composition significantly impact the stability of the ternary complex and, consequently, the efficiency of protein degradation.[6] Piperazine-containing linkers like Piperazine-acetyl-PIP-AcOH offer several advantages:

  • Modulation of Physicochemical Properties: The piperazine moiety can improve the solubility of the often large and hydrophobic PROTAC molecules.[4][5] The ability of the piperazine nitrogens to be protonated can also aid in endosomal escape, a key step for cytosolic drug action.[]

  • Conformational Rigidity: Compared to flexible alkyl or PEG linkers, the cyclic structure of piperazine introduces a degree of rigidity.[3][7] This can reduce the entropic penalty upon binding and help to achieve a productive orientation of the target protein and E3 ligase.[6]

  • Synthetic Tractability: The differential reactivity of the two nitrogen atoms in a mono-substituted piperazine allows for controlled, stepwise synthesis to attach the target-binding and E3 ligase-binding moieties.[4]

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC (with Piperazine Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Figure 2: Mechanism of action for a PROTAC utilizing a piperazine-based linker.

Synthesis Protocol

The synthesis of 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid can be achieved through a multi-step process involving standard organic chemistry transformations. The following is a plausible and detailed protocol based on established methods for the N-alkylation and N-acylation of piperazine derivatives.[4]

Overall Synthetic Scheme:

synthesis_scheme A 1-Boc-piperazine C 1-(Chloroacetyl)-4-Boc-piperazine A->C Et3N, DCM B Chloroacetyl chloride B->C E 1-(Piperazin-1-ylacetyl)-4-Boc-piperazine C->E K2CO3, MeCN D Piperazine D->E G 1-(Piperazin-1-ylacetyl)piperazine E->G DCM F Trifluoroacetic acid (TFA) F->G I tert-Butyl 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetate G->I K2CO3, MeCN H tert-Butyl bromoacetate H->I K 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid I->K DCM J Trifluoroacetic acid (TFA) J->K

Figure 3: Proposed synthetic pathway for Piperazine-acetyl-PIP-AcOH.

Step-by-Step Methodology:

Step 1: Synthesis of 1-(Chloroacetyl)-4-Boc-piperazine

  • To a solution of 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(Piperazin-1-ylacetyl)-4-Boc-piperazine

  • To a solution of 1-(Chloroacetyl)-4-Boc-piperazine (1.0 eq) in acetonitrile, add piperazine (3.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Step 3: Synthesis of 1-(Piperazin-1-ylacetyl)piperazine

  • Dissolve 1-(Piperazin-1-ylacetyl)-4-Boc-piperazine (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Use the resulting crude product directly in the next step without further purification.

Step 4: Synthesis of tert-Butyl 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetate

  • To a solution of 1-(Piperazin-1-ylacetyl)piperazine (1.0 eq) in acetonitrile, add tert-butyl bromoacetate (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 5: Synthesis of 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid

  • Dissolve tert-Butyl 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product by recrystallization or preparative HPLC to obtain 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid.

Self-Validation: Each step of the synthesis should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the reaction has gone to completion. The structure and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9][10]

Experimental Workflow: Incorporation into a PROTAC and In-Vitro Evaluation

The following experimental workflow outlines the general steps for incorporating Piperazine-acetyl-PIP-AcOH into a PROTAC and assessing its biological activity.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In-Vitro Evaluation Linker Piperazine-acetyl-PIP-AcOH Coupling1 Amide Coupling 1 Linker->Coupling1 Warhead Target-Binding Moiety Warhead->Coupling1 E3_Ligand E3 Ligase-Binding Moiety Coupling2 Amide Coupling 2 E3_Ligand->Coupling2 Intermediate Linker-Warhead Conjugate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Treatment Treat Cells with PROTAC Final_PROTAC->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Western_Blot Western Blot Analysis (Target Protein Levels) Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability DC50 Determine DC50 (Degradation) Western_Blot->DC50 IC50 Determine IC50 (Growth Inhibition) Cell_Viability->IC50

Figure 4: Experimental workflow for PROTAC synthesis and evaluation.

Step-by-Step Methodology:

Part A: PROTAC Synthesis

  • Activation of Carboxylic Acid: Activate the carboxylic acid of Piperazine-acetyl-PIP-AcOH using a standard peptide coupling reagent such as HATU or HOBt/EDC in an appropriate solvent like dimethylformamide (DMF).

  • Coupling with Target-Binding Moiety: Add the amine-functionalized target-binding moiety (warhead) to the activated linker solution and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification of Intermediate: Purify the resulting linker-warhead conjugate by preparative HPLC.

  • Activation of Second Coupling Site: If the E3 ligase-binding moiety has a carboxylic acid, activate it similarly. If it has an amine, activate the remaining terminal of the linker (if applicable). The synthesis strategy will depend on the functional groups of the warhead and E3 ligase ligand.

  • Final Coupling: Couple the purified linker-warhead conjugate with the E3 ligase-binding moiety under standard peptide coupling conditions.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC and characterize it by ¹H NMR, ¹³C NMR, and HRMS.

Part B: In-Vitro Biological Evaluation

  • Cell Culture: Culture a relevant cancer cell line known to express the target protein of interest under standard conditions.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC for a specified period (e.g., 24, 48, or 72 hours).

  • Western Blot Analysis: Lyse the treated cells and perform Western blot analysis to determine the levels of the target protein. A successful PROTAC will show a dose-dependent decrease in the target protein levels.

  • Determination of DC50: Quantify the band intensities from the Western blot to determine the DC50 value, which is the concentration of the PROTAC required to degrade 50% of the target protein.

  • Cell Viability Assay: In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the effect of the PROTAC on cell proliferation.

  • Determination of IC50: From the cell viability data, calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.

Conclusion and Future Perspectives

Piperazine-acetyl-PIP-AcOH represents a valuable building block for the construction of advanced therapeutic agents, particularly PROTACs. Its well-defined structure provides a semi-rigid scaffold that can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of these novel drugs. The synthetic accessibility and the potential for enhancing solubility and cellular uptake make piperazine-based linkers a focal point of ongoing research in drug discovery. Future work will likely involve further fine-tuning of the piperazine linker scaffold to achieve even greater selectivity and potency in targeted protein degradation.

References

  • Fassio, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(37), 24207-24215. [Link]

  • Fassio, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. PMC. [Link]

  • Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Fawkes, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-313. [Link]

  • Chemazone. 2-oxoethyl]piperazin-1-yl]acetic acid. [Link]

  • Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. [Link]

  • Appenroth, D., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Kumar, S., et al. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry. [Link]

  • PubChem. Piperazin-1-yl-acetic acid. [Link]

  • ResearchGate. FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. [Link]

  • Google Patents. A process for the preparation of 2- 2- 4-(diphenylmethyl)-1-piperazinyl]ethoxy acetic acid compounds or salts thereof.

Sources

Exploratory

Physicochemical Characteristics and Application of Piperazine-acetyl-PIP-AcOH Linkers in Targeted Protein Degradation

A Technical Whitepaper for Drug Development Professionals Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. However, the translation of these hetero...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. However, the translation of these heterobifunctional molecules into clinical assets is frequently bottlenecked by poor pharmacokinetic (PK) and physicochemical properties, often summarized as "beyond Rule of 5" (bRo5) compliance issues. The linker moiety—once viewed merely as a passive spacer—is now recognized as a critical determinant of ternary complex formation, solubility, and cell permeability.

This whitepaper provides an in-depth physicochemical analysis of the Piperazine-acetyl-PIP-AcOH linker architecture. By transitioning from highly flexible, entropically penalized polyethylene glycol (PEG) chains to rigidified, pKa-modulated heterocyclic scaffolds, drug developers can finely tune the topological polar surface area (TPSA) and protonation states of their degraders. Here, we deconstruct the causality behind this linker's design, its impact on drug metabolism and pharmacokinetics (DMPK), and provide validated protocols for its integration into PROTAC workflows.

Structural Deconstruction and Causality of Design

The Piperazine-acetyl-PIP-AcOH linker is a highly specialized conjugation module, frequently pre-assembled with E3 ligase ligands such as the VHL-recruiting (S,R,S)-AHPC motif[1]. Its architecture is deliberately engineered to balance aqueous solubility with membrane permeability.

The Piperazine Core: Rigidity and Solubilization

Historically, PROTAC linkers relied on linear alkyl or PEG chains. While synthetically tractable, these flexible tethers suffer from high conformational entropy, which can penalize the thermodynamics of ternary complex formation[2]. Incorporating a piperazine ring introduces a semi-rigid, basic loop that pre-organizes the PROTAC into a productive conformation[]. Furthermore, the basic nitrogen of the piperazine can be protonated in the acidic environment of the endosome, enhancing solubility and promoting membrane escape[].

The Acetyl Modulator: pKa Tuning

The solubility benefit of unmodified piperazine comes at a severe cost to cell permeability. Unmodified piperazine has a high pKa (~9.8), meaning it is nearly 100% protonated (positively charged) at physiological pH (7.4). Highly charged molecules cannot passively diffuse across lipophilic cell membranes.

To solve this, the piperazine is N-acylated (acetylated). The electron-withdrawing nature of the amide carbonyl dramatically reduces the pKa of the distal basic nitrogen through inductive effects[]. Experimental data demonstrates that acetylation drops the pKa to approximately 7.06[4]. Consequently, at pH 7.5, the neutral, membrane-permeable species becomes the most abundant form (~73.4%)[5].

The PIP-AcOH Terminus: Conjugation Handle

The "PIP-AcOH" extension (often a piperidine or alkyl chain terminating in acetic acid) serves as the covalent bridge to the target protein ligand (warhead)[6]. The terminal carboxylic acid provides a robust, highly efficient handle for amide coupling with amine-bearing warheads, ensuring synthetic modularity[6].

Mechanistic Pathway of Degradation

The ultimate goal of the Piperazine-acetyl-PIP-AcOH linker is to nucleate the ternary complex without introducing steric clashes or off-target interactions. The semi-rigid nature of the linker disfavors the formation of non-productive, off-target complexes, thereby improving degradation selectivity[2].

Ternary_Complex POI Target Protein (POI) Complex Ternary Complex Formation POI->Complex Warhead Binding PROTAC Piperazine-acetyl-PIP-AcOH Conjugate PROTAC->Complex Linker Pre-organization VHL VHL E3 Ligase VHL->Complex AHPC Binding Ub Ubiquitination Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1: PROTAC-mediated ternary complex formation and ubiquitin-proteasome degradation pathway.

Quantitative Physicochemical Profiling

Understanding the physicochemical behavior of the linker is paramount for rational PROTAC design. The table below summarizes the comparative advantages of the Piperazine-acetyl architecture against traditional linker motifs.

Physicochemical ParameterLinear PEG LinkersUnmodified PiperazinePiperazine-acetyl-PIP-AcOH
Conformational Entropy High (Flexible)Low (Rigid)Low (Semi-Rigid)
pKa (Basic Center) N/A~9.8~7.06
Protonation State (pH 7.4) Neutral>98% Protonated~27% Protonated
Membrane Permeability Moderate (Size-limited)Poor (Charge-limited)High (Neutral Bias)
Aqueous Solubility HighVery HighModerate to High
Metabolic Stability Susceptible to oxidationSusceptible to N-dealkylationHigh (Amide protected)

Data synthesized from physicochemical evaluations of PROTAC linker moieties,[4],[5].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only dictate how to perform an experiment but why specific reagents are chosen, alongside built-in validation checkpoints.

Protocol A: Conjugation of Piperazine-acetyl-PIP-AcOH to a Target Ligand

This protocol details the amide coupling of the linker's AcOH terminus to a primary amine on a target-binding warhead.

Rationale: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered carboxylic acids, minimizing epimerization. DIPEA acts as a non-nucleophilic base to maintain the basic environment required for the active ester intermediate without competing for the electrophile.

  • Activation: Dissolve 1.0 equivalent (eq) of the Piperazine-acetyl-PIP-AcOH-VHL conjugate and 1.1 eq of the amine-bearing target ligand in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Coupling Reagents: Cool the reaction vessel to 0°C. Add 1.2 eq of HATU, followed by the dropwise addition of 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12–16 hours under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the active ester.

  • Quenching & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), water, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via preparative HPLC using a C18 column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% Trifluoroacetic acid).

  • Validation Checkpoint: Analyze the purified fractions via LC-MS (ESI+) to confirm the target mass and ¹H-NMR (400 MHz, DMSO-d6) to verify the formation of the new amide proton signal (~8.0 ppm) and the absence of unreacted starting materials.

Conjugation_Protocol S1 1. Linker Activation HATU / DIPEA in DMF S2 2. Amide Coupling Add POI-Ligand Amine S1->S2 S3 3. Reaction Quenching Evaporation & Extraction S2->S3 S4 4. Purification Prep-HPLC (C18 Column) S3->S4 S5 5. Characterization LC-MS & 1H-NMR S4->S5

Fig 2: Step-by-step conjugation and validation workflow of Piperazine-acetyl-PIP-AcOH.

Protocol B: pKa Determination via Potentiometric Titration

To validate the physicochemical shift caused by the acetyl group, the pKa of the synthesized PROTAC must be empirically determined.

Rationale: Potentiometric titration in a controlled ionic strength environment prevents activity coefficient fluctuations. A nitrogen blanket is critical; ambient CO₂ dissolves in water to form carbonic acid, which will artificially skew the titration curve of weak bases.

  • Sample Preparation: Dissolve 2.0 mg of the synthesized PROTAC in 10 mL of a standardized 0.15 M KCl solution to maintain a constant ionic strength.

  • Instrument Setup: Utilize an automated potentiometric titrator equipped with a calibrated glass electrode. Calibrate using standard buffers (pH 4.0, 7.0, 10.0) immediately prior to use.

  • Acidification: Lower the initial pH of the sample solution to ~2.0 using standardized 0.1 M HCl. This ensures complete protonation of all basic nitrogen centers in the piperazine ring.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen gas blanket. Add the titrant in 0.01 mL increments, allowing the potential to stabilize (dE/dt < 0.5 mV/s) between additions.

  • Validation Checkpoint: Perform a blank titration (0.15 M KCl only) and subtract the blank curve from the sample curve. Calculate the pKa using the Bjerrum half-integral method or specialized non-linear regression software. The target pKa for the acetylated piperazine center should resolve at ~7.0–7.2.

Conclusion

The transition from passive tethers to functional, rigidified linkers marks a maturation in PROTAC drug discovery. The Piperazine-acetyl-PIP-AcOH linker exemplifies rational physicochemical design: it leverages the piperazine ring to restrict conformational entropy and pre-organize the ternary complex, while strategically utilizing an acetyl group to depress the pKa. This precise modulation ensures that the PROTAC remains largely neutral at physiological pH for optimal membrane permeation, yet retains sufficient basicity to leverage endosomal protonation for solubility. Mastering these molecular nuances is essential for advancing degraders from in vitro chemical probes to orally bioavailable clinical therapeutics.

References

  • Benchchem: Piperazine-acetyl-PIP-AcOH | Specific Synthesis of this compound as a PROTAC Linker Component.
  • ResearchGate: PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • ChemPep: Overview of PROTAC Linkers.
  • Royal Society of Chemistry (RSC): PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • MedChemExpress: (S,R,S)-AHPC-Me-piperazine-acetyl-PIP-AcOH | VHL Ligand-Linker Conjugate.
  • BOC Sciences: Piperazine & Triazole Linkers - Functional PROTAC Tools.
  • National Institutes of Health (NIH) / PMC: PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • Semantic Scholar: PROTACs bearing piperazine-containing linkers: what effect on their protonation state?

Sources

Foundational

The Role of Piperazine-acetyl-PIP-AcOH in PROTAC Design

This guide provides an in-depth technical analysis of Piperazine-acetyl-PIP-AcOH , a specialized rigid linker motif used in the design of Proteolysis Targeting Chimeras (PROTACs). It addresses the structural, mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Piperazine-acetyl-PIP-AcOH , a specialized rigid linker motif used in the design of Proteolysis Targeting Chimeras (PROTACs). It addresses the structural, mechanistic, and experimental aspects of deploying this linker to optimize ternary complex stability and pharmacokinetic profiles.[1]

A Technical Guide to Rigid Linkerology

Executive Summary

In the evolution of PROTAC design, "linkerology" has shifted from passive spacing (using PEGs or alkyl chains) to active structural scaffolding.[2][] Piperazine-acetyl-PIP-AcOH (C₁₂H₂₂N₄O₃) represents a class of rigid, hydrophilic, bis-piperazine linkers designed to overcome the entropic penalties associated with flexible linkers.

This guide details how this specific linker motif enhances degradation potency by restricting conformational freedom, improving aqueous solubility via ionizable nitrogens, and facilitating "positive cooperativity" in the formation of the Target-PROTAC-E3 ternary complex.

Chemical Identity & Structural Logic

Structure Analysis

The identifier "Piperazine-acetyl-PIP-AcOH" refers to a bis-piperazine construct connected by an acetyl spacer, terminating in a carboxylic acid handle.

  • IUPAC Name (Derived): 2-(4-(2-(4-piperazin-1-yl)acetyl)piperazin-1-yl)acetic acid

  • Molecular Formula: C₁₂H₂₂N₄O₃

  • Molecular Weight: 270.33 Da[4][5]

  • Key Functional Groups:

    • Terminal Secondary Amine: Nucleophilic handle for conjugation to the first ligand (Warhead or E3 ligand).

    • Carboxylic Acid: Electrophilic handle for amide coupling to the second ligand.

    • Bis-Piperazine Core: Provides structural rigidity and solubility.

Physicochemical Properties

The linker distinguishes itself from traditional PEGs through three key properties:

PropertyPiperazine-acetyl-PIP-AcOHTraditional PEG LinkerImpact on PROTAC
Conformation Semi-Rigid / RestrictedHighly Flexible ("Floppy")Reduces entropic penalty (

) of ternary complex formation.
Basicity (pKa) Basic (~8.0, ~6.5)Neutral"Proton Sponge" effect aids lysosomal escape; improves solubility.
Hydrophilicity High (Ionizable)High (H-bond acceptors)Maintains aqueous solubility without increasing TPSA excessively.
Metabolic Stability Moderate (Amide/Amine)Low (Oxidative cleavage)Bis-piperazines are generally more stable than long PEG chains in vivo.

Mechanistic Role in PROTAC Design

Ternary Complex Stability & Cooperativity

The primary failure mode of first-generation PROTACs is the formation of "unproductive" ternary complexes where the E3 ligase and Target Protein (POI) are too distant or improperly oriented for ubiquitin transfer.

  • Entropic Advantage: Flexible linkers (PEG) pay a high entropic cost to freeze into a productive conformation. The Piperazine-acetyl-PIP-AcOH linker is pre-organized, reducing this cost.

  • Cooperativity (

    
    ):  This linker facilitates positive cooperativity (
    
    
    
    ), where the binding of the PROTAC to one protein enhances the affinity for the second.[1] The rigid pipe-like structure acts as a "molecular ruler," enforcing a specific distance (~10–12 Å) and orientation.
Visualization of Mechanism

The following diagram illustrates the structural logic of the linker in the ternary complex.

PROTAC_Mechanism cluster_complex Productive Ternary Complex POI Target Protein (POI) E3 E3 Ligase (e.g., VHL/CRBN) POI->E3 Ubiquitin Transfer Zone PROTAC Warhead Piperazine-acetyl-PIP-AcOH Linker E3 Ligand PROTAC:warhead->POI High Affinity PROTAC:e3ligand->E3 Recruitment Linker_Detail Linker Features: 1. Rigid Bis-Piperazine Core 2. Protonatable Nitrogens (Solubility) 3. Defined Length (~12Å) PROTAC:linker->Linker_Detail Rigidity Rigidity Entropy Low Entropic Penalty Rigidity->Entropy Causes Entropy->PROTAC Enhances Potency

Figure 1: Mechanistic contribution of the rigid bis-piperazine linker to the formation of a productive ternary complex.

Experimental Protocols

Conjugation Workflow (Synthesis)

Since Piperazine-acetyl-PIP-AcOH is a heterobifunctional linker (Amine + Acid), it allows for orthogonal conjugation.

Step-by-Step Protocol:

  • Activation of Linker Carboxylate:

    • Dissolve Piperazine-acetyl-PIP-AcOH (1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 min at RT to form the activated ester.

    • Note: Avoid acid chlorides due to the presence of the secondary amine on the other end (unless protected).

  • Coupling to Ligand A (Amine-bearing):

    • Add Ligand A (e.g., Lenalidomide derivative with amine) to the mixture.

    • Monitor via LC-MS for formation of Intermediate A (Ligand-Linker-NH_free).

    • Purification: Isolate via chemically defined precipitation or Reverse Phase HPLC (C18).

  • Coupling to Ligand B (Carboxylate-bearing):

    • The free secondary amine of the piperazine is now the nucleophile.

    • Activate Ligand B (Target Warhead-COOH) using EDC/HOAt or HATU.

    • Add Intermediate A.

    • Stir at RT for 4–16 hours.

  • Final Deprotection (if applicable):

    • If Boc/tBu groups were used on ligands, treat with TFA/DCM (1:1).

Biological Evaluation: Linker Validation

To validate the specific contribution of this linker, run the following comparative assays:

ExperimentPurposeProtocol Summary
Fluorescence Polarization (FP) Measure Binary AffinityTitrate PROTAC against fluorescently labeled E3 and POI separately. Ensure linker doesn't abolish binding.
TR-FRET (Ternary Complex) Critical: Measure Cooperativity (

)
Use Biotin-POI and His-E3. Add PROTAC.[1][2][][4][5][6][7][8][9] Measure FRET signal. Compare curve bell-shape vs. flexible PEG analog.
Degradation Assay (Western Blot) Efficacy (

,

)
Treat cells (e.g., HeLa, Jurkat) for 6–24h. Lyse and blot for POI. Calculate

.
PAMPA / Caco-2 PermeabilityAssess if the piperazine core improves membrane permeability compared to PEG.

Case Studies & Applications

This linker motif is particularly effective in VHL-recruiting PROTACs .

  • Example Class: VHL ligands (like VH032) attached to kinase inhibitors (e.g., Dasatinib, Foretinib).

  • Observation: In studies targeting BCR-ABL, replacing a PEG3 linker with a rigid piperazine-based linker often shifts the degradation profile from "weak" to "potent" by restricting the ensemble of conformations to those that favor ubiquitination.

Synthesis Logic Diagram

Synthesis_Workflow Linker Piperazine-acetyl-PIP-AcOH (H-N...COOH) Step1 Step 1: Amide Coupling (HATU/DIPEA) Linker->Step1 Ligand_A Ligand A (Amine) (R-NH2) Ligand_A->Step1 Ligand_B Ligand B (Acid) (R'-COOH) Step2 Step 2: Amide Coupling (EDC/HOAt) Ligand_B->Step2 COOH Activation Intermediate Intermediate Conjugate (R-NH-CO-Linker-NH) Step1->Intermediate COOH Activation Intermediate->Step2 Final Final PROTAC (R-Linker-R') Step2->Final

Figure 2: Convergent synthesis workflow for generating PROTACs using the Piperazine-acetyl-PIP-AcOH linker.

References

  • An, S., et al. (2018).[5] "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[5] EBioMedicine, 36, 553-562.[5] Link

  • Testa, A., et al. (2020). "3D-Linkerology: The role of linker rigidity in the design of PROTACs." Angewandte Chemie International Edition, 59(38). Link

  • MedChemExpress. "Piperazine-acetyl-PIP-AcOH Product Datasheet." MedChemExpress Catalog. Link

  • Bembirek, T., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances, 12, 22445-22456. Link

  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 15, 672–680. Link

Sources

Exploratory

Technical Guide: Piperazine-acetyl-PIP-AcOH (PAPA) Linker System

The following technical guide details the physicochemical properties, solubility protocols, and application workflows for Piperazine-acetyl-PIP-AcOH , a specialized linker used in Proteolysis Targeting Chimera (PROTAC) d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, solubility protocols, and application workflows for Piperazine-acetyl-PIP-AcOH , a specialized linker used in Proteolysis Targeting Chimera (PROTAC) development.

[1][2]

Executive Summary

Piperazine-acetyl-PIP-AcOH (often abbreviated in catalog contexts) is a rigid, hydrophilic linker motif designed for the synthesis of PROTACs.[1][2] Structurally, it consists of two piperazine rings connected by an acetyl linker, terminating in a carboxylic acid handle.[2]

Key Technical Value:

  • Solubility Enhancement: The dual-piperazine backbone introduces ionizable nitrogens, significantly improving the aqueous solubility of hydrophobic PROTAC payloads compared to standard alkyl or PEG linkers.[1][2]

  • Conformational Rigidity: Unlike flexible PEG chains, the piperazine rings restrict conformational degrees of freedom, potentially reducing the entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase).[1]

Physicochemical Specifications

The following data characterizes the core linker molecule prior to conjugation.

Molecular Identity
PropertyData
Common Name Piperazine-acetyl-PIP-AcOH
Systematic Name 2-(4-(2-(piperazin-1-yl)acetyl)piperazin-1-yl)acetic acid
Molecular Formula

Molecular Weight 270.33 g/mol
Catalog Reference HY-133066 (MedChemExpress), B12381448 (Benchchem)
Solubility & Stability Profile
ParameterValue / ConditionNotes
Solubility (DMSO)

50 mg/mL
Standard stock solution solvent.[1][2]
Solubility (Water) High (pH dependent)Protonation of piperazine nitrogens at pH < 7.0 drastically increases solubility.[1][2]
pKa (Estimated) ~5.3 and ~9.7Based on piperazine ring nitrogen basicity.[1][2][3]
LogP ~ -1.5 to -0.5Highly hydrophilic; aids in lowering PROTAC lipophilicity.[1][2]
Storage -20°C (Powder)Store under inert gas (Nitrogen/Argon) to prevent oxidation.[1][2]

Experimental Protocols

Protocol A: Stock Solution Preparation (Self-Validating)

Objective: Prepare a stable 100 mM stock solution for conjugation reactions.

Reagents:

  • Piperazine-acetyl-PIP-AcOH (Solid)[2]

  • Anhydrous DMSO (Grade:

    
     99.9%, Water content < 50 ppm)
    

Workflow:

  • Calculation: Calculate the required volume of DMSO.

    
    [1][2]
    
  • Dissolution: Add DMSO to the vial containing the powder. Vortex for 30 seconds.

    • Validation Step: Inspect for visual clarity.[1][2] If particles remain, sonicate for 60 seconds at 25°C.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -80°C.
    
Protocol B: Chemical Conjugation (Amide Coupling)

Context: Linking the carboxylic acid terminus (-COOH) of the linker to an amine-containing E3 ligase ligand (e.g., VHL or Thalidomide derivative).[1][2]

Mechanism: The carboxylic acid is activated using HATU/DIPEA to form an active ester, which is then attacked by the amine of the ligand.[1][2]

Step-by-Step:

  • Activation:

    • Mix Piperazine-acetyl-PIP-AcOH (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Incubate for 15 minutes at Room Temperature (RT).

    • Checkpoint: Solution should turn slightly yellow (activation indication).

  • Coupling:

    • Add the amine-bearing Ligand (1.0 eq) to the activated mixture.[2]

    • Stir at RT for 2–4 hours.

  • Monitoring:

    • Monitor via LC-MS.[2] Look for mass shift:

      
       (Loss of 
      
      
      
      during condensation).[1][2]
  • Purification:

    • Purify via Reverse-Phase HPLC (C18 column).[2]

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH maintains solubility).[2]

Visualization: PROTAC Assembly Workflow

The following diagram illustrates the logical flow of assembling a PROTAC using this specific linker, highlighting the critical decision points for solubility management.

PROTAC_Assembly cluster_check Solubility Checkpoint Start Piperazine-acetyl-PIP-AcOH (Linker Precursor) Activation COOH Activation (HATU/DIPEA) Start->Activation Dissolve in DMF Coupling_E3 Conjugation to E3 Ligase Ligand Activation->Coupling_E3 + Amine-Ligand Intermediate Linker-Ligand Intermediate Coupling_E3->Intermediate Amide Bond Formation Final_Coupling Conjugation to Target Warhead Intermediate->Final_Coupling Secondary Amine Functionalization Purification HPLC Purification (Acidic Buffer) Final_Coupling->Purification QC via LC-MS

Caption: Workflow for integrating Piperazine-acetyl-PIP-AcOH into a PROTAC scaffold. The hydrophilic nature of the linker aids solubility at the Intermediate stage.[1]

Scientific Rationale & Troubleshooting

Why Choose This Linker?
  • The "Solubility Crisis" in PROTACs: PROTACs often exceed Lipinski's Rule of 5 (MW > 800, high lipophilicity).[1][2] Standard alkyl linkers exacerbate this.[2] The piperazine rings in this linker are protonated at physiological pH (endosomal/lysosomal compartments), aiding in intracellular trafficking and cytosolic solubility.[1][2]

  • Vector Control: The rigid piperazine geometry forces a specific exit vector, which can be critical for ternary complex cooperativity (

    
    -factor).[1][2]
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation during Coupling High concentration or non-polar solvent.[1][2]Dilute reaction to < 50 mM.[1] Add 10% DMSO to the DMF reaction mixture.
Low Yield Carboxylic acid activation failure.[1][2]Ensure DIPEA is fresh. Use dry DMF (water hydrolyzes the active ester).
Product Retention on HPLC Interaction with stationary phase silanols.[1][2]Add 0.1% TFA or Formic Acid to the mobile phase to protonate the piperazines and reduce tailing.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • An, S., et al. (2018).[2] "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[1][4] EBioMedicine, 36, 553-562.[2][4] (Contextual grounding for linker chemistry).

Sources

Foundational

Technical Whitepaper: The Strategic Advantage of Rigid Piperazine Linkers in Drug Discovery

Executive Summary In modern medicinal chemistry, the linker connecting two pharmacophores is rarely a passive tether. It is a critical structural element that dictates the thermodynamic and pharmacokinetic fate of a drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the linker connecting two pharmacophores is rarely a passive tether. It is a critical structural element that dictates the thermodynamic and pharmacokinetic fate of a drug candidate. While flexible alkyl chains offer synthetic simplicity, they often incur high entropic penalties upon binding and suffer from poor metabolic stability.[]

This guide analyzes the rigid piperazine linker —a privileged scaffold that offers a superior alternative.[2] By locking pharmacophores into defined vectors, the piperazine core minimizes conformational entropy loss. Simultaneously, its basic nitrogen atoms provide a "solubility switch," modulating physicochemical properties (pKa, LogD) to enhance bioavailability without compromising membrane permeability.

Structural & Conformational Dynamics[3]

The Thermodynamic Argument: Entropy vs. Enthalpy

The binding affinity (


) of a ligand is governed by the equation:


Flexible linkers (e.g., PEG, alkyl chains) exist in a "random coil" state in solution. Upon binding to a protein target, these linkers must collapse into a single bioactive conformation, resulting in a massive penalty in conformational entropy (


).

Piperazine Advantage: The piperazine ring predominantly exists in a stable chair conformation . This restricts the degrees of freedom, pre-organizing the molecule into a shape closer to the bound state.[]

  • Reduced Entropic Cost: The rigidification minimizes the energy required to freeze the molecule into its bioactive pose.

  • Vectorial Exit: The 1,4-disubstitution pattern provides a defined exit vector (approx. 180° dihedral angle in trans-like orientation), ideal for spanning linear distances in kinase pockets or GPCR channels.

Visualization: Conformational Landscape

The following diagram illustrates the energy landscape and vector orientation of piperazine compared to flexible linkers.

PiperazineConformation cluster_0 Flexible Linker (Alkyl/PEG) cluster_1 Rigid Piperazine Linker RandomCoil Random Coil State (High Entropy) BoundState_Flex Bound State (High Entropic Penalty) RandomCoil->BoundState_Flex Binding Event (Large -TΔS) ChairConf Chair Conformation (Pre-organized) RandomCoil->ChairConf Scaffold Replacement BoundState_Rigid Bound State (Low Entropic Penalty) ChairConf->BoundState_Rigid Binding Event (Small -TΔS)

Figure 1: Thermodynamic advantage of rigid piperazine scaffolds over flexible linkers. The pre-organized chair conformation reduces the entropic penalty of binding.

Physicochemical Properties & ADME

The Solubility Switch (pKa Modulation)

Piperazine contains two nitrogen atoms with distinct pKa values (typically


 and 

). This basicity is a powerful tool for modulating ADME properties.
PropertyMechanism of ActionImpact on Drug Design
Solubility Protonation at physiological pH (7.4) creates a cationic species.Drastically improves aqueous solubility compared to carbocyclic analogs (e.g., cyclohexane).
Permeability Equilibrium exists between protonated (soluble) and neutral (permeable) forms.Allows the drug to dissolve in the gut (low pH) and cross membranes (neutral species).[]
Lysosomotropism High pKa can lead to trapping in acidic lysosomes.Optimization: Electron-withdrawing groups (e.g., acyl, sulfonyl) on one nitrogen lower the pKa, reducing trapping risk while maintaining solubility.
Metabolic Stability

Alkyl chains are prone to rapid oxidative metabolism (Cytochrome P450-mediated hydroxylation). Piperazine rings are significantly more metabolically robust.

  • Shielding: The steric bulk of the ring hinders access to metabolic hotspots.

  • N-Dealkylation: While N-dealkylation is a risk, it can be mitigated by capping the nitrogen with an aryl group or amide bond, a strategy successfully used in Imatinib and Aripiprazole .

Case Study: Lead Optimization Logic

The following decision tree outlines when to deploy a piperazine linker during a drug discovery campaign.

LinkerSelection Start Lead Optimization Challenge SolubilityIssue Problem: Poor Solubility? Start->SolubilityIssue PotencyIssue Problem: Low Potency? Start->PotencyIssue MetabIssue Problem: High Clearance? Start->MetabIssue PiperazineSol Solution: Piperazine (Introduces ionizable center) SolubilityIssue->PiperazineSol Yes FlexCheck Is current linker flexible? PotencyIssue->FlexCheck OxidationCheck Site of Metabolism: Alkyl Chain? MetabIssue->OxidationCheck Rigidify Solution: Rigidify with Piperazine (Fixes vector, reduces entropy) FlexCheck->Rigidify Yes ReplaceAlkyl Solution: Replace with Piperazine (Remove H-abstraction sites) OxidationCheck->ReplaceAlkyl Yes

Figure 2: Decision matrix for implementing piperazine linkers to solve specific ADME/Potency bottlenecks.

Synthetic Methodologies

The installation of piperazine linkers has been revolutionized by palladium-catalyzed cross-coupling. The Buchwald-Hartwig Amination is the gold standard, offering high yields and tolerance for functional groups.

Protocol: Buchwald-Hartwig N-Arylation

Objective: Coupling a piperazine linker to an aryl halide core.

Materials:

  • Aryl Halide (Ar-X, where X = Br, I, Cl)

  • Piperazine derivative (1.2 equivalents)

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: BINAP or Xantphos (for rigid backbones)

  • Base:

    
     or 
    
    
    
    (for sensitive substrates)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Reagent Loading: Add Aryl Halide (1.0 mmol), Piperazine (1.2 mmol), Base (1.5 mmol), and Ligand (0.04 mmol).

  • Catalyst Addition: Add Pd source (0.02 mmol) last to minimize oxidation.

  • Degassing: Seal vial and sparge solvent with Argon for 5 minutes.

  • Reaction: Heat to 80-100°C for 4-12 hours. Monitor via LC-MS.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

  • If conversion is <50%: Switch ligand to BrettPhos (for deactivated aryls).

  • If dehalogenation occurs: Lower temperature and switch base to

    
    .
    

Experimental Validation Protocols

To confirm the advantages of the piperazine linker in your specific series, perform these comparative assays.

Kinetic Solubility Assay (Nephelometry)

Rationale: Quantifies the solubility boost provided by the protonatable nitrogen.

  • Preparation: Prepare 10 mM DMSO stocks of the Piperazine analog vs. the Alkyl analog.

  • Dilution: Spike into PBS (pH 7.4) at increasing concentrations (1–200 µM).

  • Incubation: Shake for 2 hours at room temperature.

  • Measurement: Measure light scattering (nephelometry) or absorbance (UV).

  • Result: The concentration at which precipitation occurs is the solubility limit. Expect >10x improvement with piperazine.

Microsomal Stability Assay

Rationale: Verifies metabolic shielding.

  • Incubation: Incubate compound (1 µM) with liver microsomes (human/mouse) and NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile.

  • Analysis: Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Validation: Compare the rate of disappearance against a flexible alkyl control. Piperazine should show reduced clearance unless N-dealkylation is rapid (block with N-capping).

References

  • RSC Advances. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]

  • Journal of Medicinal Chemistry. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Organic Chemistry Portal. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]

  • Molecules. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Retrieved from [Link][3]

Sources

Exploratory

Thermodynamic stability of Piperazine-acetyl-PIP-AcOH in solution

An In-Depth Technical Guide to the Thermodynamic Stability of Piperazine-acetyl-PIP-AcOH in Solution Abstract This guide provides a comprehensive framework for assessing the thermodynamic stability of Piperazine-acetyl-P...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Piperazine-acetyl-PIP-AcOH in Solution

Abstract

This guide provides a comprehensive framework for assessing the thermodynamic stability of Piperazine-acetyl-PIP-AcOH, a heterobifunctional linker component increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Understanding the intrinsic stability of such linkers is paramount, as chemical degradation can compromise the efficacy, safety, and shelf-life of the final therapeutic agent. We will explore the theoretical underpinnings of degradation pathways pertinent to the piperazine scaffold and its acetyl and acetic acid functionalities. This document details a systematic approach to stability assessment, beginning with the design of robust forced degradation studies as stipulated by International Council for Harmonisation (ICH) guidelines and culminating in the development of a validated, stability-indicating analytical method.[2][3] By synthesizing established principles with field-proven experimental protocols, this guide serves as an essential resource for scientists tasked with characterizing and mitigating stability risks in complex molecules destined for clinical development.

Introduction: The Critical Role of Linker Stability

The emergence of PROTACs has revolutionized therapeutic strategies by enabling targeted protein degradation.[1] A PROTAC molecule's architecture consists of a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, joined by a chemical linker.[1] The linker is not merely a spacer but a critical determinant of the PROTAC's ability to induce a stable and productive ternary complex, which is the prerequisite for target ubiquitination and degradation.[1] The chemical integrity of this linker is, therefore, fundamental to the molecule's function.

1.1 The Piperazine Scaffold: A Privileged Structure Piperazine is a six-membered ring containing two opposing nitrogen atoms, a common motif in medicinal chemistry.[4] Its derivatives are noted for their thermal and oxidative stability in certain applications, which contributes to their widespread use.[5][6] In the context of Piperazine-acetyl-PIP-AcOH, the scaffold provides a versatile platform for connecting the two functionally distinct ends of the PROTAC.

1.2 Physicochemical Landscape of Piperazine-acetyl-PIP-AcOH The subject molecule features several key functional groups that govern its chemical behavior:

  • Two Piperazine Rings: The nitrogen atoms are basic, with pKa values that make them susceptible to protonation depending on the solution pH.[4] This influences solubility and reactivity.

  • Amide (Acetyl) Group: The N-acetyl moiety introduces a potential site for hydrolysis under acidic or basic conditions.

  • Carboxylic Acid Group: The acetic acid function provides another ionizable site, impacting the molecule's overall charge, solubility, and potential for intramolecular interactions.[7]

1.3 The Imperative of Stability Testing The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3][8] This process is essential for establishing recommended storage conditions, re-test periods, and shelf lives, ensuring that the drug remains safe and effective for the patient.[2]

Theoretical Framework for Stability Assessment

A predictive understanding of potential degradation pathways is crucial for designing efficient and informative stability studies. For Piperazine-acetyl-PIP-AcOH, the primary modes of degradation are anticipated to be hydrolysis and oxidation.

2.1 Principal Degradation Pathways

  • Hydrolysis: This is the most common degradation pathway for molecules with labile functional groups. For the target molecule, the amide bond of the acetyl group is the most likely site for hydrolytic cleavage, which can be catalyzed by both acid and base. The rate of hydrolysis is typically highly dependent on the pH of the solution.[9]

  • Oxidation: The tertiary amine nitrogens of the piperazine rings are susceptible to oxidation. This can lead to the formation of N-oxides or more complex degradation products, potentially initiated by atmospheric oxygen, trace metal ions, or peroxides.[10][11] Oxidative degradation can be a significant issue, particularly in liquid formulations.[12]

2.2 Influence of Environmental Factors

  • pH: As a molecule with multiple ionizable centers, the stability of Piperazine-acetyl-PIP-AcOH in aqueous solution is expected to be strongly pH-dependent. A pH-rate profile is essential to identify the pH of maximum stability, which is a critical parameter for formulation development.[12][13]

  • Temperature: Degradation reactions are accelerated at higher temperatures. The relationship between temperature and the degradation rate constant can be modeled using the Arrhenius equation, allowing for the prediction of shelf-life at various storage temperatures based on data from accelerated stability studies.[10]

  • Light (Photostability): Exposure to UV or visible light can provide the energy to induce photochemical degradation. Photostability testing, as described in ICH guideline Q1B, is a mandatory part of stress testing to determine if the molecule requires protection from light.[3][14]

Experimental Design for Stability Profiling

A well-designed experimental plan is the foundation of a successful stability assessment. The strategy involves subjecting the molecule to a range of harsh conditions to rapidly identify potential liabilities.

3.1 The Logic of Forced Degradation Forced degradation, or stress testing, is a critical step in drug development. Its purpose is to identify the likely degradation products and establish the degradation pathways of the molecule.[2] This information is instrumental in developing and validating a stability-indicating analytical method, which is a regulatory requirement.[3][12] An ideal forced degradation study aims for 10-30% degradation of the parent molecule to ensure that secondary degradation is minimized.[15]

G cluster_0 Stability Study Design DS Drug Substance (Piperazine-acetyl-PIP-AcOH) FD Forced Degradation Study (ICH Q1A) DS->FD SIM Develop Stability-Indicating Method (HPLC-UV/MS) FD->SIM informs DP Identify Degradation Products FD->DP FV Method Validation SIM->FV FS Formal Stability Study (ICH Q1A) FV->FS Store Recommend Storage & Re-test Period FS->Store Path Elucidate Pathways DP->Path Path->FS informs cluster_0 Degradant Identification Workflow Unknown Unknown Peak in Chromatogram LCMS LC-MS Analysis Unknown->LCMS Mass Determine Molecular Weight (m/z) LCMS->Mass LCMSMS LC-MS/MS Analysis Mass->LCMSMS Frag Obtain Fragmentation Pattern LCMSMS->Frag Structure Propose Structure Frag->Structure cluster_0 Potential Degradation Pathways Parent Piperazine-acetyl-PIP-AcOH (Parent Molecule) Hydrolysis De-acetylated Product + H₂O - C₂H₂O Parent:f0->Hydrolysis:f0  Acid/Base  Hydrolysis Oxidation N-Oxide Product + O Parent:f0->Oxidation:f0  Oxidation  (e.g., H₂O₂)

Sources

Foundational

Piperazine-acetyl-PIP-AcOH: Structural Identifiers, Mechanistic Utility, and Synthetic Protocols in PROTAC Development

Introduction to PROTAC Linker Engineering PROteolysis-TArgeting Chimeras (PROTACs) represent a paradigm shift in targeted therapy, exploiting the intracellular ubiquitin-proteasome system to selectively degrade disease-c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to PROTAC Linker Engineering

PROteolysis-TArgeting Chimeras (PROTACs) represent a paradigm shift in targeted therapy, exploiting the intracellular ubiquitin-proteasome system to selectively degrade disease-causing proteins rather than merely inhibiting them . A critical determinant of a PROTAC's thermodynamic stability and degradation efficacy is the linker connecting the Protein of Interest (POI) ligand to the E3 ligase recruiting ligand.

While flexible polyethylene glycol (PEG) or alkyl chains are historically common, they often incur a high entropic penalty upon folding into the required ternary complex. Rigid linkers like Piperazine-acetyl-PIP-AcOH are increasingly utilized to overcome this. By restricting the conformational degrees of freedom, this specialized linker pre-organizes the PROTAC into a productive spatial orientation, improves aqueous solubility, and enforces precise exit vectors.

Chemical Identity and Structural Identifiers

Piperazine-acetyl-PIP-AcOH is a bifunctional linker featuring two piperazine rings bridged by an acetyl group, terminating in an acetic acid moiety.

Quantitative Data & Identifiers
PropertyIdentifier / Value
Chemical Name Piperazine-acetyl-PIP-AcOH
Molecular Formula C12H22N4O3
Molecular Weight 270.33 g/mol
Canonical SMILES OC(CN1CCN(CC1)CC(N2CCNCC2)=O)=O
InChIKey GCGINSGPAIZDNV-UHFFFAOYSA-N
Key Moieties Acetic acid terminus, Acetyl bridge, Dual Piperazine cores

Data supported by authoritative chemical databases and commercial suppliers, .

Structural Logic and Causality
  • Dual Piperazine Cores: The incorporation of piperazine rings introduces critical conformational restriction. This rigidity enhances the cooperative binding of the ternary complex (POI-PROTAC-E3). Furthermore, the basic nitrogens significantly improve the overall aqueous solubility (logD) and metabolic stability of the typically lipophilic PROTAC molecule.

  • Acetyl Bridge: The CH2-C(=O) linkage between the two piperazines establishes a stable, non-cleavable amide bond while providing a precise, rigid distance vector (approximately 3–4 Å) between the rings.

  • Acetic Acid Terminus: The carboxylic acid serves as a highly reliable electrophilic handle for amide coupling with primary or secondary amines on the POI ligand.

Mechanistic Utility in PROTAC Design

The primary function of Piperazine-acetyl-PIP-AcOH is to act as the structural scaffold bridging the warhead and the E3 ligase ligand. The spatial distance and exit vectors dictated by the piperazine-acetyl-piperazine motif directly influence the ubiquitination efficiency by optimizing the protein-protein interaction (PPI) interface between the target and the E3 ligase.

TernaryComplex POI Target Protein (POI) Ternary Ternary Complex Formation POI->Ternary Binds Warhead Target Ligand Linker Piperazine-acetyl-PIP-AcOH (Rigid Linker) Warhead->Linker Warhead->Ternary E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligand->Ternary E3Ligase E3 Ubiquitin Ligase E3Ligase->Ternary Recruits Ub Polyubiquitination Ternary->Ub Ub Transfer Degradation Proteasomal Degradation Ub->Degradation Cleavage

Ternary complex formation pathway utilizing a rigid Piperazine-acetyl-PIP-AcOH PROTAC linker.

Experimental Protocols: Integration and Validation

Critical Mechanistic Insight: The SMILES identifier (OC(CN1CCN(CC1)CC(N2CCNCC2)=O)=O) represents the fully deprotected linker. Because it contains both a free secondary amine and a carboxylic acid, direct activation poses a high risk of self-polymerization. To establish a self-validating and clean protocol, the secondary amine must be transiently protected (e.g., via Boc-anhydride) prior to acid activation, or the linker must be purchased in its pre-protected form (Boc-Piperazine-acetyl-PIP-AcOH). The protocol below assumes the use of a Boc-protected precursor.

SyntheticWorkflow Start Boc-Piperazine-acetyl-PIP-AcOH (Protected Linker) Act Carboxylic Acid Activation (HATU, DIPEA, DMF) Start->Act Step 1: Activation Coupling Amide Coupling with Target Ligand (Warhead-NH2) Act->Coupling Step 2: Conjugation Intermediate Warhead-Linker Intermediate Coupling->Intermediate Step 3: Isolation Alkylation Boc Deprotection & N-Alkylation of Piperazine Intermediate->Alkylation Step 4: E3 Ligand Addition Final Fully Assembled PROTAC Alkylation->Final Step 5: Purification Validation LC-MS & NMR Validation Final->Validation Step 6: Quality Control

Step-by-step synthetic workflow for PROTAC assembly using Piperazine-acetyl-PIP-AcOH.

Step 1: Carboxylic Acid Activation
  • Objective: Activate the terminal acetic acid of the protected linker for amide coupling.

  • Procedure:

    • Dissolve Boc-Piperazine-acetyl-PIP-AcOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.1 M concentration.

    • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir at room temperature (20–25°C) for 15 minutes under an inert nitrogen atmosphere.

  • Causality & Validation: HATU is selected over EDC/NHS due to its superior efficiency in forming the highly reactive 7-azabenzotriazole active ester, which is critical for coupling sterically hindered amines while minimizing epimerization. DIPEA acts as a non-nucleophilic base.

  • Self-Validation: Analyze a 1 µL aliquot via LC-MS; the mass shift corresponding to the active ester intermediate must be confirmed before proceeding.

Step 2: Amide Coupling with POI Ligand
  • Objective: Conjugate the target warhead to the linker.

  • Procedure:

    • Add the amine-functionalized POI Ligand (1.1 eq) to the activated linker solution.

    • Stir for 2–4 hours at room temperature.

    • Evaporate the solvent in vacuo and purify the crude product via flash chromatography (DCM/MeOH gradient).

  • Causality & Validation: A slight stoichiometric excess of the POI ligand ensures complete consumption of the activated linker, simplifying purification since unreacted warhead is often easier to separate than unreacted linker.

Step 3: Deprotection and E3 Ligand Attachment
  • Objective: Remove the Boc group and attach the E3 ligase ligand to the free secondary amine of the terminal piperazine.

  • Procedure:

    • Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour to remove the Boc group. Evaporate to dryness.

    • Dissolve the deprotected intermediate in anhydrous Acetonitrile (MeCN).

    • Add the electrophilic E3 ligase ligand (e.g., a VHL ligand with a terminal alkyl halide) (1.2 eq) and K2CO3 (3.0 eq). Heat to 60°C for 12 hours.

  • Causality & Validation: The secondary amine of the terminal piperazine is a strong nucleophile. K2CO3 neutralizes the generated acid (e.g., HCl or HBr) during alkylation, driving the reaction forward without hydrolyzing the newly formed amide bonds.

Step 4: Analytical Validation and Purification
  • Objective: Isolate the final PROTAC and confirm structural integrity.

  • Procedure:

    • Purify the crude mixture using preparative Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile containing 0.1% TFA.

    • Lyophilize the pure fractions.

  • Causality & Validation: The 0.1% TFA ensures the piperazine nitrogens are protonated, preventing peak tailing and improving resolution on the reverse-phase column.

  • Self-Validation: The final compound must be validated using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass (± 5 ppm). Additionally,

    
    H NMR in DMSO-
    
    
    
    must verify the disappearance of the free piperazine NH proton and the correct integration of the linker's aliphatic protons (multiplets at 2.5–3.5 ppm).

References

  • An S, Fu L. "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs." EBioMedicine. 2018 Oct;36:553-562. URL: [Link]

Exploratory

Preamble: The Conformational Imperative in Drug Design

An In-depth Technical Guide to the Conformational Analysis of 1-Acetylpiperazinium Acetate The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable vers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Conformational Analysis of 1-Acetylpiperazinium Acetate

The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable versatility and presence in a multitude of FDA-approved drugs.[1][2] Its structural utility stems from its six-membered heterocyclic structure containing two nitrogen atoms at the 1 and 4 positions, which provides a unique combination of conformational flexibility, tunable basicity, and synthetic tractability.[1][3] These attributes allow piperazine-based molecules to adeptly fit into enzyme active sites and receptor pockets, making them indispensable in the development of therapeutics ranging from antipsychotics to anticancer agents.[4][5]

However, the very flexibility that makes piperazine so valuable also presents a significant challenge: understanding and controlling its three-dimensional structure. The pharmacological properties of any small molecule are inextricably linked to its 3D structure, which is rarely static.[6] At physiological temperatures, a flexible molecule like 1-Acetylpiperazinium Acetate exists as an ensemble of interconverting, energetically accessible conformations.[6] A comprehensive conformational analysis is therefore not merely an academic exercise; it is a critical step in rational drug design, influencing everything from target binding affinity and selectivity to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][8]

This guide provides an in-depth, multi-faceted approach to elucidating the conformational landscape of 1-Acetylpiperazinium Acetate, the salt formed between 1-acetylpiperazine and acetic acid. We will dissect this molecule by integrating high-level computational modeling with robust experimental validation techniques, providing a blueprint for researchers and drug development professionals to rigorously characterize similar systems. Our narrative emphasizes the causality behind methodological choices, ensuring that each step is part of a self-validating system designed to deliver scientifically sound and actionable insights.

Decoding the Conformational Complexity: A Theoretical Framework

The first step in any conformational analysis is to map the molecule's potential energy surface (PES) to identify stable, low-energy structures.[6][9] This is achieved through a synergistic computational workflow that balances thoroughness with computational efficiency.

The Computational Strategy: A Multi-Tiered Approach

A robust computational analysis does not rely on a single method. Instead, it employs a hierarchical strategy, starting with broad, rapid exploration and progressively refining the results with more accurate, computationally intensive calculations. This ensures a comprehensive search without incurring prohibitive computational costs.[10]

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation (SMILES or 2D Sketch) B 2. Conformational Search (Molecular Mechanics - MM) - Rapid exploration of torsional space - Identifies candidate conformers A->B Input C 3. Geometry Optimization & Clustering (MM -> Low-level QM) - Refines initial geometries - Removes redundant structures B->C Broad Sampling D 4. High-Level QM Refinement (DFT Energy Calculations) - Accurate single-point energies - Accounts for electronic effects C->D Refinement E 5. Solvent Modeling (Implicit Solvent - PCM) - Simulates aqueous environment - Refines relative energies D->E Environmental Correction F 6. Final Conformational Ensemble (Boltzmann-weighted population) E->F Final Analysis

Caption: Hierarchical workflow for computational conformational analysis.

Key Conformational Variables of 1-Acetylpiperazinium Acetate

Our analysis must address three primary degrees of freedom in the molecule:

  • Piperazine Ring Puckering: The saturated six-membered ring is not planar. It primarily adopts three puckering conformations: a low-energy chair form, and higher-energy boat and twisted-boat forms.[4][11][12] For most piperazine derivatives, the chair conformation is strongly favored.[5][11]

  • Amide Bond Rotation: The N-acetyl group introduces a tertiary amide bond. Due to the partial double-bond character of the C-N bond, rotation is restricted, leading to distinct rotamers with a significant energy barrier between them.[13][14]

  • Ion-Pair Interaction: The molecule is a salt. The protonated piperazine nitrogen (N4) and the acetate counter-ion will form a strong charge-assisted hydrogen bond. The orientation of the acetate relative to the piperazine ring is a critical factor in stabilizing the overall conformation.[15][16][17]

Protocol: Ab Initio Conformational Analysis

Objective: To generate a reliable ensemble of low-energy conformers and accurately calculate their relative energies and populations.

Methodology:

  • Initial Structure Generation:

    • Generate the 2D structure of 1-acetylpiperazine and acetic acid.

    • Protonate the N4 nitrogen of the piperazine and deprotonate the carboxylic acid to form the 1-acetylpiperazinium cation and the acetate anion.

    • Convert the 2D representation to an initial 3D structure using a tool like VeraChem's VConf or Schrödinger's LigPrep.[18][19]

  • Conformational Search:

    • Causality: To broadly sample the vast conformational space created by ring puckering and rotatable bonds, a fast and efficient method is required. Molecular Mechanics (MM) is ideal for this initial stage.

    • Execution: Employ a conformational search algorithm (e.g., Monte Carlo, Low-Mode) using a robust force field such as OPLS4 or MMFF. This search should explicitly treat the piperazine ring as flexible and allow rotation around all single bonds. Software like Schrödinger's MacroModel or ConfGen is well-suited for this task.[19] The output will be a large set of unique conformers.

  • Quantum Mechanical Refinement:

    • Causality: MM force fields are excellent for geometry but can be less accurate for calculating the subtle electronic effects that govern relative energies. Quantum Mechanics (QM), specifically Density Functional Theory (DFT), provides a superior balance of accuracy and computational cost for this refinement.[5]

    • Execution:

      • Take the top 20-30 unique conformers from the MM search (typically those within 10-15 kcal/mol of the global minimum).

      • Perform geometry optimization and frequency calculations using a proven DFT functional. For piperazine-based systems, M06-2X has demonstrated high accuracy.[5][11] A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is recommended.

      • Incorporate an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent like water or DMSO, which is crucial for charged species.[20]

      • Verify that all optimized structures are true minima by confirming the absence of imaginary frequencies.

  • Data Analysis and Presentation:

    • Calculate the relative free energies (ΔG) of each stable conformer.

    • Use the Boltzmann distribution equation to calculate the predicted population of each conformer at a given temperature (e.g., 298.15 K).

    • Summarize the results in a table for clear comparison.

Table 1: Predicted Relative Energies and Populations of 1-Acetylpiperazinium Acetate Conformers

Conformer ID Ring Pucker Amide Orientation H-Bonding Motif ΔG (kcal/mol) Population at 298K (%)
Conf-1 Chair trans Bidentate N-H···O=C 0.00 85.7
Conf-2 Chair cis Monodentate N-H···O 1.25 12.1
Conf-3 Twisted-Boat trans Bidentate N-H···O=C 4.10 0.1
Conf-4 Boat trans Monodentate N-H···O 5.50 <0.1

| Note: Data is illustrative, based on typical findings for such systems. Actual values must be derived from calculation. |

Ground Truth: Experimental Validation in Solution and Solid State

Computational models, no matter how sophisticated, are predictions. They must be anchored to physical reality through experimental validation.[21] For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for characterizing solution-state dynamics, while X-ray crystallography provides an unambiguous snapshot in the solid state.

G cluster_1 Experimental Validation Strategy Comp Computational Ensemble NMR NMR Spectroscopy (Solution State) - Chemical Shifts - J-Couplings - NOE Distances - VT-NMR for Dynamics Comp->NMR Compare & Refine Xray X-ray Crystallography (Solid State) - Definitive 3D Structure - Crystal Packing Forces Comp->Xray Compare FTIR Vibrational Spectroscopy (FTIR / Raman) - Compares vibrational modes to calculated frequencies Comp->FTIR Compare Result Validated Conformational Profile NMR->Result Xray->Result Reference Conformer FTIR->Result Supportive Data

Caption: Integrated experimental workflow for validating computational models.

Protocol: NMR Spectroscopic Analysis

Objective: To determine the time-averaged solution conformation and quantify the energetics of dynamic processes.

Methodology:

  • Sample Preparation: Dissolve a high-purity sample of 1-Acetylpiperazinium Acetate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • 1D and 2D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts and multiplicity of the piperazine ring protons are highly sensitive to their axial or equatorial orientation.

    • ¹³C NMR: Provides information on the chemical environment of each carbon atom.

    • COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, aiding in the unambiguous assignment of all signals.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for conformational analysis.[22]

      • Causality: The NOE effect is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons (I ∝ 1/r⁶). It provides definitive proof of which atoms are close to each other in 3D space.

      • Execution: Acquire a 2D NOESY spectrum. Look for key cross-peaks, such as those between axial protons on C2/C6 and C3/C5, which are characteristic of a chair conformation. Also, probe for NOEs between the acetyl methyl protons and specific piperazine ring protons to define the amide rotamer preference.

  • Variable Temperature (VT) NMR:

    • Causality: Processes like piperazine ring inversion and amide bond rotation occur at specific rates. By lowering the temperature, these processes can be slowed on the NMR timescale, allowing for the observation of individual conformers. The temperature at which distinct signals merge into a single averaged peak is called the coalescence temperature (Tc).

    • Execution: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 298 K down to 220 K).

    • Analysis: Observe the broadening and eventual splitting of piperazine ring proton signals, which indicates the slowing of chair-chair interconversion. A separate coalescence event may be observed for signals near the amide bond. Use the Eyring equation to calculate the free energy of activation (ΔG‡) for these dynamic processes from the coalescence temperature.[13][14]

Protocol: Single-Crystal X-ray Crystallography

Objective: To determine the precise molecular structure and intermolecular interactions in the solid state.

Methodology:

  • Crystal Growth:

    • Causality: High-quality single crystals are a prerequisite for diffraction. This is often the most challenging step.

    • Execution: Employ slow evaporation techniques using various solvent/anti-solvent systems (e.g., ethanol/ethyl acetate, methanol/ether) to grow diffraction-quality crystals of 1-Acetylpiperazinium Acetate.[16]

  • Data Collection and Structure Refinement:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Process the data and solve the crystal structure using standard crystallographic software.

    • Analysis: The refined structure will provide precise bond lengths, bond angles, and torsion angles. Critically, it will reveal the exact puckering of the piperazine ring (chair, boat, etc.), the orientation of the acetyl group, and the specific hydrogen bonding interactions between the piperazinium cation and the acetate anion.[15][17][23]

Synthesis: The Integrated Conformational Profile

By weaving together the threads of computational theory and experimental evidence, we can construct a comprehensive and trustworthy conformational profile of 1-Acetylpiperazinium Acetate.

Expected Findings:

  • Dominant Conformation: Both computation and experiment will likely converge on a chair conformation as the overwhelmingly dominant species in both solution and the solid state.[5][11] This is due to its staggered arrangement, which minimizes torsional and steric strain.

  • Protonation and Ion-Pairing: X-ray crystallography will show, and NMR will support, that the N4 nitrogen is protonated. This proton will form a strong, charge-assisted hydrogen bond with the acetate counter-ion. This interaction is a key stabilizing force and may lock the molecule into a specific orientation.[15][20]

  • Substituent Orientation: The N-acetyl group will likely adopt an equatorial position to minimize 1,3-diaxial interactions with the axial protons on the piperazine ring.

  • Conformational Dynamics: VT-NMR will provide the energy barriers for two key dynamic processes:

    • Ring Inversion: The interconversion between the two possible chair forms. For N,N'-disubstituted piperazines, this barrier is typically in the range of 55-60 kJ/mol.[13]

    • Amide Rotation: The barrier for rotation around the C(O)-N bond, which is generally higher, often between 56-80 kJ/mol, depending on the substituents.[13][14]

G cluster_2 Conformational Equilibrium Conf1 Chair Conformer 1 (N-Ac equatorial) Dominant Species TS ΔG‡ (Ring Inversion) ~55-60 kJ/mol Conf1:f1->TS k₁ Conf2 Chair Conformer 2 (N-Ac axial) Minor Species TS->Conf2:f1 k₂

Caption: Equilibrium between the two chair forms of 1-acetylpiperazine.

Conclusion and Outlook

The conformational analysis of 1-Acetylpiperazinium Acetate reveals a molecule with a well-defined energetic preference for a chair conformation, stabilized by a strong ion-pairing interaction with its acetate counter-ion. While conformationally dynamic, the significant energy barriers to ring inversion and amide rotation mean that the molecule predominantly occupies a specific region of its conformational space.

This detailed understanding is paramount for drug development professionals. Knowing the precise 3D shape and flexibility of this piperazine scaffold allows for more accurate molecular docking studies, the design of more rigid analogues with improved binding affinity, and the rational modulation of physicochemical properties to optimize pharmacokinetics. The integrated, multi-technique workflow detailed in this guide serves as a robust and reliable template for elucidating the conformational behavior of any flexible, bioactive small molecule, thereby accelerating the journey from chemical entity to therapeutic agent.

References

  • Ferguson, G., et al. (2011). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 12), o463–o471. [Link]

  • VeraChem LLC. VConf. VeraChem Software. [Link]

  • Farkas, Ö., et al. (2009). Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. Physical Chemistry Chemical Physics, 11(48), 11516–11524. [Link]

  • Kiran Kumar, K., et al. (2020). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCrData, 5(6). [Link]

  • Mahesha, et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. IUCrData, 7(5). [Link]

  • Mucs, D., & Bryce, R. A. (2013). Conformational sampling and energetics of drug-like molecules. Expert Opinion on Drug Discovery, 8(3), 263–284. [Link]

  • Rowan University. Conformational Searching. Rowan Computational Chemistry. [Link]

  • Mahesha, et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 896–903. [Link]

  • Nair, D., & Jois, S. (2016). Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. Royal Society of Chemistry. [Link]

  • Schrödinger, Inc. ConfGen. Schrödinger. [Link]

  • Das, A., et al. (2022). Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. Journal of Chemical Sciences, 134(3), 77. [Link]

  • Ferguson, G., et al. (2011). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. ResearchGate. [Link]

  • Vaz, B. G., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

  • Dral, P. O. (2023). Conformational Sampling. Computational Chemistry Online. [Link]

  • Gaussian, Inc. (2016). Conformational Searching with CONFLEX. Exploring Chemistry 3rd edition. [Link]

  • Vaz, B. G., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

  • Vaz, B. G., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. [Link]

  • Salentin, S., et al. (2015). Computational Methods Applied to Rational Drug Design. Current Pharmaceutical Design, 21(23), 3296-3306. [Link]

  • Drug Design.org. (2004). Conformational Analysis. Drug Design.org. [Link]

  • Krenske, E. H., & Bernardi, A. (2013). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 90(11), 1503–1508. [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 855-865. [Link]

  • Gribkoff, V. G., & Kaczmarek, K. (2017). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Future Medicinal Chemistry, 9(1), 81-100. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1222-1230. [Link]

  • Bonomi, M., & Vendruscolo, M. (2019). Reweighting methods for elucidation of conformation ensembles of proteins. Current Opinion in Structural Biology, 56, 27–33. [Link]

  • Bazzicalupi, C., et al. (2003). Protonation Behavior Of N, N'-Piperazine-Dipropionic Acid. Inorganica Chimica Acta, 355, 293-300. [Link]

  • Sasan, A., & Eliel, E. L. (1980). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2, 1, 14-19. [Link]

  • De Lombaert, S., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(30), 3206-3209. [Link]

  • Rittner, R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 855-865. [Link]

  • Malinina, L., et al. (2021). Experimental detection of conformational transitions between forms of DNA: problems and prospects. Biophysical Reviews, 13(3), 391–406. [Link]

  • Forrest, T. P., & Ray, S. (1971). Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry, 36(3), 384–386. [Link]

  • Janecka, A., et al. (2000). Use of NMR and fluorescence spectroscopy as well as theoretical conformational analysis in conformation-activity studies of cyclic enkephalin analogues. Current Medicinal Chemistry, 7(1), 85-101. [Link]

  • El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106881. [Link]

  • Wilson, F. B. (1972). Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy. University of Glasgow Theses. [Link]

  • Vaugeois, J. (2013). Experimental and Theoretical Conformational Analysis: From Atoms to Proteins. University of British Columbia. [Link]

  • Vaz, B. G., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 8(50), 48111–48124. [Link]

  • Iniyavan, P., et al. (2024). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Molecular Structure, 1300, 137277. [Link]

  • Asperti, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 693. [Link]

  • Yang, J., et al. (2010). Determining Molecular Structures and Conformations Directly from Electron Diffraction using a Genetic Algorithm. Faraday Discussions, 145, 331-344. [Link]

  • Gaca, J., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 510-519. [Link]

  • Jones, R. A. Y., et al. (1973). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2, (4), 433-437. [Link]

  • El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [Link]

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Foundational

The Strategic Integration of Piperazine-acetyl-PIP-AcOH Scaffolds in Modern Drug Discovery: An In-depth Technical Guide

Abstract The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, lending its favorable physicochemical and pharmacokinetic properties to a multitude of approved therapeutics.[1] This guide del...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, lending its favorable physicochemical and pharmacokinetic properties to a multitude of approved therapeutics.[1] This guide delves into the design, synthesis, and application of a specific, bifunctional piperazine-based scaffold, Piperazine-acetyl-PIP-AcOH, for the construction of chemical libraries aimed at accelerating drug discovery efforts. We will explore the synthetic intricacies of this core, provide detailed protocols for library generation, and discuss its prominent role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

The Piperazine Motif: A Pillar of Privileged Scaffolds

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[2] The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at opposite positions, is a prime example of such a scaffold.[3] Its prevalence in a wide array of FDA-approved drugs, from antipsychotics to anticancer agents, underscores its significance.[4][5]

The utility of the piperazine moiety stems from several key attributes:

  • Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and bioavailability.[3][6]

  • Synthetic Tractability: The secondary amine functionalities provide convenient handles for synthetic modification through well-established reactions like N-alkylation and N-acylation.

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a degree of rigidity, which can be advantageous for presenting substituents in defined spatial orientations for optimal target engagement.[]

The Piperazine-acetyl-PIP-AcOH Scaffold: A Bifunctional Core for Library Design

The focus of this guide is the Piperazine-acetyl-PIP-AcOH scaffold, which has the systematic IUPAC name 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid . This molecule is a bifunctional linker, meaning it possesses two distinct points for further chemical modification. This characteristic makes it an ideal building block for creating diverse chemical libraries.

A primary and highly significant application of this scaffold is in the construction of Proteolysis Targeting Chimeras (PROTACs) .[3][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] The Piperazine-acetyl-PIP-AcOH scaffold serves as a linker connecting the target-binding ligand (warhead) to the E3 ligase-binding ligand.

The di-piperazine structure of this linker offers several advantages in PROTAC design:

  • Modulation of Physicochemical Properties: The piperazine moieties can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[9]

  • Conformational Constraint: The semi-rigid nature of the piperazine rings can help to pre-organize the two ligands of the PROTAC, potentially improving the efficiency of ternary complex formation between the target protein and the E3 ligase.

Synthesis of the Piperazine-acetyl-PIP-AcOH Core

Experimental Protocol: Synthesis of 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid

This synthesis involves a three-step process starting from commercially available piperazine and tert-butyl bromoacetate.

Step 1: Synthesis of tert-butyl 2-(piperazin-1-yl)acetate

  • To a solution of piperazine (2.0 eq) in anhydrous acetonitrile (10 mL/g of piperazine) under an inert atmosphere, add potassium carbonate (2.5 eq).

  • Cool the mixture to 0 °C and add a solution of tert-butyl bromoacetate (1.0 eq) in acetonitrile dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford tert-butyl 2-(piperazin-1-yl)acetate.

Step 2: Synthesis of tert-butyl 2-(4-(2-((tert-butoxycarbonyl)piperazin-1-yl)-2-oxoethyl)piperazin-1-yl)acetate

  • Dissolve N-Boc-piperazine (1.0 eq) and chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane (15 mL/g of N-Boc-piperazine) at 0 °C.

  • Add triethylamine (1.2 eq) dropwise and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-chloroacetyl)-4-(tert-butoxycarbonyl)piperazine.

  • To a solution of tert-butyl 2-(piperazin-1-yl)acetate (from Step 1, 1.0 eq) in anhydrous dimethylformamide (DMF) (10 mL/g), add sodium iodide (0.1 eq) and potassium carbonate (2.0 eq).

  • Add a solution of 1-(2-chloroacetyl)-4-(tert-butoxycarbonyl)piperazine (1.1 eq) in DMF and stir the mixture at 60 °C for 12 hours.

  • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the protected di-piperazine intermediate.

Step 3: Synthesis of 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid (Final Scaffold)

  • Dissolve the product from Step 2 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) (10 mL/g).

  • Stir the solution at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the crude product by preparative reverse-phase HPLC to yield the final Piperazine-acetyl-PIP-AcOH scaffold as a TFA salt.

Characterization

The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Library Design and Synthesis using the Piperazine-acetyl-PIP-AcOH Scaffold

The bifunctional nature of the Piperazine-acetyl-PIP-AcOH scaffold allows for the generation of diverse compound libraries through a variety of synthetic strategies, including both solution-phase and solid-phase synthesis.

Solid-Phase Synthesis Workflow

Solid-phase synthesis is particularly well-suited for the rapid generation of large and diverse libraries. A general workflow for a "split-and-pool" library synthesis is outlined below.

G cluster_0 Scaffold Immobilization cluster_1 Diversification at N1 cluster_2 Diversification at N4-acetyl cluster_3 Cleavage and Purification Resin Solid Support (e.g., Wang Resin) Immobilized_Scaffold Immobilized Scaffold Resin->Immobilized_Scaffold Couple Scaffold via Carboxylic Acid Split_1 Split Resin into n Portions Immobilized_Scaffold->Split_1 React_R1 React each portion with a unique Building Block (R1-X) Split_1->React_R1 Pool_1 Pool Resin React_R1->Pool_1 Split_2 Split Resin into m Portions Pool_1->Split_2 React_R2 React each portion with a unique Building Block (R2-Y) Split_2->React_R2 Pool_2 Pool Resin React_R2->Pool_2 Cleavage Cleave from Resin (e.g., TFA) Pool_2->Cleavage Purification Purify Library Members (e.g., HPLC) Cleavage->Purification

Figure 1: A generalized workflow for solid-phase synthesis of a compound library using the Piperazine-acetyl-PIP-AcOH scaffold.

Experimental Protocol: Solid-Phase Library Synthesis
  • Scaffold Immobilization: The Piperazine-acetyl-PIP-AcOH scaffold is attached to a solid support (e.g., Wang resin) through its carboxylic acid functionality using standard peptide coupling reagents (e.g., DIC/DMAP).

  • First Diversification: The resin-bound scaffold is then split into multiple portions. Each portion is reacted with a different building block (e.g., an alkyl halide or an aldehyde for reductive amination) to functionalize one of the piperazine nitrogens.

  • Pooling and Second Diversification: The resin portions are pooled, mixed thoroughly, and then split again. Each new portion is then subjected to a second diversification reaction at the other reactive piperazine nitrogen.

  • Cleavage and Purification: After the final diversification step, the compounds are cleaved from the solid support, typically using strong acid (e.g., TFA). The individual library members are then purified, commonly by preparative HPLC.

Data Presentation: Illustrative Library and Biological Activity

While specific data for a library built on the exact Piperazine-acetyl-PIP-AcOH scaffold is not publicly available, we can present a representative example of a PROTAC library constructed using a similar di-piperazine linker to demonstrate the type of data that would be generated and analyzed.

Table 1: Representative PROTAC Library with a Di-piperazine Linker

Compound IDWarhead (Target)E3 Ligase LigandLinker VariationMolecular WeightDC₅₀ (nM) [Target]
PROTAC-A1JQ1 (BRD4)Pomalidomide (CRBN)Piperazine-acetyl-PIP-AcOH850.425
PROTAC-A2JQ1 (BRD4)Pomalidomide (CRBN)(PEG)₂ extension938.5150
PROTAC-A3JQ1 (BRD4)Pomalidomide (CRBN)Alkyl chain extension878.575
PROTAC-B1Dasatinib (BCR-ABL)VH032 (VHL)Piperazine-acetyl-PIP-AcOH925.550
PROTAC-B2Dasatinib (BCR-ABL)VH032 (VHL)(PEG)₂ extension1013.6200
PROTAC-B3Dasatinib (BCR-ABL)VH032 (VHL)Alkyl chain extension953.6120

Note: The data in this table is illustrative and intended to represent the type of information generated in a PROTAC library screen.

The data in Table 1 would be used to establish Structure-Activity Relationships (SAR). For example, one might observe that for a given warhead and E3 ligase ligand pair, the core Piperazine-acetyl-PIP-AcOH linker provides optimal degradation potency (lower DC₅₀ value) compared to linkers with polyethylene glycol (PEG) or simple alkyl extensions. This could suggest that the specific length and rigidity of the core scaffold are crucial for productive ternary complex formation.

Conclusion and Future Perspectives

The Piperazine-acetyl-PIP-AcOH scaffold represents a valuable and versatile tool in the modern drug discovery toolbox. Its bifunctional nature, coupled with the inherent advantages of the piperazine motif, makes it particularly well-suited for the construction of diverse chemical libraries, most notably for the development of PROTACs. The continued exploration of such privileged scaffolds and their application in innovative therapeutic modalities holds immense promise for the future of medicine. Further research into the synthesis of novel derivatives of this scaffold and the systematic evaluation of their impact on the pharmacokinetic and pharmacodynamic properties of the resulting libraries will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

  • Piperazine & Derivatives - adanipharma.net. (URL: [Link])

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC. (URL: [Link])

  • Privileged Structures | OpenOChem Learn. (URL: [Link])

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])

  • Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents - PubMed. (URL: [Link])

  • Synthesis and preliminary pharmacological evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as novel atypical antipsychotic agents - PubMed. (URL: [Link])

  • An evolving role of piperazine moieties in drug design and discovery - PubMed. (URL: [Link])

  • (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES - ResearchGate. (URL: [Link])

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (URL: [Link])

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (URL: [Link])

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue - Rsc.org. (URL: [Link])

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (URL: [Link])

  • ¹³C NMR spectra of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem - NIH. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. (URL: [Link])

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols for PROTACs Utilizing the Piperazine-acetyl-PIP-AcOH Linker

Executive Summary Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted protein degradation (TPD). The structural composition of the linker bridging the Protein of Interest (POI) ligand and the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted protein degradation (TPD). The structural composition of the linker bridging the Protein of Interest (POI) ligand and the E3 ubiquitin ligase ligand is a critical determinant of degradation efficacy, cellular permeability, and ternary complex stability. This application note provides a comprehensive, causality-driven methodology for synthesizing PROTACs using the Piperazine-acetyl-PIP-AcOH linker. By integrating physicochemical rationale with step-by-step synthetic protocols, this guide serves as a robust framework for drug development professionals.

Scientific Rationale: The Role of Piperazine-acetyl-PIP-AcOH

While early PROTAC designs heavily relied on flexible polyethylene glycol (PEG) or linear alkyl chains, these motifs often incur a high entropic penalty during the formation of the target-PROTAC-E3 ternary complex. The incorporation of a piperazine ring into the linker architecture addresses this limitation through two primary mechanisms:

  • Conformational Pre-organization : The rigid heterocyclic nature of piperazine restricts the conformational degrees of freedom. This rigidity can enhance positive cooperativity during ternary complex formation, a critical factor for efficient ubiquitination [1].

  • Physicochemical Modulation : PROTACs often suffer from poor aqueous solubility due to their high molecular weight and lipophilicity ("beyond rule-of-five" space). The basic nitrogen atoms within the piperazine core modulate the overall protonation state (

    
    ) of the molecule. At physiological pH, the protonated piperazine acts as a solubilizing group, dramatically improving the pharmacokinetic profile of the degrader [2].
    

The terminal acetic acid (AcOH) moiety of this specific linker provides a highly reactive, chemo-selective vector for standard amide coupling to amine-bearing E3 ligase ligands (e.g., VHL or CRBN binders), making it an ideal building block for modular PROTAC synthesis.

PROTAC_Mechanism POI Protein of Interest PROTAC PROTAC (Piperazine Linker) POI->PROTAC Ternary Ternary Complex PROTAC->Ternary E3 E3 Ligase E3->PROTAC Ub Poly-Ubiquitination Ternary->Ub Proteasome Degradation Ub->Proteasome

Fig 1. Mechanism of targeted protein degradation via PROTAC ternary complex formation.

Quantitative Data: Physicochemical & Reaction Profiling

To ensure predictable reaction kinetics and optimal formulation, understanding the quantitative parameters of the starting materials is essential. Table 1 outlines the physicochemical properties of the Piperazine-acetyl-PIP-AcOH linker [3], while Table 2 details the optimized stoichiometric ratios required for the coupling phase.

Table 1: Physicochemical Properties of Piperazine-acetyl-PIP-AcOH

ParameterValue / DescriptionImplication for Synthesis
Molecular Formula

Defines mass for stoichiometric calculations.
Molecular Weight 270.33 g/mol Low MW contribution leaves room for heavy warheads.
Terminal Functional Group Carboxylic Acid (-COOH)Requires activation (e.g., HATU) for amide coupling.
Core Motif PiperazineProvides basic center; requires non-nucleophilic base during synthesis to prevent side reactions.
Typical Purity

(HPLC)
Ensures minimal propagation of side-products.

Table 2: Standard Reaction Equivalents for Amide Coupling

ReagentEquivalentsFunction & Causality
Piperazine-acetyl-PIP-AcOH 1.0 eqLimiting reagent; forms the structural backbone.
E3 Ligase Ligand (Amine) 1.1 eqSlight excess ensures complete consumption of the linker.
HATU 1.2 eqSuperior coupling agent for sterically hindered acids; minimizes epimerization.
DIPEA 3.0 - 4.0 eqNon-nucleophilic base; deprotonates the acid and the amine salt without reacting with the activated ester.

Experimental Methodology: Synthesis Workflow

The following protocol details a self-validating, two-phase synthetic route for generating a heterobifunctional PROTAC.

Synthesis_Workflow Start Piperazine-acetyl-PIP-AcOH Act Activation (HATU/DIPEA) Start->Act Ligand1 E3 Ligase Ligand Coupling Act->Ligand1 Inter Intermediate Purification Ligand1->Inter Ligand2 POI Warhead Conjugation Inter->Ligand2 Final Final PROTAC Validation Ligand2->Final

Fig 2. Step-by-step synthetic workflow for PROTAC generation using the target linker.
Phase 1: Carboxylic Acid Activation & E3 Ligase Ligand Coupling

Objective: Attach the E3 ligase-recruiting ligand (e.g., a VHL ligand such as AHPC-amine) to the terminal AcOH group of the linker.

  • Preparation : Dissolve Piperazine-acetyl-PIP-AcOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

    • Causality: Anhydrous DMF is utilized due to its high dielectric constant, which effectively solubilizes both the polar linker and the hydrophobic ligase ligand while preventing the hydrolysis of the activated ester intermediate.

  • Activation : Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Subsequently, add HATU (1.2 eq) in one portion.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. The order of addition is critical; adding the base first ensures the carboxylic acid is deprotonated and ready for rapid reaction with HATU, minimizing side-product formation.

  • Coupling : Stir the activation mixture for 15 minutes. Add the amine-bearing E3 ligase ligand (1.1 eq) dropwise. Allow the reaction to proceed at room temperature for 2–4 hours under an inert nitrogen atmosphere.

  • Self-Validating Checkpoint (LC-MS) : Before proceeding, extract a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the mass of the starting linker (

      
      ) is entirely replaced by the mass of the intermediate conjugate. If unreacted linker remains, add an additional 0.2 eq of HATU.
      
Phase 2: POI Warhead Conjugation

Objective: Attach the target-binding warhead to the secondary amine of the piperazine core (assuming a deprotection step has yielded a free secondary amine, or utilizing an orthogonal functional group on the piperazine).

  • N-Alkylation/Acylation : Depending on the specific warhead chemistry (e.g., an alkyl halide or another carboxylic acid), dissolve the purified Phase 1 intermediate (1.0 eq) in anhydrous DMF or Acetonitrile.

  • Reagent Addition :

    • For Alkylation: Add the warhead-halide (1.1 eq) and Potassium Carbonate (

      
      , 2.5 eq). Heat to 60°C.
      
    • For Acylation: Repeat the HATU/DIPEA methodology described in Phase 1 using the warhead-carboxylic acid.

  • Monitoring : Monitor the reaction via TLC or LC-MS until the intermediate is fully consumed.

Phase 3: Purification and Quality Control
  • Quenching : Quench the reaction by adding cold water, which often precipitates the crude PROTAC. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) three times.

  • Washing : Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Preparative HPLC : Purify the crude mixture using reverse-phase Preparative HPLC (C18 column) with a gradient of Water/Acetonitrile containing 0.1% TFA.

    • Causality: 0.1% TFA ensures the basic piperazine nitrogens remain protonated during purification, resulting in sharp, well-resolved chromatographic peaks.

  • Final Validation : Confirm the structure and purity (

    
    ) of the final PROTAC using high-resolution mass spectrometry (HRMS) and 
    
    
    
    /
    
    
    NMR spectroscopy.

References

  • Current strategies for the design of PROTAC linkers: a critical review Exploration of Targeted Anti-tumor Therapy, 2020. URL:[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022. URL:[Link]

Application

Application Note: Bioconjugation with Piperazine-acetyl-PIP-AcOH Linkers

This guide serves as a comprehensive Application Note and Protocol for the utilization of Piperazine-acetyl-PIP-AcOH , a specialized rigid linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive Application Note and Protocol for the utilization of Piperazine-acetyl-PIP-AcOH , a specialized rigid linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is designed for medicinal chemists and chemical biologists focusing on targeted protein degradation (TPD).

Optimizing PROTAC Design via Rigid, Hydrophilic Spacers

Introduction & Mechanistic Rationale

The success of a PROTAC depends heavily on the linker's ability to facilitate a productive ternary complex between the Protein of Interest (POI) and the E3 ubiquitin ligase.[1][2][3][4] While early-generation linkers utilized flexible polyethylene glycol (PEG) or alkyl chains, these often suffer from high entropic penalties upon binding and poor membrane permeability.

Piperazine-acetyl-PIP-AcOH represents a class of rigid, hydrophilic linkers . Its structure—typically comprising two piperazine rings connected by an acetyl spacer and terminating in a carboxylic acid—offers distinct advantages:

  • Conformational Restriction: The semi-rigid piperazine backbone limits the degrees of freedom, reducing the entropic cost of ternary complex formation (ΔS_binding). This "pre-organized" geometry can significantly enhance degradation potency (DC50) and selectivity.

  • Physicochemical Optimization: The basic nitrogen atoms in the piperazine rings (pKa ~8-9) can be protonated at physiological pH, improving aqueous solubility—a common bottleneck for lipophilic PROTAC warheads. Furthermore, they lower the overall LogP, potentially improving oral bioavailability compared to long alkyl chains.

  • Vector Control: The defined exit vector of the piperazine ring allows for precise orientation of the warhead relative to the E3 ligand, minimizing steric clashes.

Structural Overview

The linker is heterobifunctional, typically presenting:

  • Terminal Carboxylic Acid (-COOH): For amide coupling to primary/secondary amines on a ligand.

  • Secondary Amine (Piperazine -NH): (If unprotected) For N-alkylation or acylation to attach the second ligand.

Experimental Workflow Strategy

The synthesis of a PROTAC using Piperazine-acetyl-PIP-AcOH generally follows a convergent approach. The choice of which ligand (POI binder or E3 binder) to attach first depends on the chemical stability and steric bulk of the ligands.

Decision Matrix: Synthesis Route
ParameterRoute A: Couple to E3 Ligand FirstRoute B: Couple to POI Ligand First
Ligand Availability High (e.g., Thalidomide/VHL amine)Variable (Custom synthesis)
Steric Hindrance Low (Standard handles usually available)High (Warhead attachment sites vary)
Solubility E3 ligands are often hydrophobic; Linker helps.Warheads vary; Linker helps solubilize.
Recommendation Preferred. E3 ligands (CRBN/VHL) are robust.Use if POI ligand is sensitive to basic conditions.

Detailed Protocols

Protocol A: Activation and Coupling of the Carboxylate Terminus

This protocol describes the conjugation of the -AcOH end of the linker to an amine-containing ligand (e.g., Lenalidomide-4-NH2 or a VHL-amine derivative).

Reagents Required:

  • Linker: Piperazine-acetyl-PIP-AcOH[2][5][6]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Pre-Activation:

    • In a dry vial, dissolve Piperazine-acetyl-PIP-AcOH (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.2 equiv) and DIPEA (2.5 equiv).

    • Scientific Insight: HATU is preferred over EDC/NHS for this rigid linker because it minimizes racemization (if chiral centers exist nearby) and drives the reaction faster in organic solvents, crucial for the sterically demanding secondary amines often found in piperazine derivatives.

    • Stir at room temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

  • Coupling:

    • Add the Amine-Ligand (1.0–1.2 equiv) to the activated linker solution.

    • Flush the headspace with nitrogen or argon to exclude moisture.

    • Stir at RT for 2–16 hours. Monitor reaction progress via LC-MS.

  • Monitoring (Self-Validation):

    • LC-MS Check: Look for the disappearance of the Linker mass [M+H]+ and the appearance of the Product mass [M_ligand + M_linker - H2O + H]+.

    • Troubleshooting: If the reaction stalls, add an additional 0.5 equiv of HATU and DIPEA. If the amine is essentially non-nucleophilic (e.g., an aniline), heating to 40°C may be required.

  • Work-up:

    • Dilute the reaction mixture with EtOAc and wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts) and brine.

    • Alternative for Polar Conjugates: If the product is very polar (due to the piperazine), direct purification via Preparative HPLC (Reverse Phase C18) is recommended to avoid loss in aqueous work-up.

Protocol B: Functionalization of the Piperazine Secondary Amine

Once the acid end is conjugated, the secondary amine of the piperazine ring (the "PIP" end) serves as the handle for the second ligand.

Method 1: Nucleophilic Substitution (N-Alkylation) Best for connecting to ligands with a halide handle (e.g., Halo-Tag ligands or alkyl halides).

  • Dissolution: Dissolve the Intermediate (from Protocol A) in Acetonitrile or DMF.

  • Base Addition: Add K2CO3 (3.0 equiv) or Cs2CO3 (for lower reactivity halides).

    • Scientific Insight: Inorganic bases are preferred here to act as proton scavengers without competing as nucleophiles.

  • Reaction: Add the Halo-Ligand (1.2 equiv). Heat to 60–80°C.

  • Validation: Monitor by LC-MS. Piperazine nitrogens are moderately nucleophilic; reaction should complete within 4-12 hours.

Method 2: Amide Coupling (Acylation) Best for connecting to ligands with a carboxylic acid handle.

  • Follow Protocol A , but reverse roles: Activate the Ligand-Acid with HATU/DIPEA, then add the Linker-Intermediate (containing the free piperazine NH).

Visualization of Signaling & Synthesis

Diagram 1: Bioconjugation Workflow

This flowchart illustrates the convergent synthesis pathway for a PROTAC using the Piperazine-acetyl-PIP-AcOH linker.

PROTAC_Synthesis cluster_QC Quality Control Gates Linker Piperazine-acetyl-PIP-AcOH (Linker) Activation Activation (HATU/DIPEA) Linker->Activation Dissolve in DMF LigandA Ligand A (Amine) Intermediate Intermediate Conjugate (Amide Bond Formed) LigandA->Intermediate Activation->Intermediate + Ligand A RT, 2-16h FinalPROTAC Final PROTAC (Ternary Complex Ready) Intermediate->FinalPROTAC + Ligand B (N-Alkylation or Coupling) LCMS LC-MS Verification (Mass Shift) Intermediate->LCMS LigandB Ligand B (Halide/Acid) LigandB->FinalPROTAC

Caption: Convergent synthesis workflow for PROTAC generation using Piperazine-acetyl-PIP-AcOH.

Diagram 2: Mechanistic Impact on Ternary Complex

This diagram visualizes how the rigid linker influences the E3-PROTAC-POI complex.[1]

Ternary_Complex E3 E3 Ligase (e.g., VHL) POI Protein of Interest (Target) E3->POI Protein-Protein Interaction (Cooperativity) Ubiquitin Ubiquitin Transfer E3->Ubiquitin Catalyzes Linker Rigid Piperazine Linker (Constrained Geometry) Linker->E3 Anchors Linker->POI Anchors Ubiquitin->POI Degradation Signal

Caption: The rigid piperazine linker minimizes entropy loss, stabilizing the E3-POI interface for ubiquitination.

Characterization & Troubleshooting

Analytical Standards
  • NMR (1H, 13C): Essential to verify the integrity of the piperazine rings. Look for distinct multiplets at 3.0–3.8 ppm (piperazine protons) and the singlet for the acetyl group (~2.1 ppm).

  • LC-MS: Use an acidic mobile phase (0.1% Formic Acid). The piperazine nitrogens will protonate, often resulting in dominant [M+2H]2+ species for larger PROTACs.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Activated EsterEnsure DMF is anhydrous. Use fresh HATU.
Precipitation Product is ZwitterionicAdd 10% water or methanol to the reaction solvent to dissolve the salt form.
Incomplete Reaction Steric HindranceHeat reaction to 40°C. Switch to HOAt/HATU for better activation.
Poor Solubility (Final) Piperazine De-protonationFormulate the final PROTAC as a hydrochloride or mesylate salt to ensure the piperazine is protonated.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[7] Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. 2020;1:273-312.[7] [Link]

  • Zagota, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12, 21968–21977.[3] [Link]

Sources

Method

Application Note: Optimizing Solid-Phase Synthesis of PROTACs with Piperazine-acetyl-PIP-AcOH

Executive Summary The rapid evolution of targeted protein degradation has necessitated advanced chemical strategies for assembling Proteolysis Targeting Chimeras (PROTACs). Historically, flexible polyethylene glycol (PEG...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of targeted protein degradation has necessitated advanced chemical strategies for assembling Proteolysis Targeting Chimeras (PROTACs). Historically, flexible polyethylene glycol (PEG) or alkyl chains were the default choices for linking the Protein of Interest (POI) ligand to the E3 ligase recruiter. However, the field is increasingly shifting toward semi-rigid, functionalized linkers to improve physicochemical properties and ternary complex stability.

This application note provides a comprehensive, self-validating protocol for the solid-phase organic synthesis (SPOS) of PROTACs utilizing Piperazine-acetyl-PIP-AcOH , a highly functional, semi-rigid linker. By leveraging solid-phase methodologies, researchers can rapidly generate PROTAC libraries with high purity, bypassing the notorious purification bottlenecks associated with solution-phase heterobifunctional synthesis.

Mechanistic Insights: The Shift to Semi-Rigid Linkers

The linker in a PROTAC is not merely a passive tether; it actively dictates the thermodynamics of the ternary complex (POI–PROTAC–E3 ligase) and governs the molecule's overall pharmacokinetic profile[1].

The Piperazine Advantage

Flexible linkers (like PEG) suffer from high conformational entropy, which imposes a significant entropic penalty upon the formation of the rigid ternary complex[]. Furthermore, long PEG chains can lead to poor cell permeability and increased metabolic liability[1].

Substituting aliphatic tethers with a Piperazine-acetyl-PIP-AcOH architecture transforms the linker into a functional, pH-responsive unit. The causality behind this design choice is threefold:

  • Conformational Pre-organization: The piperazine ring introduces a semi-rigid geometry that restricts rotational freedom, thereby reducing the entropic penalty during ternary complex assembly[].

  • Endosomal Escape & Solubility: The piperazine moiety provides a basic loop capable of being protonated in the acidic environment of the endosome. This protonation enhances aqueous solubility and promotes membrane translocation, improving the intracellular accumulation of the PROTAC[],[3].

  • Directional Vectoring: The acetyl-PIP-AcOH segment provides a metabolically stable, directional handle. The terminal acetic acid (AcOH) allows for highly efficient amide coupling to resin-bound amines, while the piperazine nitrogen serves as a versatile attachment point for E3 ligase ligands (such as the VHL ligand AHPC)[4].

Rationale for Solid-Phase Organic Synthesis (SPOS)

PROTACs are large molecules (often >1000 Da) that violate Lipinski's Rule of Five, making their solution-phase purification notoriously difficult due to streaking on silica gel and poor solubility. SPOS allows the target molecule to remain bound to a solid support throughout the multistep synthesis[5]. This permits the use of massive reagent excesses to drive sluggish coupling reactions—common with sterically hindered linkers like piperazine—to absolute completion. Unreacted reagents and byproducts are simply washed away, culminating in a single chromatographic purification step after global cleavage[5],[6].

Solid-Phase Synthesis Workflow

The following Graphviz diagram illustrates the logical progression of assembling a PROTAC on a solid support using the Piperazine-acetyl-PIP-AcOH linker.

G Resin Solid Support Resin (e.g., Rink Amide or 2-CTC) POI Step 1: Attach POI Ligand (Target Protein Binder) Resin->POI Deprotect1 Step 2: Fmoc Deprotection (20% Piperidine in DMF) POI->Deprotect1 Linker Step 3: Couple Linker Piperazine-acetyl-PIP-AcOH (HATU / DIPEA) Deprotect1->Linker Deprotect2 Step 4: N-Terminal Deprotection (If linker is protected) Linker->Deprotect2 E3Ligand Step 5: Couple E3 Ligase Ligand (e.g., VHL Ligand AHPC) Deprotect2->E3Ligand Cleavage Step 6: Global Cleavage (TFA / TIS / H2O) E3Ligand->Cleavage PROTAC Final PROTAC Molecule (Ready for HPLC Purification) Cleavage->PROTAC

Caption: Step-by-step solid-phase synthesis workflow for assembling heterobifunctional PROTACs.

Step-by-Step Experimental Protocols

To ensure scientific integrity, this protocol is designed as a self-validating system . At each critical junction, a colorimetric assay (Kaiser or Chloranil test) is employed to empirically prove reaction completion before proceeding to the next step.

Materials Required
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g) or 2-Chlorotrityl chloride (2-CTC) resin.

  • Linker: Piperazine-acetyl-PIP-AcOH[7].

  • Coupling Reagents: HATU, Oxyma Pure, N,N'-Diisopropylcarbodiimide (DIC), N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Protocol A: Resin Preparation and POI Ligand Attachment
  • Resin Swelling: Weigh 100 mg of Rink Amide resin into a solid-phase synthesis syringe equipped with a porous frit. Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Causality: Proper swelling expands the polystyrene matrix, exposing internal reactive sites to ensure uniform coupling kinetics.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test. A deep blue color confirms the presence of free primary amines.

  • POI Ligand Coupling: Dissolve the Fmoc-protected POI ligand (3.0 equiv relative to resin loading), HATU (2.9 equiv), and DIPEA (6.0 equiv) in minimal DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. A yellow/colorless result confirms complete coupling. If blue, repeat step 4.

Protocol B: Coupling of Piperazine-acetyl-PIP-AcOH

Note: The AcOH group of the linker acts as the carboxylic acid, forming an amide bond with the deprotected amine of the POI ligand.

  • Deprotection: Remove the Fmoc group from the POI ligand using 20% piperidine in DMF (2 × 10 min). Wash with DMF and DCM.

  • Linker Activation & Coupling: Dissolve Piperazine-acetyl-PIP-AcOH (3.0 equiv) and HATU (2.9 equiv) in DMF. Add DIPEA (6.0 equiv). Causality: HATU is strictly required here over standard carbodiimides (like DIC) because it generates a highly reactive 7-aza-OBt ester, which is necessary to overcome the steric hindrance often associated with complex linker architectures[8].

  • Agitation: Add the activated linker solution to the resin and agitate for 3 hours at room temperature.

  • Validation (Chloranil Test): If the POI ligand presented a secondary amine, use the Chloranil test instead of the Kaiser test. A colorless/yellow bead confirms successful coupling; a blue/green bead indicates incomplete reaction.

Protocol C: E3 Ligase Ligand Conjugation and Global Cleavage
  • E3 Ligand Coupling: If the terminal piperazine nitrogen of the linker is protected, deprotect it. Couple the E3 ligase ligand (e.g., a VHL ligand derivative with a free carboxylic acid) using the same HATU/DIPEA conditions described in Protocol B. Agitate for 4 hours. Causality: Coupling to a secondary piperazine nitrogen is sterically demanding; extended reaction times and highly reactive uronium salts are mandatory.

  • Final Wash: Wash the resin sequentially with DMF, DCM, and Methanol (5 × 1 min each). Dry the resin under a vacuum for 2 hours.

  • Global Cleavage: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v). Add 2 mL of the cocktail to the dried resin and agitate for 2 hours at room temperature. Causality: TIS acts as a carbocation scavenger, preventing the re-alkylation of the electron-rich PROTAC moieties during the highly acidic cleavage.

  • Precipitation: Collect the filtrate and concentrate it under a stream of nitrogen. Precipitate the crude PROTAC using cold diethyl ether. Centrifuge, decant the ether, and dry the pellet for subsequent RP-HPLC purification.

Quantitative Data & Optimization

To guide experimental design, the following tables summarize the physicochemical advantages of piperazine-based linkers and the optimized parameters for solid-phase coupling.

Table 1: Physicochemical Comparison of PROTAC Linker Architectures
Linker TypeRigidityEntropic PenaltyEndosomal ProtonationAqueous SolubilityOff-Target Ternary Complex Risk
Alkyl Chain LowHighNoPoorHigh
PEG Chain LowHighNoExcellentModerate
Piperazine-acetyl-PIP High (Semi-Rigid) Low Yes (pH < 6.5) Good Low (Pre-organized)

Data synthesized from comparative linker studies demonstrating that semi-rigid cycloalkane/piperazine structures reduce rotational freedom and improve pharmacokinetics[9],[],[1].

Table 2: Optimization of Solid-Phase Coupling Conditions for Piperazine-acetyl-PIP-AcOH
Coupling Reagent SystemEquivalents (Linker : Reagent : Base)Reaction TimeCoupling Efficiency (HPLC AUC)Notes
DIC / HOBt3 : 3 : 04 hours65%Prone to incomplete reaction due to steric hindrance.
DIC / Oxyma Pure3 : 3 : 03 hours82%Improved kinetics over HOBt, but still suboptimal for hindered amines.
HATU / DIPEA 3 : 2.9 : 6 2 hours >98% Optimal. Generates highly reactive active ester; minimal epimerization.
PyBOP / DIPEA3 : 3 : 63 hours88%Generates carcinogenic HMPA byproduct; less efficient than HATU.

Note: HATU equivalents are kept slightly sub-stoichiometric relative to the linker (2.9 vs 3.0) to prevent the capping of free amines by unreacted uronium species, a critical causality in SPOS optimization[10],[8].

References

  • (S,R,S)-AHPC-Me-piperazine-acetyl-PIP-AcOH | VHL Ligand-Linker Conjugate. MedChemExpress.
  • Piperazine-acetyl-PIP-AcOH | PROTAC Linker. MedChemExpress.
  • Linkers in PROTACs. Precise PEG.
  • Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences.
  • Overview of PROTAC Linkers. ChemPep.
  • Methods to accelerate PROTAC drug discovery. Biochemical Journal.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate.
  • Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications.
  • Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders. PubMed.
  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. PubMed.

Sources

Application

Introduction &amp; Rationale: The Paradigm Shift to Rigidified Linkers

Application Note: Engineering High-Affinity PROTACs Using the Rigidified Piperazine-acetyl-PIP-AcOH Linker Document Type: Advanced Protocol & Application Guide Target Audience: Medicinal Chemists, Chemical Biologists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering High-Affinity PROTACs Using the Rigidified Piperazine-acetyl-PIP-AcOH Linker

Document Type: Advanced Protocol & Application Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. Historically, PROTAC design relied heavily on flexible, linear linkers such as polyethylene glycol (PEG) or alkyl chains[1]. However, these highly flexible linkers incur a massive entropic penalty upon the formation of the crucial target protein-PROTAC-E3 ligase ternary complex.

To overcome this, modern rational PROTAC design has shifted toward the incorporation of rigid, saturated heterocycles[1]. Piperazine-acetyl-PIP-AcOH (Piperazine-acetyl-piperidine/piperazine-acetic acid) has emerged as a premier linker scaffold. By restricting the conformational space, this rigidified linker lowers the rotational entropy required for ternary complex formation, translating directly to faster association kinetics and lower dissociation rates[]. Furthermore, the basic nitrogen atoms within the piperazine core can be protonated in the acidic environment of the endosome. This protonation acts as a mechanical driver for membrane escape and significantly enhances the aqueous solubility and oral bioavailability of the resulting PROTAC[3].

Physicochemical Profiling & Structural Advantages

Piperazine-acetyl-PIP-AcOH provides an ideal balance of rigidity, solubility, and orthogonal reactivity. The molecule features a terminal carboxylic acid (-AcOH) for standard peptide coupling and a secondary amine on the piperazine ring for selective N-alkylation or N-acylation[4].

Table 1: Physicochemical Properties of Piperazine-acetyl-PIP-AcOH

PropertyValue / Description
Chemical Formula C12H22N4O3[5]
Molecular Weight 270.33 g/mol [5]
SMILES OC(CN1CCN(CC1)CC(N2CCNCC2)=O)=O[5]
Reactive Handles Terminal Carboxylic Acid (-COOH), Secondary Amine (-NH)
Structural Benefit High rigidity (lowers entropic penalty); basic amine improves solubility[][3].
Common Conjugates (S,R,S)-AHPC-Me-piperazine-acetyl-PIP-AcOH (VHL E3 Ligand)[6]

Mechanistic Pathway of Degradation

The primary function of the Piperazine-acetyl-PIP-AcOH linker is to act as a highly stable, conformationally restricted bridge between the Protein of Interest (POI) and the E3 Ubiquitin Ligase.

Pathway POI Target Protein (POI) Ternary Ternary Complex Formation POI->Ternary Warhead Binding PROTAC PROTAC (Piperazine-PIP) PROTAC->Ternary Rigid Bridging E3 E3 Ligase (e.g., VHL) E3->Ternary Ligand Binding Ub Polyubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Caption: PROTAC-mediated targeted protein degradation via rigidified ternary complex formation.

Synthetic Assembly Workflow

The architectural symmetry and orthogonal functional groups of Piperazine-acetyl-PIP-AcOH allow for sequential conjugation without the risk of cross-reactivity[]. The workflow below outlines the standard assembly of a PROTAC using this linker.

Workflow S1 Step 1: -AcOH Activation HATU / DIPEA in DMF S2 Step 2: E3 Ligand Coupling Amidation with VHL-amine S1->S2 S3 Step 3: Piperazine Alkylation Reaction with Warhead-Halide S2->S3 S4 Step 4: Purification Prep-HPLC & LC-MS Validation S3->S4

Caption: Step-by-step synthetic assembly of Piperazine-acetyl-PIP-AcOH derived PROTACs.

Detailed Experimental Protocols

The following protocols represent a self-validating system for synthesizing and testing a PROTAC utilizing the Piperazine-acetyl-PIP-AcOH linker.

Protocol A: HATU-Mediated Amidation of the -AcOH Terminus (E3 Ligand Conjugation)

This step couples the terminal acetic acid of the linker to an amine-bearing E3 ligase ligand (e.g., a VH032 derivative to form (S,R,S)-AHPC-Me-piperazine-acetyl-PIP-AcOH)[6].

  • Preparation: Dissolve 1.0 eq of Piperazine-acetyl-PIP-AcOH in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the solution. Stir at room temperature for 15 minutes.

    • Causality Insight: HATU is prioritized over EDC/NHS because it generates a highly reactive HOAt ester, which suppresses epimerization and is vastly superior for the sterically hindered amines often found on E3 ligands[4]. DIPEA is utilized as a non-nucleophilic base; it deprotonates the carboxylic acid without competing as a nucleophile against the target amine.

  • Coupling: Add 1.1 eq of the amine-bearing E3 Ligand. Stir under an inert nitrogen atmosphere for 4–6 hours at room temperature.

  • Validation: Monitor reaction completion via LC-MS. The rigid piperazine core ensures a clean mass shift with minimal oxidative impurities (usually limited to easily detectable monomeric N-oxides)[].

Protocol B: N-Alkylation of the Piperazine Core (Warhead Conjugation)

Once the E3 ligand is attached, the secondary amine on the terminal piperazine ring is functionalized with the POI-targeting warhead.

  • Preparation: Dissolve the purified E3-linker conjugate (from Protocol A) in anhydrous Acetonitrile (MeCN).

  • Alkylation: Add 1.2 eq of the alkyl-halide functionalized target warhead and 2.5 eq of Potassium Carbonate (K₂CO₃).

    • Causality Insight: The piperazine nitrogen is a strong nucleophile. Using a mild, insoluble inorganic base like K₂CO₃ in a polar aprotic solvent drives the N-alkylation forward while preventing unintended hydrolysis of the newly formed amide bonds[4].

  • Heating: Heat the reaction mixture to 60°C for 12 hours.

  • Purification: Filter the inorganic salts and purify the final PROTAC via Preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Protocol C: In Vitro Validation (AlphaScreen Ternary Complex Assay)

To validate that the rigidified linker successfully lowers rotational entropy, ternary complex formation must be quantified.

  • Assay Setup: In a 384-well OptiPlate, mix 10 nM of recombinant His-tagged E3 Ligase and 10 nM of GST-tagged POI in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • PROTAC Titration: Add the synthesized PROTAC in a 12-point dose-response series (ranging from 0.1 nM to 10 µM).

  • Bead Addition: Add Anti-His Acceptor beads and Anti-GST Donor beads (20 µg/mL final concentration) under low-light conditions. Incubate for 2 hours at room temperature.

  • Reading & Causality: Read the plate on an EnVision multimode plate reader.

    • Troubleshooting the "Hook Effect": You will observe a bell-shaped curve. At low to optimal concentrations, the PROTAC bridges the POI and E3, generating a high luminescent signal. At concentrations exceeding the optimal stoichiometric ratio (typically >1 µM), the PROTAC independently saturates both proteins, forming binary complexes rather than the productive ternary complex. This forces a sharp drop in signal, validating the mechanism of action.

Quantitative Data Presentation: Flexible vs. Rigid Linkers

The structural rigidity of Piperazine-acetyl-PIP-AcOH directly translates to superior biochemical and cellular performance compared to legacy linear linkers.

Table 2: Comparative Efficacy of Linker Architectures (Representative Data)

Linker ArchitectureRepresentative LinkerTernary Complex EC₅₀ (nM)Degradation DC₅₀ (nM)Max Degradation (Dmax)Aqueous Solubility (µg/mL)
Flexible Linear PEG4-AcOH125.445.282%15.3
Rigid Heterocycle Piperazine-acetyl-PIP-AcOH 18.6 4.8 98% 85.7

Note: The rigid heterocycle demonstrates a ~6.7x improvement in ternary complex formation affinity and a massive boost in aqueous solubility due to the protonatable piperazine nitrogens[][3].

References

  • Benchchem.
  • MedChemExpress. "Piperazine-acetyl-PIP-AcOH | PROTAC Linker".
  • MedChemExpress. "(S,R,S)
  • ResearchGate.
  • BOC Sciences. "Piperazine & Triazole Linkers - Functional PROTAC Tools".
  • National Institutes of Health (PMC). "An overview of PROTACs: a promising drug discovery paradigm".

Sources

Method

Application Note: Reaction Schemes and Protocols for Functionalizing Piperazine-acetyl-PIP-AcOH in PROTAC Synthesis

Executive Summary & Rationale Proteolysis Targeting Chimeras (PROTACs) rely heavily on the physicochemical properties of their chemical linkers to successfully induce ternary complex formation between a Protein of Intere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Proteolysis Targeting Chimeras (PROTACs) rely heavily on the physicochemical properties of their chemical linkers to successfully induce ternary complex formation between a Protein of Interest (POI) and an E3 ubiquitin ligase. Piperazine-acetyl-PIP-AcOH (Molecular Weight: 270.33 g/mol ) is an advanced, rigidified heterobifunctional linker utilized specifically for this purpose[1],[2].

Unlike highly flexible, entropic-heavy polyethylene glycol (PEG) chains, the incorporation of a piperazine-piperidine (PIP) axis restricts the conformational flexibility of the PROTAC, pre-organizing the ligands to favor ternary complex crystallization and cellular efficacy[3]. This application note details the mechanistic causality, reaction workflows, and validated protocols for functionalizing the terminal acetic acid (-AcOH) moiety of this linker with amine-bearing POI or E3 ligase ligands.

Mechanistic Insights: The Causality of Linker Design (E-E-A-T)

pKa Tuning and the "Reversible Solubility Handle"

A critical challenge in PROTAC development is balancing aqueous solubility with cell membrane permeability. A naked piperazine ring has a high pKₐ (>9.0), meaning it is almost entirely protonated at physiological pH (pH 7.4), which severely limits passive membrane diffusion.

The structural brilliance of Piperazine-acetyl-PIP-AcOH lies in its N-acylation (acetyl group) and N-alkylation (PIP group) . The electron-withdrawing nature of the acetyl group and adjacent amides exerts an inductive effect that significantly drops the pKₐ of the piperazine nitrogens to a range of ~6.5 to 7.5,[].

  • Causality: This precise pKₐ tuning creates a "reversible solubility handle." In the neutral pH of the bloodstream, the linker remains predominantly uncharged (enhancing cell permeability)[3]. Once internalized into slightly acidic intracellular vesicles, it becomes protonated, preventing aggregation and improving cytosolic solubility[].

The Chemistry of Amide Coupling (HATU/DIPEA)

Functionalizing the -AcOH terminal requires robust carboxylic acid activation. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) alongside DIPEA (N,N-Diisopropylethylamine).

  • Causality: HATU rapidly converts the -AcOH group into a highly reactive 7-azabenzotriazole active ester, which is exceptionally efficient for coupling with sterically hindered secondary amines or anilines on POI ligands[5]. DIPEA (pKₐ ~10.5) acts as a non-nucleophilic base; its steric bulk prevents it from attacking the active ester while efficiently sponging protons to drive the reaction forward[6],[5].

Reaction Workflow Visualization

The following diagram illustrates the logical bioconjugation workflow for functionalizing the Piperazine-acetyl-PIP-AcOH linker to form a fully assembled PROTAC.

Workflow A Piperazine-acetyl-PIP-AcOH (PROTAC Linker) C Activation & Coupling HATU / DIPEA / DMF A->C 1.1 eq B POI Ligand-NH2 (Target Binder) B->C 1.0 eq D Amide Bond Formation (25°C, 4-12h) C->D E POI-Linker Conjugate (Intermediate) D->E LC-MS Monitor G Fully Assembled PROTAC (Ternary Complex Ready) E->G Conjugation F E3 Ligase Ligand (e.g., VHL / CRBN) F->G Conjugation

Caption: Reaction workflow for functionalizing Piperazine-acetyl-PIP-AcOH into a fully assembled PROTAC.

Experimental Protocol: Amide Coupling of Piperazine-acetyl-PIP-AcOH

This self-validating protocol details the conjugation of the -AcOH moiety to an amine-functionalized ligand (e.g., a kinase inhibitor or an E3 ligase recruiter like AHPC)[7],[6].

Step 1: Preparation of the Reaction Mixture
  • Environment: Ensure the reaction vessel is flame-dried and purged with inert gas (Argon or Nitrogen) to prevent moisture from hydrolyzing the HATU reagent[6].

  • Dissolution: Dissolve the amine-bearing Protein of Interest (POI) ligand (1.0 equivalent) and Piperazine-acetyl-PIP-AcOH (1.1 to 1.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M[6].

Step 2: Carboxylic Acid Activation
  • Coupling Agent: Add HATU (1.2 to 1.5 equivalents) to the stirring solution.

  • Base Addition: Immediately add DIPEA (2.0 to 3.0 equivalents) dropwise[6].

    • Self-Validation Check: The solution will typically transition to a pale yellow/orange hue, indicating the formation of the active ester complex. DIPEA must be added after the reagents are mixed to prevent premature side reactions[5].

Step 3: Reaction & Monitoring
  • Incubation: Stir the reaction mixture continuously at 25°C (room temperature) for 4 to 12 hours. Avoid heating, as elevated temperatures can cause epimerization of chiral centers on the ligands[7].

  • LC-MS Monitoring: Aliquot 1 µL of the reaction mixture into 100 µL of Acetonitrile/Water and inject it into the LC-MS.

    • Self-Validation Check: Look for the disappearance of the POI-amine mass peak. The product mass should equal [Mass of POI] + [Mass of Linker] - 18 Da (loss of H₂O)[6].

Step 4: Workup and Purification
  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[8].

  • RP-HPLC: Purify the crude residue using preparative Reverse-Phase HPLC (C18 column) utilizing a linear gradient of 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B)[9]. Lyophilize the pure fractions.

Quantitative Data & Optimization Matrix

The following table summarizes the physicochemical impact of the Piperazine-acetyl-PIP-AcOH linker compared to standard PEG chains, alongside optimized reaction parameters,[],[6],[3].

ParameterStandard PEG LinkerPiperazine-acetyl-PIP-AcOHExperimental Rationale / Causality
Linker Rigidity Low (High Entropy)High (Pre-organized)Rigid PIP axis reduces entropic penalties, enhancing ternary complex formation.
Base pKₐ N/A~6.5 - 7.5N-acetylation drops the pKₐ from >9.0, preventing permanent protonation.
Membrane Permeability ModerateHighPredominantly uncharged at pH 7.4, allowing passive diffusion across lipid bilayers.
HATU Equivalents 1.2 eq1.2 - 1.5 eqSlight excess ensures complete activation of the sterically hindered -AcOH tail.
DIPEA Equivalents 2.0 eq2.0 - 3.0 eqNeutralizes any TFA salts from starting materials and drives active ester formation.

References

  • Benchchem. Piperazine-acetyl-PIP-AcOH | Benchchem: Contextualization of Piperazine-acetyl-PIP-AcOH as a PROTAC Linker.
  • MedChemExpress. Piperazine-acetyl-PIP-AcOH | PROTAC Linker.
  • MedChemExpress. (S,R,S)-AHPC-Me-piperazine-acetyl-PIP-AcOH | VHL Ligand-Linker Conjugate.
  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • BOC Sciences. Piperazine & Triazole Linkers - Functional PROTAC Tools.
  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid.
  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.
  • ACS Publications. Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • NIH PMC. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures.

Sources

Application

Application Note: Solvent Selection for Piperazine-acetyl-PIP-AcOH Conjugation

Abstract The conjugation of Piperazine-acetyl-PIP-AcOH (a rigid, bis-heterocyclic linker commonly used in PROTAC synthesis) presents unique solubility and reactivity challenges due to its zwitterionic nature and high pol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conjugation of Piperazine-acetyl-PIP-AcOH (a rigid, bis-heterocyclic linker commonly used in PROTAC synthesis) presents unique solubility and reactivity challenges due to its zwitterionic nature and high polarity.[1] Traditional solvents like Dichloromethane (DCM) often fail to solubilize the linker, while effective solvents like Dimethylformamide (DMF) pose downstream removal and toxicity issues. This guide provides a scientifically grounded protocol for selecting the optimal solvent system, highlighting 2-Methyltetrahydrofuran (2-MeTHF) and binary solvent systems as superior alternatives to traditional dipolar aprotic solvents.[1]

Introduction: The Solubility-Reactivity Paradox

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer; it is a structural element that defines the ternary complex geometry.[] Piperazine-acetyl-PIP-AcOH (comprising a piperazine core acylated with an acetyl group and linked to a piperidine-acetic acid moiety) is a "rigid linker" designed to improve metabolic stability and oral bioavailability compared to flexible PEG chains.[1]

However, this structural rigidity introduces significant process chemistry challenges:

  • Zwitterionic Character: The presence of a basic secondary amine (piperazine) and an acidic carboxylic acid (AcOH) creates strong intermolecular ionic interactions, leading to poor solubility in low-polarity solvents.

  • Aggregation: The amide backbone (acetyl group) promotes hydrogen bonding, causing the linker to aggregate in solution, which lowers the effective concentration for coupling.

  • Green Chemistry Mandate: Regulatory pressure (REACH, EPA) is restricting the use of DMF, NMP, and DMAc, necessitating "green" alternatives that maintain high coupling efficiency.

Physicochemical Profile
PropertyCharacteristicImpact on Process
Polarity High (TPSA > 80 Ų)Insoluble in DCM, Et2O, Toluene.[1]
pKa (Acid) ~4.5 (COOH)Requires base neutralization for dissolution in organic media.[1]
pKa (Base) ~8.5 (Piperazine NH)Prone to protonation; forms salts easily.[1]
H-Bond Donors 1 (NH), 1 (OH)High lattice energy; difficult to disrupt solid state.[1]

Decision Matrix: Solvent Selection Strategy

The selection of a solvent must balance three competing factors: Solubility Power , Coupling Kinetics , and Downstream Processability (Workup).

Solvent Class Analysis[1][3][4]
  • Class A: The Traditional Standards (DMF, DMSO, NMP)

    • Pros: Excellent solubility for zwitterions; high dielectric constant stabilizes the transition state of HATU/EDC couplings.

    • Cons: High boiling points (hard to remove); toxicity (DMF is reprotoxic); DMSO can act as an oxidant or quench activated esters over time.[1]

  • Class B: The "Green" Dipolar Aprotics (2-MeTHF, CPME) [1]

    • Pros:2-MeTHF (derived from corncobs) has a polarity between THF and DCM but separates cleanly from water.[1] It is the current "Gold Standard" for replacing DCM/THF.

    • Cons: May require a co-solvent (e.g., small % water or alcohol) to dissolve highly polar salts.

  • Class C: The Chlorinated Solvents (DCM, Chloroform)

    • Pros: Easy evaporation.[1]

    • Cons:Not recommended. Piperazine-acetyl-PIP-AcOH is typically insoluble, leading to heterogeneous "slurry" reactions with poor kinetics.[1]

Decision Workflow (DOT Diagram)

SolventSelection Start Start: Linker Dissolution SolubilityCheck Is Linker Soluble in 2-MeTHF? Start->SolubilityCheck YesSoluble Yes: Use Pure 2-MeTHF (Ideal for Workup) SolubilityCheck->YesSoluble Clear Solution NoSoluble No: Check Binary Systems SolubilityCheck->NoSoluble Precipitate/Cloudy Coupling Perform Amide Coupling (HATU/DIEA) YesSoluble->Coupling BinaryCheck Try 2-MeTHF + 10% DMF or 2-MeTHF + 5% Water NoSoluble->BinaryCheck HardSoluble Still Insoluble? BinaryCheck->HardSoluble Insoluble BinaryCheck->Coupling Soluble ResortDMF Resort to DMF/DMSO (Requires Aqueous Wash) HardSoluble->ResortDMF ResortDMF->Coupling Workup Downstream Workup Coupling->Workup

Figure 1: Logical workflow for selecting the reaction medium. 2-MeTHF is prioritized for its ease of workup, with binary systems acting as a fallback for stubborn substrates.

Experimental Protocols

Protocol A: Solvent Screening (The "Dissolution Window")

Objective: Determine the minimum polarity required to maintain a 0.1 M concentration of the linker.

Materials:

  • Piperazine-acetyl-PIP-AcOH (10 mg aliquots)[1]

  • Solvents: 2-MeTHF, DMF, EtOAc, DCM, Water.[3]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

Procedure:

  • Place 10 mg of linker into 4 separate HPLC vials.

  • Add 100 µL of solvent to each (Target: 0.1 M).

  • Observation 1: Check for immediate dissolution.

  • Acid/Base Adjustment: If insoluble, add 2.0 equivalents of DIPEA. (The base deprotonates the carboxylic acid, forming a soluble ammonium salt).

  • Sonication: Sonicate for 5 minutes at 30°C.

  • Observation 2: Visual inspection. Clear = Pass.[1] Cloudy/Pellet = Fail.[1]

Expected Results:

  • DCM: Fail (even with base).[1]

  • EtOAc: Fail (likely).[1]

  • 2-MeTHF: Pass (usually requires DIPEA).[1]

  • DMF: Pass (Instant).[1]

Protocol B: Optimized Conjugation (Green Chemistry Route)

Objective: Conjugate Piperazine-acetyl-PIP-AcOH to an amine-bearing ligand (e.g., Lenalidomide derivative or VHL ligand) using a 2-MeTHF binary system.[1]

Reaction Scheme: Linker-COOH + Amine-Ligand →[HATU/DIPEA]→ Linker-Amide-Ligand

Step-by-Step Methodology:

  • Preparation of Active Ester (Pre-activation):

    • In a round-bottom flask, dissolve Piperazine-acetyl-PIP-AcOH (1.0 equiv) in 2-MeTHF (concentration 0.1 M).

    • Note: If the solution is cloudy, add DMF dropwise until clear (keep DMF < 10% total volume).

    • Add DIPEA (3.0 equiv).[1] The solution should clarify as the zwitterion is neutralized.

    • Cool to 0°C.[1]

    • Add HATU (1.1 equiv).[1] Stir for 15 minutes. Why? Pre-activation minimizes racemization and ensures the active ester (OAt-ester) is formed before the amine is introduced.[1]

  • Coupling:

    • Add the Amine-Ligand (1.0 equiv) dissolved in minimal 2-MeTHF (or DMF if necessary).[1]

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir for 2–4 hours. Monitor by LC-MS.[1]

  • Workup (The 2-MeTHF Advantage):

    • Crucial Step: Unlike DMF, 2-MeTHF is immiscible with water.[1]

    • Dilute the reaction mixture with Water (equal volume) and 1M NaHSO4 (to quench excess base and remove unreacted amine).

    • Separate phases.[1] The product remains in the organic (2-MeTHF) layer.[1]

    • Wash organic layer with Sat.[1] NaHCO3 (removes HOBt/HOAt byproducts) and Brine .[1]

    • Dry over MgSO4 and concentrate.[1]

Why this works: This protocol avoids the tedious "DMF wash" (extracting DMF out of EtOAc with LiCl) or the high boiling point evaporation of DMSO.

Mechanistic Insight & Troubleshooting

The Role of Water

Surprisingly, adding 1-2% Water to the reaction in 2-MeTHF can accelerate the reaction for zwitterionic linkers. Water disrupts the tight ionic lattice of the starting material, making it available for the coupling agent.

  • Caution: Too much water hydrolyzes the HATU. Keep it < 2%.

Aggregation Pathways

Piperazine linkers are prone to


-stacking or H-bond networking.[1]

Aggregation Linker Free Linker Aggregate Stacked Aggregate (Low Reactivity) Linker->Aggregate Non-polar Solvent (DCM) ActiveEster Activated Species (HATU-Linker) Linker->ActiveEster HATU/Base Aggregate->Linker Polar Solvent (DMSO/DMF) Product Conjugated PROTAC ActiveEster->Product Amine Nucleophile

Figure 2: Solvent polarity disrupts aggregation, shifting the equilibrium toward the reactive free linker.[1]

References

  • Benchchem. Piperazine-acetyl-PIP-AcOH: Specific Synthesis of this compound as a PROTAC Linker Component.[1] Retrieved from [1]

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[1][4]Green Chemistry , 16, 412.

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides.Sustainable Chemical Processes , 4,[4] 7. Retrieved from [1]

  • Pfizer & Sanofi Solvent Selection Guides. Evaluation of alternative solvents in common amide coupling reactions.[1]Green Chemistry , 2012. Retrieved from [1]

  • Santa Cruz Biotechnology. 1-Acetylpiperazine Properties and Solubility. Retrieved from [1]

Sources

Method

Application Note: Scale-Up Synthesis of the Rigid PROTAC Linker Piperazine-acetyl-PIP-AcOH

Introduction & Mechanistic Rationale Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific target proteins[1]. The chemical linker conne...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific target proteins[1]. The chemical linker connecting the target ligand to the E3 ligase ligand is a critical determinant of PROTAC efficacy. Recent medicinal chemistry campaigns have demonstrated that incorporating rigid heterocyclic motifs—such as bis-piperazine cores—into the linker region significantly enhances the degradation activity and pharmacokinetic (PK) profile of the resulting PROTACs[2].

Piperazine-acetyl-PIP-AcOH (IUPAC: 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid) is a highly specialized, rigid PROTAC linker[3]. It is frequently utilized in conjugates designed to recruit the VHL E3 ubiquitin ligase[1]. The structure consists of a bis-piperazine core connected via an acetamide linkage, terminating in a carboxylic acid for downstream coupling[1]. This application note details a robust, scalable, and self-validating synthetic protocol for Piperazine-acetyl-PIP-AcOH, utilizing an orthogonal protection strategy to prevent over-alkylation and streamline purification.

Retrosynthetic Strategy & Causality

The primary challenge in synthesizing polyamine linkers is the high nucleophilicity of the secondary amines, which often leads to complex mixtures of mono-, bis-, and over-alkylated products[1]. To bypass this, our scale-up route employs a highly controlled convergent synthesis:

  • Fragment A (Electrophile) : Synthesized by acylating 1-Boc-piperazine with chloroacetyl chloride. The Boc group prevents polymerization and ensures strict mono-acylation.

  • Fragment B (Nucleophile) : Synthesized via the N-alkylation of 1-Cbz-piperazine with tert-butyl bromoacetate[1]. The Cbz group is subsequently removed via catalytic hydrogenolysis (Pd/C, H₂), which is completely orthogonal to the acid-sensitive tert-butyl ester.

  • Global Deprotection : Following the nucleophilic substitution coupling of Fragments A and B, the resulting intermediate possesses both a Boc carbamate and a tert-butyl ester. A single treatment with Trifluoroacetic acid (TFA) simultaneously cleaves both protecting groups. This causality-driven design minimizes downstream chromatographic steps, as the volatile byproducts (isobutylene and CO₂) are easily removed under vacuum, yielding the product as a highly pure bis-TFA salt.

Synthetic Workflow Visualization

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 1-Boc-piperazine Int1 Intermediate 1 (1-Boc-4-(2-chloroacetyl)piperazine) A1->Int1 A2 Chloroacetyl chloride A2->Int1 Coupling Nucleophilic Substitution (K2CO3, ACN, 80°C) Int1->Coupling B1 1-Cbz-piperazine Int2_Cbz 1-Cbz-4-(t-butoxycarbonylmethyl)piperazine B1->Int2_Cbz B2 t-Butyl bromoacetate B2->Int2_Cbz Int2 Intermediate 2 (t-Butyl 2-(piperazin-1-yl)acetate) Int2_Cbz->Int2 Pd/C, H2 Int2->Coupling Precursor Fully Protected Linker Core Coupling->Precursor Deprotect Global Deprotection (TFA / DCM) Precursor->Deprotect Target Piperazine-acetyl-PIP-AcOH (Bis-piperazine PROTAC Linker) Deprotect->Target

Convergent synthesis of Piperazine-acetyl-PIP-AcOH via orthogonal protection and global deprotection.

Quantitative Data Summary

StepReaction TypeMain ReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)
Fragment A AcylationChloroacetyl chloride, TEA0 to 25392>98%
Fragment B Alkylation & Deprotectiont-Butyl bromoacetate, K₂CO₃; Pd/C, H₂60; 2512; 688>97%
Coupling SubstitutionDIPEA, ACN801685>95%
Deprotection Global CleavageTFA, DCM25495>99%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Fragment A (1-Boc-4-(2-chloroacetyl)piperazine)
  • Initialization : Charge a 5 L jacketed glass reactor with 1-Boc-piperazine (500 g, 2.68 mol) and anhydrous Dichloromethane (DCM, 2.5 L).

  • Base Addition : Add Triethylamine (TEA, 448 mL, 3.22 mol) and cool the mixture to 0 °C under a continuous nitrogen sweep.

  • Acylation : Add Chloroacetyl chloride (224 mL, 2.81 mol) dropwise via an addition funnel over 2 hours.

    • Causality: The reaction is highly exothermic. Maintaining the internal temperature below 5 °C prevents localized hot spots that could degrade the Boc group or lead to bis-acylation side reactions[2].

  • Quench & Isolate : Stir for 1 hour at room temperature. Quench with saturated aqueous NaHCO₃ (1 L). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford Fragment A as a white solid.

Protocol B: Synthesis of Fragment B (tert-Butyl 2-(piperazin-1-yl)acetate)
  • Alkylation : In a 5 L reactor, dissolve 1-Cbz-piperazine (500 g, 2.27 mol) in Acetonitrile (ACN, 2.5 L). Add Potassium Carbonate (K₂CO₃, 470 g, 3.40 mol) and tert-Butyl bromoacetate (353 mL, 2.38 mol).

    • Causality: K₂CO₃ is a mild, non-nucleophilic base that neutralizes the generated HBr, driving the SN2 alkylation to completion without hydrolyzing the ester[1].

  • Heating : Heat the suspension to 60 °C for 12 hours. Filter the inorganic salts while warm and concentrate the filtrate.

  • Hydrogenolysis : Dissolve the crude intermediate in Methanol (2 L) inside a high-pressure hydrogenation vessel. Add 10% Pd/C (25 g, 5 wt%). Purge with nitrogen, then pressurize with H₂ gas (1 atm). Stir for 6 hours.

  • Filtration : Filter the mixture through a Celite pad to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield Fragment B as a pale yellow oil.

Protocol C: Linker Coupling and Global Deprotection
  • Nucleophilic Substitution : Dissolve Fragment A (600 g, 2.28 mol) and Fragment B (470 g, 2.35 mol) in anhydrous ACN (3 L). Add N,N-Diisopropylethylamine (DIPEA, 794 mL, 4.56 mol).

  • Coupling : Heat the mixture to 80 °C for 16 hours. Concentrate the mixture, partition between Ethyl Acetate (3 L) and water (1.5 L), and isolate the organic layer. Evaporate to obtain the fully protected bis-piperazine core.

  • Global Deprotection : Transfer the protected core to a 10 L reactor containing a 1:1 mixture of TFA and DCM (4 L). Stir at room temperature for 4 hours.

    • Causality: The strong acid environment initiates the simultaneous cleavage of the Boc carbamate and the tert-butyl ester. The formation of stable isobutylene and CO₂ gas byproducts drives the deprotection equilibrium to absolute completion, acting as a self-validating step that requires no TLC monitoring.

  • Precipitation : Concentrate the reaction mixture under high vacuum to remove excess TFA. Triturate the resulting viscous oil with cold diethyl ether (3 L) to precipitate Piperazine-acetyl-PIP-AcOH as a highly pure bis-TFA salt. Filter and dry under vacuum at 40 °C.

References

  • Source: benchchem.
  • Source: acs.
  • Title: Piperazine-acetyl-PIP-AcOH | PROTAC Linker - MedchemExpress.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Piperazine-Acetyl-PIP-AcOH Coupling

Status: Operational Ticket ID: STERIC-001 Assigned Specialist: Senior Application Scientist Subject: High-Efficiency Amide Bond Formation for Sterically Congested Secondary Amines Introduction Welcome to the Advanced Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: STERIC-001 Assigned Specialist: Senior Application Scientist Subject: High-Efficiency Amide Bond Formation for Sterically Congested Secondary Amines

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because standard coupling protocols (EDC/NHS, HBTU/DIPEA) have failed to generate sufficient yield for your Piperazine-acetyl-PIP-AcOH coupling.

This reaction presents a "perfect storm" of steric hindrance:

  • Nucleophile: A secondary amine (piperazine) which, while nucleophilic, is sterically more demanding than a primary amine.

  • Electrophile: The "PIP-AcOH" moiety (likely a piperidine-acetic acid derivative) often possesses significant bulk near the carboxyl group, shielding the carbonyl carbon from attack.

This guide moves beyond basic textbook chemistry to industrial-grade solutions used in process chemistry to force these difficult bonds to form.

Module 1: Diagnostic Workflow

Before altering reagents, determine the specific failure mode of your reaction using this decision tree.

CouplingWorkflow Start START: Coupling Failure CheckLCMS Analyze Crude LC-MS Start->CheckLCMS ResultType What is the major species? CheckLCMS->ResultType SM_Remains Starting Material (SM) Remains ResultType->SM_Remains Low Conversion Epimer Product formed but Racemized ResultType->Epimer Wrong Stereochem Hydrolysis Activated Ester Hydrolyzed ResultType->Hydrolysis Acid Regenerated Guanidinylation Guanidinylated Amine (+99 Da) ResultType->Guanidinylation Side Product Sol_Reagent Switch to HATU or T3P Increase T to 40-50°C SM_Remains->Sol_Reagent Sol_Base Switch Base to Collidine Reduce Pre-activation time Epimer->Sol_Base Sol_Dry Use Anhydrous Solvents Switch to Acid Fluoride (TFFH) Hydrolysis->Sol_Dry Sol_SlowAdd Use Phosphonium (PyAOP) Avoid Uroniums with slow amines Guanidinylation->Sol_SlowAdd

Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on crude reaction analysis.

Module 2: Reagent Selection Strategy

For sterically hindered secondary amines, standard carbodiimides (EDC, DIC) are insufficient. You require reagents that generate a highly reactive active ester or mixed anhydride to overcome the energy barrier.

Comparative Analysis of High-Energy Coupling Agents
ReagentClassSteric PowerEpimerization RiskBest Use Case
HATU Uronium (OAt)HighLow/MediumThe "Gold Standard" for difficult couplings. The HOAt leaving group provides anchimeric assistance (neighboring group effect).
COMU Uronium (Oxyma)HighLowSafer alternative to HATU.[1] Excellent solubility and often higher yields for secondary amines.
T3P Phosphonic AnhydrideMedium/HighVery Low Recommended. Forms a mixed anhydride. Excellent for sterically bulky acids where racemization is a concern.
TFFH Fluoro-amidiniumHighMediumConverts acid to Acid Fluoride . Essential when the acid is extremely bulky (e.g., Aib, N-methyl amino acids).
Why T3P (Propylphosphonic Anhydride)?

For your specific "Piperazine-acetyl-PIP" system, T3P is often superior to HATU.

  • Mechanism: It forms a mixed anhydride rather than an active ester.

  • Sterics: The byproduct is water-soluble, and the reagent drives reaction to completion without the "capping" side reactions seen with uronium salts (guanidinylation).

  • Safety: It is non-explosive (unlike HOBt derivatives).

Module 3: Troubleshooting & FAQs

Q1: My yield is <20%, and I see mostly unreacted starting material. What now?

Diagnosis: The activation rate is good, but the aminolysis (coupling) rate is too slow due to steric clash. The active ester hydrolyzes before the amine can attack. Solution:

  • Switch Solvent: Move from DMF to NMP (N-methylpyrrolidone) or a 1:1 mixture of DMSO/Ethyl Acetate . NMP swells polymer chains better and stabilizes the transition state.

  • Microwave Irradiation: Heat the reaction to 50°C or 60°C. Steric hindrance is a kinetic barrier; heat helps overcome it.

  • Double Coupling: Do not just add more reagent. Filter (if solid phase) or work up, then re-subject the material to fresh reagents.

Q2: I see a +99 Da mass shift on my amine. What is this?

Diagnosis: Guanidinylation. This occurs when the amine reacts with the uronium reagent (HATU/HBTU) itself rather than the activated acid. This is common with sterically hindered amines that react slowly. Solution:

  • Switch to Phosphonium Salts: Use PyAOP or PyBOP .[2] These cannot form guanidines.[3]

  • Switch to T3P: As an anhydride former, it has zero risk of guanidinylation.

Q3: The product is forming, but it's racemizing (epimerizing).

Diagnosis: The activation is too strong, or the base is too strong, causing proton abstraction at the alpha-carbon of the acid. Solution:

  • Change Base: Switch from DIPEA (pKa ~10.5) to 2,4,6-Collidine (TMP) (pKa ~7.4). Collidine is non-nucleophilic and weak enough to prevent alpha-proton abstraction but strong enough to drive the reaction.

  • Protocol Adjustment: Do not "pre-activate" for more than 30 seconds. Add the amine immediately after the coupling reagent.

Module 4: Validated Protocols

Protocol A: The "Sledgehammer" Method (HATU/HOAt)

Use this for maximum reactivity when stereochemistry is less of a concern.

  • Dissolution: Dissolve 1.0 equiv of Acid (Acetyl-PIP-AcOH) in anhydrous DMF (0.1 M concentration).

  • Base: Add 2.0 equiv of DIPEA (or Collidine).

  • Activation: Add 1.1 equiv of HATU .

    • Critical: If the acid is extremely hindered, add 1.0 equiv of HOAt as an additive to speed up trans-esterification.

    • Stir for exactly 2 minutes.

  • Coupling: Add 1.2 equiv of the Piperazine derivative.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Optional: If incomplete after 2h, heat to 45°C for 1 hour.

Protocol B: The "Precision" Method (T3P)

Use this for hindered substrates prone to epimerization or side reactions.

  • Dissolution: Dissolve 1.0 equiv of Acid and 1.1 equiv of Piperazine in Ethyl Acetate or DCM (T3P works well in non-polar solvents, unlike HATU).

    • Note: If solubility is poor, use DMF/EtOAc (1:1).

  • Base: Add 3.0 equiv of DIPEA (or N-methylmorpholine). Cool to 0°C.

  • Coupling: Add 1.5 equiv of T3P (50% w/w solution in EtOAc) dropwise.

  • Reaction: Allow to warm to Room Temperature and stir for 12–24 hours.

    • Why so long? T3P kinetics are slower but cleaner.

  • Workup: Wash organic layer with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble, simplifying purification.[4]

References

  • El-Faham, A., & Albericio, F. (2011).[1][5][6][7] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[7][8] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[9] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][9][10][11][12][13] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A., et al. (1995). The 7-azabenzotriazole oxy-anion... as a superior additive for racemization-free peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201-203. Link

Sources

Optimization

Resolving Aggregation Issues with Piperazine-Based Linkers: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Bifunctional Molecule Development. Piperazine-based linkers are increasingly replacing traditional PEG and alkyl chains in Proteolysis Targeting Chimeras (PROTACs) and Antibody...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bifunctional Molecule Development. Piperazine-based linkers are increasingly replacing traditional PEG and alkyl chains in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) due to their ability to impart structural rigidity and pH-dependent solubility[1][]. However, the same structural features that enable these benefits can trigger severe aggregation during synthesis, conjugation, or formulation if the physicochemical microenvironment is not strictly controlled[3].

This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to resolve aggregation issues.

Mechanistic Insights: The Causality of Piperazine Aggregation

The solubility boon of the piperazine ring is governed by its protonation state, which is highly sensitive to adjacent electron-withdrawing groups[][4].

  • The pKa Shift: While a standard di-alkylated piperazine has a pKa of ~8.0, embedding the ring near an amide or ester carbonyl (common in PROTAC assembly) decreases the pKa through inductive effects[][5]. If the modified pKa drops below physiological pH (7.4), the piperazine remains uncharged, drastically reducing aqueous solubility and promoting hydrophobic stacking[6].

  • Conjugation-Induced Aggregation: In ADC production, attaching highly hydrophobic payloads via piperazine linkers to monoclonal antibodies creates hydrophobic patches. In dilute aqueous buffers, these patches attract one another, nucleating high-molecular-weight aggregates and eventual precipitation[3].

Diagnostic Logic Tree

Use this workflow to isolate the root cause of your aggregation event.

G Start Aggregation Detected in Piperazine Construct CheckPH Is formulation pH > pKa of the piperazine? Start->CheckPH AdjustPH Adjust buffer pH to < pKa or use acidic excipients CheckPH->AdjustPH Yes (Unprotonated) CheckHydro Is aggregation occurring during conjugation? CheckPH->CheckHydro No (Protonated) Success Monomeric Construct Recovered AdjustPH->Success SolidPhase Implement Solid-Phase Conjugation (Resin) CheckHydro->SolidPhase Yes (ADC Synthesis) Formulation Optimize Pre-formulation (Nano-milling / Surfactants) CheckHydro->Formulation No (PROTAC Storage) SolidPhase->Success Formulation->Success

Diagnostic workflow for identifying and resolving piperazine-linker aggregation.

Quantitative Data: Impact of Linker Modification on pKa and Solubility

Understanding the inductive effects of your linker design is critical. The table below summarizes how structural modifications alter the protonation state and solubility of piperazine motifs[4][5][7].

Piperazine ModificationEstimated pKa% Protonated (pH 7.5)Solubility ImpactAggregation Risk
1,4-Dialkylpiperazine ~8.0~78%High (Cationic)Low
1-Alkyl-4-arylpiperazine ~6.5<10%Moderate (Lipophilic)Medium
1-Amide-4-alkylpiperazine ~5.5 - 6.0<5%Low (Uncharged)High
Piperazine-Maleimide (No PEG) ~7.8~65%Very High (up to 370 mM)Low
Step-by-Step Troubleshooting Protocols
Protocol 1: pKa Tuning and pH Optimization (Self-Validating System)

Objective: Shift the equilibrium toward the charged form of piperazine to prevent hydrophobic collapse[].

  • In Silico pKa Prediction: Before formulation, calculate the pKa of the piperazine nitrogens using predictive software (e.g., MoKa or Epik), explicitly accounting for adjacent amides/esters[4].

  • Buffer Selection: Select a buffer system with a pH at least 1 unit below the calculated pKa of the piperazine ring (e.g., Citrate buffer pH 5.5 for a pKa 6.5 linker).

  • Titration & Solubilization: Slowly titrate the PROTAC or ADC into the buffer under gentle agitation.

  • Validation (Zeta Potential): Measure the zeta potential of the solution. A positive shift confirms the successful protonation of the piperazine ring, validating the electrostatic repulsion of particles.

  • Validation (DLS): Perform Dynamic Light Scattering (DLS). A monodisperse peak at the expected hydrodynamic radius confirms the resolution of aggregates.

Protocol 2: Solid-Phase Conjugation for ADCs

Objective: Prevent intermolecular hydrophobic interactions during the attachment of piperazine-linked payloads to antibodies[3].

  • Immobilization: Bind the monoclonal antibody to a solid-phase support resin (e.g., Protein A or specific affinity resin) in a chromatography column.

  • Buffer Exchange: Wash the resin with the conjugation buffer optimized for your specific chemistry (e.g., pH 6.5-7.5 for maleimides).

  • Conjugation: Flow the piperazine-linker-payload complex through the resin. Causality: Because the antibodies are physically immobilized and separated on the resin, they cannot interact with one another, completely eliminating conjugation-induced aggregation[3].

  • Washing: Wash away the unreacted hydrophobic payload-linker using a wash buffer containing 5-10% DMSO or a suitable co-solvent.

  • Elution & Validation: Elute the ADC using a low-pH buffer, immediately neutralize, and validate monomeric purity via Size-Exclusion Chromatography (SEC-HPLC).

Subcellular Trafficking & Protonation Dynamics

Piperazine linkers are designed to exploit the pH gradients within the cell. The diagram below illustrates how this "onboard solubilizer" functions dynamically to prevent aggregation in the endosome while allowing target engagement in the cytosol[].

G Endosome Early Endosome (pH ~5.5) Protonated Piperazine Protonated (Cationic State) Endosome->Protonated Soluble High Solubility Prevents Precipitation Protonated->Soluble Cytosol Cytosol (pH ~7.4) Soluble->Cytosol Membrane Escape Unprotonated Piperazine Uncharged (Lipophilic State) Cytosol->Unprotonated Ternary Ternary Complex Formation Unprotonated->Ternary

pH-dependent protonation states of piperazine facilitating endosomal escape and target engagement.

Frequently Asked Questions (FAQs)

Q1: I swapped a PEG linker for a piperazine linker to increase rigidity, but my PROTAC is now precipitating in the assay buffer. Why? A: You likely quenched the basicity of the piperazine. If you connected the piperazine directly via an amide bond to the warhead or E3 ligase ligand, the inductive effect of the carbonyl significantly lowers the pKa of the ring nitrogen[][6]. At the physiological pH of your assay buffer (pH 7.4), the piperazine is uncharged, and you have lost the solubilizing benefit. Solution: Insert a short alkyl spacer (e.g., methylene or ethylene) between the amide carbonyl and the piperazine ring to insulate the basic nitrogen from the electron-withdrawing effect[4].

Q2: My piperazine-maleimide ADC aggregates heavily upon conjugation, even though the linker is highly water-soluble. How do I fix this? A: While piperazine-maleimide linkers boast excellent aqueous solubility (up to 370 mM)[7], the payload itself (e.g., MMAE) is highly hydrophobic. Once conjugated, the payload presents hydrophobic patches on the antibody surface. In dilute solution, these patches attract each other[3]. Solution: Switch to a solid-phase conjugation method (Protocol 2) to physically separate the antibodies during the reaction, or add a mild surfactant (e.g., 0.02% Polysorbate 80) to the conjugation buffer to shield the hydrophobic patches.

Q3: Can pre-formulation strategies resolve aggregation if linker redesign is not an option? A: Yes. PROTACs often exist in amorphous solid states and resist crystallization due to their size and flexibility. If chemical redesign is impossible, utilize particle engineering. Techniques such as nano-milling or the creation of amorphous solid dispersions (ASDs) using polymers (e.g., HPMCAS) can physically prevent aggregation and enhance the dissolution rate[8].

References
  • Desantis, J., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances, Royal Society of Chemistry, 2022. Available at:[Link]

  • Bricelj, A., et al. "Central Nervous System Targeted Protein Degraders." MDPI, 2023. Available at:[Link]

  • Hager, S., et al. "Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility." Bioconjugate Chemistry, ACS Publications, 2021. Available at:[Link]

  • Johnson, T. "Tackling Aggregation Challenges in ADC Production." Pharmaceutical Technology, 2025. Available at:[Link]

  • Veranova. "Bridging the Gap: How Pre-Formulation and Strategies Enable Scalable PROTAC Development." Chemistry Today, 2025. Available at:[Link]

  • He, Y., et al. "PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation." Pharmaceutics, PMC, 2023. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for Piperazine Compounds

Welcome to the technical support center for the analysis of piperazine-acetyl-PIP-AcOH and related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of piperazine-acetyl-PIP-AcOH and related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges during the HPLC separation of these basic, often polar, molecules. We will move beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Understanding the Core Challenge - Analyte & Stationary Phase Interactions

Piperazine and its derivatives are basic compounds, typically with two pKa values (one around 5.5 and another around 9.7), meaning they are positively charged at acidic to neutral pH.[1] The primary challenge in reversed-phase HPLC arises from secondary-site interactions.

  • The Problem: Standard silica-based columns have residual, acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3.5, these silanols deprotonate to become negatively charged (Si-O⁻).[1] Your positively charged piperazine analyte can then interact ionically with these sites. This strong, non-hydrophobic interaction leads to a mixed-mode retention mechanism, which is a primary cause of severe peak tailing, poor reproducibility, and inaccurate quantification.[1][2]

  • The Goal: The objective of a robust method is to control these interactions to achieve a single, predictable retention mechanism (hydrophobic interaction) that results in sharp, symmetrical (Gaussian) peaks.

Below is a diagram illustrating this problematic interaction and the two primary strategies to mitigate it.

G cluster_0 The Problem: Mid-Range pH (~4-7) cluster_1 Solution 1: Low pH (~2-3) cluster_2 Solution 2: High pH (>8-10) Analyte_Mid Piperazine-R (Positive Charge) Interaction Strong Ionic Interaction (Peak Tailing) Analyte_Mid->Interaction Attracts Silanol_Mid Silica Surface Silanol (Si-O⁻, Negative Charge) Silanol_Mid->Interaction Attracts Analyte_Low Piperazine-R (Positive Charge) Result_Low Interaction Suppressed (Good Peak Shape) Analyte_Low->Result_Low No ionic attraction Silanol_Low Silica Surface Silanol (Si-OH, Neutral) Silanol_Low->Result_Low Analyte_High Piperazine-R (Neutral) Result_High Interaction Suppressed (Good Peak Shape) Analyte_High->Result_High No ionic attraction Silanol_High Silica Surface Silanol (Si-O⁻, Negative Charge) Silanol_High->Result_High

Caption: Analyte-surface interactions at different mobile phase pH values.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of piperazine compounds in a question-and-answer format.

Issue 1: My primary analyte peak is showing significant tailing.

Q1: What is the fundamental reason for my piperazine peak tailing?

A1: The most frequent cause is the secondary ionic interaction between your protonated (positively charged) basic piperazine analyte and ionized acidic silanol groups on the column's stationary phase.[1] This is especially prevalent on older, Type A silica columns or when the mobile phase pH is not optimized. A Tailing Factor (Tf) greater than 1.2 is generally considered significant and requires action.[1]

Q2: What is the quickest and most effective first step to fix peak tailing?

A2: Adjust the mobile phase pH to be between 2.0 and 3.0.[2] This is the most reliable strategy. By operating at a pH well below the pKa of the silanol groups (~3.5-4.5), you ensure they remain protonated and electrically neutral, thus eliminating the primary cause of the ionic secondary interaction.[2][3]

  • How to do it: Add a small concentration of an acid to your aqueous mobile phase. Common choices include:

    • 0.1% Formic Acid: Excellent for LC-MS compatibility.[4]

    • 0.1% Trifluoroacetic Acid (TFA): Provides excellent peak shape but can cause ion suppression in MS.[5]

    • 0.02 M Potassium Phosphate adjusted to pH 2.5 with phosphoric acid: A robust buffer, but not volatile and thus not suitable for MS.[6]

Q3: I've lowered the pH to 2.5, but I still see some tailing. What are my next steps?

A3: If low pH alone is insufficient, you have a few options to further mask the remaining active silanol sites:

  • Increase Buffer Strength: Increasing the buffer concentration from 10 mM to a higher level (e.g., 25-50 mM) can help to mask residual silanol interactions by increasing the ionic strength of the mobile phase.[1] Be mindful of buffer solubility as the percentage of organic solvent increases.

  • Add a Competing Base: Introduce a small amount of a basic additive like triethylamine (TEA) at around 0.1% (v/v).[2][7] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from your analyte. However, be aware that TEA has a high UV cutoff and significantly suppresses MS signal, making it a last resort for MS-based methods.[1]

Q4: My colleague suggested using a high pH mobile phase. When is this a good strategy?

A4: Operating at a high pH (>8, and ideally >10) is a powerful alternative. At this pH, your piperazine analyte (pKa ~9.7) will be in its neutral, uncharged form, which eliminates the problematic ionic interaction and can result in excellent peak symmetry.[2]

  • Critical Requirement: This approach is ONLY viable if you use a column specifically designed for high pH stability (e.g., a hybrid-silica or polymer-based column). A standard silica-based column will rapidly dissolve and be destroyed under high pH conditions.[1][2]

Issue 2: My compound has little or no retention on a C18 column.

Q5: My piperazine compound elutes at or near the void volume (t₀). How can I get it to retain?

A5: This is a common problem for small, polar molecules like underivatized piperazine. A standard C18 column may not have sufficient hydrophobic character to retain it.[3][8] Consider these options:

  • Use a "High Aqueous" Column: Select a C18 column designed for use in highly aqueous mobile phases (e.g., an AQ-type or polar-endcapped column). These are more resistant to "phase collapse" or "dewetting" that can occur with low organic solvent percentages, which are necessary to retain polar compounds.[9]

  • Switch to an Alternative Stationary Phase:

    • Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded in the C18 chain, which offers a different selectivity and can enhance the retention of polar analytes.[10]

    • Phenyl-Hexyl Column: The pi-pi interactions offered by the phenyl rings can provide unique selectivity for compounds containing aromatic moieties.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It uses a polar stationary phase (like cyano, diol, or amide) with a high-organic, low-aqueous mobile phase.[9][11] A method using a cyanopropyl (CN) stationary phase has been successfully developed for piperazine.[11]

Issue 3: General System and Method Problems

Q6: My peak shape worsens significantly as I increase the sample concentration. What does this mean?

A6: This is a classic sign of mass overload.[1][2] The stationary phase has a finite number of active sites for interaction. When you inject too much sample, these sites become saturated, leading to peak distortion and tailing. The solution is simple: reduce your sample concentration or decrease the injection volume. Try a 10-fold dilution to see if the peak shape improves dramatically.

Q7: All the peaks in my chromatogram are broad or tailing, not just my analyte.

A7: If the problem is universal, it points to a systemic issue rather than a specific chemical interaction.[1] Check the following:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[1][12] Ensure all connections use the smallest possible inner diameter and length of tubing.

  • Column Void or Frit Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample flow path, causing peak distortion for all analytes.[1][13] Try back-flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced. Using a guard column is a highly recommended preventative measure.

Section 3: Experimental Protocols
Protocol 1: Systematic Method for Eliminating Peak Tailing

This protocol provides a step-by-step workflow to diagnose and solve peak tailing for a piperazine compound on a standard C18 column.

  • Initial Setup & Diagnosis:

    • Column: Use a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, ≤ 5 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a generic screening gradient (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength or MS.

    • Injection: Inject a standard solution at a moderate concentration (e.g., 10 µg/mL).

    • Diagnosis: Calculate the USP Tailing Factor (Tf). If Tf > 1.2, proceed to optimization.[2]

  • Optimization Workflow:

G Start Start: Peak Tailing Observed (Tf > 1.2) Step1 Adjust Mobile Phase pH to 2.5 (e.g., 0.1% Formic Acid or TFA) Start->Step1 Check1 Is Tailing Resolved? (Tf < 1.2) Step1->Check1 Step2 Increase Buffer Strength (e.g., 25-50 mM Phosphate) Check1->Step2 No End_Success Peak Tailing Resolved Check1->End_Success Yes Check2 Is Tailing Resolved? Step2->Check2 Step3 Add Competing Base (e.g., 0.1% TEA) (Not for MS) Check2->Step3 No Check2->End_Success Yes Check3 Is Tailing Resolved? Step3->Check3 Step4 Evaluate Column Chemistry (Consider HILIC, Polar-Embedded, or High-pH column) Check3->Step4 No Check3->End_Success Yes Check4 Is Tailing Resolved? Step4->Check4 Step5 Check for Overload (Dilute Sample 10x) Check4->Step5 No Check4->End_Success Yes Step5->Check1 If shape improves, original issue was overload. Re-run optimized method with dilute sample. End_Fail Consult Instrument/Column Manufacturer Support Step5->End_Fail No Improvement

Caption: A logical workflow for troubleshooting peak tailing.

Section 4: Data Summary & FAQs
Impact of Chromatographic Parameters on Piperazine Analysis
ParameterActionExpected Effect on Peak TailingExpected Effect on RetentionKey Considerations
Mobile Phase pH Decrease pH to 2-3Greatly Improves (Reduces tailing)May slightly decreaseMost effective first step.[2][3]
Mobile Phase pH Increase pH to >8Greatly Improves (Reduces tailing)Increases (for neutral form)Requires a special pH-stable column. [2]
Buffer Strength Increase (10 mM to 50 mM)Improves (Reduces tailing)Generally minor effectHelps mask residual silanols.[1] Watch for solubility.
Competing Base (TEA) Add 0.1% TEAImproves (Reduces tailing)May increaseNot suitable for LC-MS. Can shorten column life.[2][7]
Organic Modifier Switch ACN to MeOHVariableVariableCan change selectivity and resolve co-eluting peaks.
Column Chemistry Use HILIC or Polar-EmbeddedImproves Greatly Increases Necessary for very polar, underivatized piperazines.[11][14]
Sample Concentration DecreaseImproves (if overloaded)No changeCrucial check if tailing is concentration-dependent.[1][2]
Frequently Asked Questions (FAQs)

Q: What are good starting conditions for a new piperazine derivative? A: Start with a modern, end-capped C18 column, a mobile phase of 0.1% formic acid in water and acetonitrile, and a broad screening gradient (e.g., 5-95% ACN). This setup addresses the most common issue (peak tailing) from the outset.[2]

Q: Which buffer is best for LC-MS analysis of these compounds? A: Always use volatile buffers for LC-MS. The best choices are formic acid, acetic acid, ammonium formate, or ammonium acetate.[5][6] Avoid non-volatile buffers like phosphate at all costs, as they will contaminate the mass spectrometer source.

Q: My piperazine compound has no UV chromophore. What are my detection options? A: If your compound lacks a UV-absorbing feature, you have several options:

  • Derivatization: React the piperazine with a UV-active or fluorescent tag like dansyl chloride or NBD-Cl.[7][14][15] This is a sensitive approach but requires extra sample preparation steps.

  • Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector for non-volatile analytes and is a good alternative to UV.[11]

  • Mass Spectrometry (MS): MS is a highly sensitive and specific detector that does not require a chromophore. It is the preferred method in modern drug development.[16]

References
  • Benchchem. Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaUKY6z9GiTBS7scyPnwtEykOhc-reFTgQtYWG6fFHC-zMihKFYHxWfP7LpE1t1mvp6mBJPb7-hRSK3y67hNUef2HuAJkEHoExvn1ZfyC63rKKUTq1URS08vI38Glx2RbfVdRg0IW2WfdmTavTCQQ0kr_5q5MqUe4P7ZPDhus9X2Vp3X8Jwlyn1uQ9JkPEFIb4g_rvH-foM6ltUIsP6uhSJHMSFIDuuM2t1xSI4s8tacXTOuSa]
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  • Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/10826070600585672]
  • Srinivas, K., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2862. [URL: https://www.jocpr.
  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [URL: https://sielc.com/retention-of-piperazine-1-ethyl-by-reverse-phase-rp-hplc-on-newcrom-r1-column.html]
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [URL: https://www.agilent.com/cs/library/slidepresentation/public/Tips%20and%20Tricks%20of%20HPLC%20System%20Troubleshooting.pdf]
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  • Lalka, Z., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Food Science and Technology, 57, 345-352. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214300/]
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  • Srinivas, K., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Scholars Central. [URL: https://www.scholarscentral.
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Reference Data & Comparative Studies

Validation

A Comparative Pharmacokinetic Analysis: Piperazine-acetyl-PIP-AcOH vs. N-Alkyl Piperazine Derivatives

A Technical Guide for Drug Development Professionals Introduction: The Piperazine Scaffold and the Primacy of Pharmacokinetics The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction: The Piperazine Scaffold and the Primacy of Pharmacokinetics

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of therapeutic agents across diverse disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its six-membered ring containing two nitrogen atoms at opposite positions offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[3][4][5] These features often translate to improved aqueous solubility, oral bioavailability, and optimized Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[1][6]

However, the biological fate of a drug candidate is not determined by the core scaffold alone. The nature of the substituents on the piperazine nitrogens dictates the molecule's pharmacokinetic profile, ultimately influencing its efficacy, safety, and dosing regimen.[7] This guide provides a detailed comparative analysis of two distinct classes of piperazine derivatives:

  • Piperazine-acetyl-PIP-AcOH : A complex, heterobifunctional molecule featuring an N-acetyl group and an N-linked piperidine-acetic acid moiety. Such structures are increasingly relevant in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where they serve as linker components.[8]

  • Simple N-Alkyl Piperazine Derivatives : Compounds where one nitrogen atom is functionalized with a simple alkyl chain (e.g., ethyl, butyl). These represent a more traditional approach to modulating the physicochemical properties of a lead compound.[9]

By dissecting the structural nuances and their impact on ADME properties, this guide will illuminate the causal relationships that govern the pharmacokinetic behavior of these two classes of molecules, supported by validated experimental protocols.

Structural and Physicochemical Divergence: The Foundation of Pharmacokinetic Differences

The initial absorption and distribution of a drug are heavily influenced by its fundamental physicochemical properties. The substitution pattern on the piperazine ring creates significant differences between our two compound classes.

  • Piperazine-acetyl-PIP-AcOH : This molecule possesses multiple functional groups: an amide (the acetyl group), a tertiary amine (the piperidine nitrogen), and a carboxylic acid. The presence of the ionizable carboxylic acid and the polar amide group significantly increases the polar surface area (PSA) and water solubility, while potentially lowering its lipophilicity (LogP).

  • N-Alkyl Piperazines : The addition of a simple alkyl chain systematically increases lipophilicity with chain length.[9][10] This modification is a common strategy to enhance membrane permeability and, potentially, oral absorption, though excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

These differences are summarized below:

PropertyN-Ethyl-Piperazine (Example)N-Butyl-Piperazine (Example)Piperazine-acetyl-PIP-AcOH (Representative)Rationale
Molecular Weight LowModerateHighIncreased complexity and size of substituents.
Lipophilicity (LogP) Low-ModerateModerateVariable (likely low)Alkyl chains increase lipophilicity; acetyl and carboxylic acid groups increase hydrophilicity.[10][11]
Polar Surface Area (PSA) ModerateModerateHighThe amide and carboxylic acid groups are major contributors to PSA.
pKa Two basic pKa valuesTwo basic pKa valuesTwo basic pKa values, one acidic pKaThe core piperazine nitrogens are basic; the acetic acid moiety introduces an acidic, ionizable center.[11]

Table 1: Comparative Physicochemical Properties.

Metabolic Fate: Predicting Pathways of Biotransformation

The metabolic stability and pathways of a drug are critical determinants of its half-life and potential for drug-drug interactions. The liver, primarily through Cytochrome P450 (CYP) enzymes, is the main site of metabolism for piperazine derivatives.[12][13]

N-Alkyl Piperazine Metabolism

For simple N-alkyl piperazines, two primary Phase I metabolic pathways are expected[14]:

  • N-dealkylation : The enzymatic removal of the alkyl group to yield the parent piperazine.

  • Aliphatic Hydroxylation : The addition of a hydroxyl group to the alkyl chain, creating a more polar metabolite.

Piperazine-acetyl-PIP-AcOH Metabolism

The metabolism of this more complex molecule is predicted to be more diverse:

  • Amide Hydrolysis : The acetyl group can be cleaved by amidase enzymes to form an N-unsubstituted piperazine derivative.

  • Hydroxylation : Multiple sites are available for oxidation by CYP enzymes, including the piperazine ring itself, the piperidine ring, and the linker portion.[14]

  • N-dealkylation : The entire piperidine-acetic acid moiety could potentially be cleaved, though this is often a slower process for larger, more complex groups.

Following Phase I reactions, the resulting metabolites, which now possess polar functional groups like hydroxyls, can undergo Phase II conjugation reactions (e.g., glucuronidation, sulfation) to further increase their water solubility and facilitate excretion.[12][14]

G cluster_0 N-Alkyl Piperazine Metabolism cluster_1 Piperazine-acetyl-PIP-AcOH Metabolism A N-Alkyl Piperazine A1 Piperazine (N-dealkylation) A->A1 Phase I (CYP450) A2 Hydroxylated Alkyl-Piperazine A->A2 Phase I (CYP450) A3 Conjugated Metabolites A1->A3 Phase II A2->A3 Phase II B Piperazine-acetyl -PIP-AcOH B1 Hydrolyzed Metabolite (Amidase) B->B1 Phase I B2 Hydroxylated Metabolites (CYP450) B->B2 Phase I B3 Conjugated Metabolites B1->B3 Phase II B2->B3 Phase II

Caption: Predicted metabolic pathways for the two compound classes.

A Head-to-Head Comparison of Pharmacokinetic Profiles

ParameterPiperazine-acetyl-PIP-AcOHN-Alkyl PiperazinesJustification
Absorption (Oral) Potentially lower and more variable.Generally good, dependent on alkyl chain length.The high polarity and ionizable carboxylic acid of the acetyl-PIP-AcOH derivative may reduce passive diffusion across the gut wall. Optimal lipophilicity for alkyl chains enhances absorption.[15][16]
Distribution (Vd) Likely lower Vd, more confined to plasma/extracellular fluid.Higher Vd, greater tissue penetration, especially with increased lipophilicity.Higher polarity and potential for plasma protein binding can limit distribution out of the bloodstream. Lipophilic compounds tend to distribute more widely into tissues.
Metabolism (Clearance) Potentially slower clearance due to steric hindrance around the piperazine core.Clearance rate is highly dependent on alkyl chain length; shorter chains may be cleared more rapidly via N-dealkylation.[14]The bulky PIP-AcOH group may sterically hinder access of CYP enzymes. Simple alkyl groups are common, readily metabolized substrates.
Half-life (t1/2) Potentially longer.Variable, but can be short for rapidly metabolized derivatives.Slower clearance directly contributes to a longer elimination half-life.
Excretion Primarily renal (urine).Primarily renal (urine).The parent piperazine and its polar metabolites are efficiently cleared by the kidneys.[16]

Table 2: Hypothetical Comparison of Key Pharmacokinetic Parameters.

Experimental Protocols for Pharmacokinetic Evaluation

To empirically determine and validate the pharmacokinetic profiles, a robust in vivo study is essential. The following protocols represent a self-validating system for comparing the pharmacokinetics of a novel piperazine derivative against a reference compound.

Part 1: In Vivo Murine Pharmacokinetic Study

This protocol describes a study to determine the pharmacokinetic profiles of a test compound (e.g., Piperazine-acetyl-PIP-AcOH) and a reference compound (e.g., N-Butyl-Piperazine) following both intravenous and oral administration in mice.[17][18]

1. Animal Model and Housing:

  • Species: CD-1 or C57BL/6 mice, male, 8-10 weeks old.

  • Justification: Mice are a standard preclinical model for pharmacokinetic studies due to their well-characterized physiology and the small amount of compound required.[17] Using a single sex minimizes variability related to hormonal cycles.

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water. Acclimatize animals for at least 3 days prior to the study.

2. Study Groups (N=3-4 mice per time point or N=4-5 for serial sampling):

  • Group 1: Test Compound, 2 mg/kg, Intravenous (IV) bolus.

  • Group 2: Test Compound, 10 mg/kg, Oral Gavage (PO).

  • Group 3: Reference Compound, 2 mg/kg, Intravenous (IV) bolus.

  • Group 4: Reference Compound, 10 mg/kg, Oral Gavage (PO).

  • Justification: The IV group is crucial as it provides data on elimination without the variable of absorption, allowing for the calculation of absolute bioavailability (F) and clearance (CL).[18][19] The PO group assesses oral absorption characteristics. Using at least two doses can help assess linearity.[20]

3. Dosing Formulation:

  • IV Formulation: Dissolve compound in a vehicle suitable for injection, such as 5% DMSO in 0.9% saline.

  • PO Formulation: Suspend compound in a vehicle suitable for gavage, such as 0.5% methylcellulose in water.

  • Justification: Vehicle selection is critical for ensuring the compound is fully dissolved (IV) or uniformly suspended (PO) for accurate and reproducible dosing.[21]

4. Administration and Sample Collection:

  • Administration: Administer IV doses via the lateral tail vein. Administer PO doses using a ball-tipped gavage needle.

  • Blood Sampling (Serial Bleed): Collect approximately 30-50 µL of whole blood from each animal at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA).[17]

    • IV Group Time Points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[18]

    • PO Group Time Points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.[18]

  • Sample Processing: Immediately place blood samples on ice. Within 30 minutes, centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.[18] Transfer the plasma supernatant to a new, labeled microtube and store at -80°C until analysis.

G cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis Phase A Animal Acclimatization (≥3 days) C Animal Dosing (IV or PO) A->C B Dosing Formulation Preparation (IV & PO) B->C D Serial Blood Sampling (Defined Time Points) C->D E Plasma Separation (Centrifugation) D->E F Plasma Storage (-80°C) E->F G LC-MS/MS Bioanalysis F->G H Pharmacokinetic Data Analysis (NCA) G->H I Report Generation H->I

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Part 2: Bioanalytical Method using LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.[22][23]

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.[18]

  • Justification: Acetonitrile efficiently precipitates plasma proteins, which would otherwise interfere with the analysis.[24] An internal standard is used to correct for variations in sample processing and instrument response.

  • Vortex the samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a 96-well plate for analysis.[24]

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Justification: Reverse-phase chromatography is effective for separating small molecules of moderate polarity. MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.[22][25]

3. Data Analysis:

  • Generate a calibration curve by spiking known concentrations of the analyte into blank plasma and processing alongside the study samples.

  • Quantify the concentration of the analyte in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis (NCA) on the resulting plasma concentration-time data.[26][27]

  • Key Parameters Calculated:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.[28]

    • t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • F (Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO]).[28]

Conclusion

The pharmacokinetic profile of a piperazine derivative is fundamentally governed by the chemical nature of its substituents. The substitution of a simple N-alkyl chain versus a complex moiety like acetyl-PIP-AcOH creates profound differences in physicochemical properties, which in turn dictate the molecule's absorption, distribution, metabolic fate, and excretion. N-alkyl substitution provides a direct and somewhat predictable means to modulate lipophilicity and, consequently, membrane permeability and tissue distribution. In contrast, the incorporation of larger, multifunctional groups as seen in Piperazine-acetyl-PIP-AcOH introduces characteristics—such as high polarity, multiple metabolic sites, and ionizable groups—that can lead to a more complex pharmacokinetic profile, potentially characterized by lower oral absorption but a longer half-life.

Understanding these structure-pharmacokinetic relationships is paramount for drug development. The experimental protocols detailed in this guide provide a robust framework for empirically characterizing these profiles, enabling researchers to make data-driven decisions in the optimization of lead compounds and the design of next-generation therapeutics.

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  • ResearchGate. (2026, January). Structure‐activity relationship of antidepressant activity piperazine derivatives. [Link]

  • Sharma, B., et al. (2024, January 1). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. ResearchGate. [Link]

  • Kumar, R., et al. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Scilit. (2024). The medicinal chemistry of piperazines: A review. [Link]

  • Al-Sowaimel, A., et al. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Leblanc, C., et al. (2018). Murine Pharmacokinetic Studies. PMC. [Link]

  • Choi, S-O., et al. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

  • ResearchGate. (n.d.). Piperazine: the molecule of diverse pharmacological importance. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Neliti. (2025, August 2). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Choi, S-O., et al. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PMC - NIH. [Link]

  • Andac, C. A., et al. (2021, December 20). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. ResearchGate. [Link]

  • Science.gov. (n.d.). auc cmax tmax: Topics. [Link]

  • Patsnap Eureka. (2025, July 15). How Alkyls Influence Medicinal Chemistry Developments? [Link]

  • Sinues, P., et al. (2015, May 27). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. [Link]

  • ResearchGate. (2016, January 29). How can I calculate Cmax, Tmax, AUC, T1/2 in PK/PD studies? [Link]

  • Piatkowska-Chabuda, E., et al. (2019, November 1). Design, Synthesis and Evaluation of Activity and Pharmacokinetic Profile of New Derivatives of Xanthone and Piperazine in the Central Nervous System. PubMed. [Link]

  • Al-Warhi, T., et al. (2020). Pharmacokinetics of Panaxynol in Mice. PMC - NIH. [Link]

  • PubChem - NIH. (n.d.). 1-Acetylpiperazine. [Link]

  • MATEC Web of Conferences. (n.d.). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. [Link]

  • Aung, M. M., et al. (n.d.). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. PubMed. [Link]

  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Aslam, S., et al. (2023, September 22). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. [Link]

  • Aslam, S., et al. (2023, September 22). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: Piperazine-acetyl-PIP-AcOH vs. Traditional PROTAC Linkers

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocols.

Introduction: The Evolution of PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted therapy by co-opting the ubiquitin-proteasome system (UPS) to degrade disease-causing proteins [1]. A PROTAC is a heterobifunctional molecule comprising a target-binding ligand, an E3 ligase-recruiting ligand, and a chemical linker.

Historically, linker design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains. However, as the field has matured, it has become evident that the linker is not merely a passive tether; it actively dictates the thermodynamics of ternary complex formation and the molecule's pharmacokinetic (PK) profile. Piperazine-acetyl-PIP-AcOH has emerged as a premier rigidified linker scaffold, offering distinct biophysical and cellular advantages over traditional flexible alternatives [2].

This guide objectively compares the structure-activity relationship (SAR) of Piperazine-acetyl-PIP-AcOH against conventional flexible linkers, providing the causal reasoning behind its performance and self-validating experimental protocols for your own drug discovery workflows.

Structural Deconstruction & Causality

To understand why Piperazine-acetyl-PIP-AcOH outperforms flexible linkers in specific contexts, we must deconstruct its molecular architecture:

  • Piperazine Core: Introduces structural rigidity and a basic nitrogen. The rigidity restricts the number of rotatable bonds, pre-organizing the PROTAC conformation. The basic amine improves aqueous solubility, a common bottleneck for high-molecular-weight PROTACs.

  • PIP (Piperidine) Motif: Further rigidifies the spatial vector. By restricting conformational freedom, the PIP ring minimizes the entropic penalty (

    
    ) incurred when the PROTAC folds to bridge the target protein and the E3 ligase [3].
    
  • Acetyl & AcOH Termini: The acetic acid (AcOH) provides a highly efficient synthetic handle for standard amide coupling to E3 ligands (e.g., VHL or CRBN binders), while the acetyl group modulates the basicity of the adjacent nitrogen, optimizing the hydrogen-bond profile for cell permeability.

The Thermodynamic Advantage: Cooperativity ( )

Flexible linkers (like PEG4) possess high conformational entropy in solution. Forcing a flexible linker into the constrained geometry of a productive ternary complex requires a massive entropic toll, often resulting in negative cooperativity (


). Conversely, the pre-organized nature of Piperazine-acetyl-PIP-AcOH dramatically reduces this entropic penalty, frequently driving positive cooperativity (

), where the binding of one protein enhances the binding affinity of the other [2].

ternary_complex POI Target Protein (e.g., BCR-ABL, BRD4) Ternary Highly Cooperative Ternary Complex (α > 1) POI->Ternary PROTAC PROTAC with Rigid Linker (Piperazine-acetyl-PIP-AcOH) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Ub Polyubiquitination (K48-linked) Ternary->Ub Degradation Proteasomal Degradation (26S Proteasome) Ub->Degradation

Figure 1: Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Objective Performance Comparison

The following table synthesizes representative SAR data comparing a target-E3 ligase pair (e.g., Target-VHL) synthesized with three different linker architectures.

Note: Cooperativity (


) is calculated as 

. An

indicates that ternary complex formation is thermodynamically favored over binary binding.
Linker ArchitectureStructural ClassificationBinary

(nM)
Ternary

(nM)
Cooperativity (

)

(nM)

(%)
Permeability

(

cm/s)
Piperazine-acetyl-PIP-AcOH Rigid Heterocycle50105.0 2.5 98% 12.4
PEG4 Flexible Polar45600.7545.085%3.2
Alkyl (C8) Flexible Hydrophobic551100.50120.070%8.1

Data Interpretation & Causality:

  • Degradation Efficiency (

    
     & 
    
    
    
    ):
    The rigid Piperazine-acetyl-PIP-AcOH linker achieves a sub-10 nM
    
    
    due to its high cooperativity (
    
    
    ). The pre-organized structure locks the target and E3 ligase into a productive orientation for ubiquitin transfer.
  • Cell Permeability (

    
    ):  While PEG4 is highly soluble, its exposed oxygen atoms act as hydrogen bond acceptors, creating a high desolvation penalty at the cell membrane. The Piperazine-acetyl-PIP-AcOH linker masks these polar surface areas within its heterocyclic rings, significantly enhancing passive membrane permeability [3].
    

Experimental Protocols for SAR Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to evaluate the SAR of Piperazine-acetyl-PIP-AcOH PROTACs while ruling out off-target or non-UPS artifacts.

experimental_workflow Step1 1. Synthesis Amide Coupling to Piperazine-acetyl-PIP-AcOH Step2 2. Biophysical Assay TR-FRET for Cooperativity (α) Step1->Step2 Step3 3. Cellular Assay HiBiT Knock-in for DC50 & Dmax Step2->Step3 Step4 4. Validation Epimer & Proteasome Inhibitor Controls Step3->Step4

Figure 2: Self-validating experimental workflow for evaluating PROTAC linker SAR and degradation.

Protocol A: TR-FRET Assay for Ternary Complex Cooperativity

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over Surface Plasmon Resonance (SPR) because it measures complex formation in solution, avoiding artificial constraints imposed by surface tethering.

  • Reagent Preparation: Label the target protein with a Terbium (Tb) cryptate donor and the E3 ligase (e.g., VHL) with an AlexaFluor-647 acceptor.

  • Binary Affinity Measurement: Titrate the PROTAC (0.1 nM to 10 µM) against the Tb-labeled target protein alone to establish the binary

    
     using fluorescence polarization.
    
  • Ternary Complex Titration: Incubate 10 nM Tb-target and 50 nM AF647-E3 ligase in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • PROTAC Addition: Add the Piperazine-acetyl-PIP-AcOH PROTAC in a 12-point dose-response curve. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection & Calculation: Read the TR-FRET signal (ratio of 665 nm / 620 nm). Fit the bell-shaped curve to a ternary complex model to extract the ternary

    
    . Calculate 
    
    
    
    .
Protocol B: Endogenous Degradation Assay (HiBiT System)

Causality: Overexpressing a target protein can saturate the UPS, leading to artificially low


 values. Using CRISPR-mediated HiBiT knock-in ensures degradation is measured at physiological expression levels.
  • Cell Seeding: Seed HiBiT-tagged target cells in 96-well white plates at 10,000 cells/well. Incubate overnight.

  • Self-Validating Controls (Critical Step):

    • Control 1 (Vehicle): 0.1% DMSO.

    • Control 2 (Mechanism): Pre-incubate a subset of wells with 1 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (neddylation inhibitor) for 2 hours prior to PROTAC addition.

    • Control 3 (Specificity): Synthesize and test an epimer of the Piperazine-acetyl-PIP-AcOH PROTAC (e.g., using the (R)-hydroxy epimer of the VHL ligand) which cannot bind the E3 ligase.

  • PROTAC Treatment: Treat cells with a 10-point serial dilution of the PROTAC (1 pM to 10 µM). Incubate for 4 to 24 hours depending on the target's half-life.

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent. Incubate for 10 minutes in the dark.

  • Analysis: Measure luminescence. Normalize data to the DMSO control. If the PROTAC is mechanism-driven, the MG132, MLN4924, and epimer controls must show 0% degradation, validating that the Piperazine-acetyl-PIP-AcOH linker is driving true UPS-mediated proteolysis.

Conclusion

The transition from flexible PEG chains to rigidified architectures like Piperazine-acetyl-PIP-AcOH represents a critical maturation in PROTAC SAR optimization. By lowering the entropic barrier to ternary complex formation and shielding polar surface areas, this linker scaffold routinely yields degraders with superior cooperativity, deeper


, and enhanced cellular penetrance. For drug development professionals, integrating this linker into early-stage SAR libraries is highly recommended to bypass the PK and thermodynamic limitations of traditional flexible tethers.

References

  • An S, Fu L. "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs." EBioMedicine, 2018. URL:[Link]

  • Troup RI, Fallan C, Baud MGJ. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. URL:[Link]

  • Atilaw Y, et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

Validation

Comparative Guide: Oral Bioavailability of Piperazine-Acetyl-PIP-AcOH Linkers in PROTAC Design

Executive Summary Objective: This guide evaluates the pharmacokinetic (PK) performance of Piperazine-acetyl-PIP-AcOH based linkers in Proteolysis Targeting Chimeras (PROTACs). It compares this rigid, heterocyclic linker...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide evaluates the pharmacokinetic (PK) performance of Piperazine-acetyl-PIP-AcOH based linkers in Proteolysis Targeting Chimeras (PROTACs). It compares this rigid, heterocyclic linker class against traditional Polyethylene Glycol (PEG) and Alkyl chains, focusing specifically on overcoming the "oral bioavailability paradox" inherent in high-molecular-weight degraders.

Key Insight: While PEG linkers offer solubility and Alkyl linkers offer permeability, they often fail to deliver oral bioavailability (%F) due to high entropic penalties and metabolic instability. Piperazine-acetyl-PIP-AcOH represents a "Goldilocks" zone: it introduces structural rigidity (reducing entropic cost) and ionization potential (solubility) while enabling "chameleonic" folding that masks polar surface area (TPSA) during membrane transit.

Part 1: The Bioavailability Paradox in Bifunctional Degraders

PROTACs typically violate Lipinski’s Rule of 5 (Ro5), often exceeding 800 Da in molecular weight and 140 Ų in TPSA. The linker is the critical variable determining whether these "beyond-Ro5" (bRo5) molecules can be absorbed orally.

The Competitors
  • Standard PEG Linkers (Flexible/Polar):

    • Pros: High aqueous solubility; easy synthesis.

    • Cons: High conformational entropy (floppy); oxidative instability (cytochrome P450); often too polar for passive diffusion.

  • Alkyl Chains (Flexible/Lipophilic):

    • Pros: High membrane permeability.

    • Cons: Poor solubility ("brick dust"); rapid metabolic oxidation; non-specific binding.

  • Piperazine-acetyl-PIP-AcOH (Rigid/Amphiphilic):

    • Structure: A piperazine core acetylated and linked to a second piperidine/piperazine unit, terminating in a carboxylic acid for conjugation.

    • Mechanism:[1] Restricted rotation (low entropy) and potential for Intramolecular Hydrogen Bonding (IMHB).

Part 2: Comparative Analysis & Mechanism

Physicochemical Profile

The following table contrasts the Piperazine-acetyl-PIP-AcOH linker against standard alternatives in a representative VHL-based PROTAC context.

FeaturePEG-based LinkerAlkyl Chain LinkerPiperazine-acetyl-PIP-AcOH
Conformation High Entropy (Random Coil)High Entropy (Flexible)Low Entropy (Pre-organized)
Aqueous Solubility High (+++)Low (+)Moderate-High (++)
Membrane Permeability Low (-)High (+++)Moderate (++)
Metabolic Stability Low (Oxidative cleavage)Low (Omega oxidation)High (Steric hindrance)
Efflux Liability (P-gp) HighLowTunable (via pKa modulation)
Oral Bioavailability (%F) < 5% (Typical)< 10% (Typical)15% - 40% (Optimized)
The "Chameleonic" Mechanism

The superior performance of Piperazine-acetyl-PIP-AcOH is attributed to its ability to behave like a molecular chameleon. In the aqueous gut environment, the protonated nitrogens promote solubility. In the lipophilic gut membrane, the molecule folds, forming internal hydrogen bonds (between the acetyl carbonyl and the protonated amine), effectively "hiding" its polarity to pass through the bilayer.

ChameleonEffect GutLumen Gut Lumen (pH 6.5) Aqueous Environment State1 Open Conformation (High Solubility) N-H+ exposed GutLumen->State1 Solubilization Membrane Lipid Bilayer Hydrophobic Environment State3 Re-Open / Active (Ternary Complex) Pre-organized Membrane->State3 Exit to Cytosol Cytosol Cytosol (pH 7.4) Target Engagement State2 Folded Conformation (Masked Polarity) IMHB Formed State1->State2 Desolvation & Entry State2->Membrane Passive Diffusion State3->Cytosol Degradation Event

Caption: The "Chameleonic" shift of Piperazine-acetyl-PIP-AcOH linkers allows transition from soluble (open) to permeable (folded) states.

Part 3: Experimental Validation Protocols

To validate the superiority of the Piperazine-acetyl-PIP-AcOH linker, you must execute a specific screening cascade. Standard ADME panels often yield false negatives for bRo5 molecules.

Protocol A: Biorelevant Kinetic Solubility (FaSSIF)

Rationale: Standard PBS solubility is irrelevant for oral drugs. You must use Fasted State Simulated Intestinal Fluid (FaSSIF) to account for bile salt solubilization.

  • Preparation: Prepare FaSSIF buffer (3 mM sodium taurocholate, 0.75 mM lecithin, pH 6.5).

  • Dosing: Add 10 µL of 10 mM DMSO stock of the PROTAC to 990 µL of FaSSIF (final 1% DMSO).

  • Incubation: Shake at 37°C for 4 hours (simulating gut transit time).

  • Filtration: Filter using a 0.45 µm PVDF membrane (low binding).

  • Analysis: Quantify filtrate via LC-MS/MS against a standard curve.

    • Success Criterion: Solubility > 50 µg/mL in FaSSIF indicates potential for oral absorption.

Protocol B: Caco-2 Permeability with P-gp Inhibition

Rationale: Piperazine moieties can be P-gp substrates.[2] You must determine if poor permeability is due to size (passive) or efflux (active).

  • Cell Culture: Seed Caco-2 cells on transwell inserts (21-day differentiation).

  • Groups:

    • Group A: PROTAC alone (A-to-B and B-to-A direction).

    • Group B: PROTAC + Verapamil (50 µM, P-gp inhibitor).

  • Transport Assay:

    • Add compound (10 µM) to donor chamber.

    • Incubate 2 hours at 37°C.

    • Sample receiver chamber at 30, 60, 90, 120 min.

  • Calculation: Calculate Efflux Ratio (ER) =

    
    .
    
    • Interpretation: If ER > 2 and drops with Verapamil, the linker is a P-gp substrate. Piperazine-acetyl-PIP-AcOH aims for ER < 2 via internal folding.

Protocol C: Metabolic Stability (Liver Microsomes)

Rationale: The acetyl-piperazine bond is generally more stable than the ether bonds in PEG.

  • Incubation: Incubate 1 µM PROTAC with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Plot ln(% remaining) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).
    • Target:

      
       protein.
      

Part 4: Data Synthesis & Workflow

The following diagram illustrates the decision matrix for selecting the Piperazine-acetyl-PIP-AcOH linker over alternatives based on experimental data.

SelectionLogic Start Start: PROTAC Design SolubilityTest FaSSIF Solubility Test Start->SolubilityTest CheckSol Soluble > 50µg/mL? SolubilityTest->CheckSol PermeabilityTest Caco-2 Permeability CheckPerm Papp > 10^-6 cm/s? PermeabilityTest->CheckPerm CheckSol->PermeabilityTest Yes UsePEG Switch to PEG Linker (Fix Solubility) CheckSol->UsePEG No UseAlkyl Switch to Alkyl Linker (Fix Permeability) CheckPerm->UseAlkyl No UsePipAc Select Piperazine-acetyl-PIP-AcOH (Balanced Profile) CheckPerm->UsePipAc Yes UsePEG->PermeabilityTest Re-test

Caption: Decision tree for linker selection. Piperazine-acetyl-PIP-AcOH is the choice when balancing solubility and permeability.

Comparative Data Summary (Hypothetical VHL-PROTAC)
MetricPEG-3 LinkerPiperazine-acetyl-PIP-AcOHImprovement
TPSA (Ų) 185160 (Folded: ~120)Reduced effective polarity
Rotatable Bonds 146Rigidification
FaSSIF Solubility 120 µg/mL85 µg/mLAcceptable trade-off
Caco-2 Papp (A-B)

cm/s

cm/s
9x Permeability Increase
Rat Oral F% < 2%28%Viable Oral Drug

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. (2025). Investigates rigid vs. flexible linkers in VHL ligands.

  • Flexible vs. Rigid PROTAC Linkers: A Comparative Guide. BenchChem. (2025).[1][3] Detailed comparison of entropic penalties and bioavailability.

  • Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability. Journal of Medicinal Chemistry. (2025). Discusses how structural modifications drive "chameleonic" folding.

  • Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences. (2023). Analysis of piperazine basicity and its effect on polar surface area and dissolution.[]

  • Strategies to Improve PROTACs' Oral Bioavailability. WuXi AppTec DMPK. (2023). Overview of formulation and chemical strategies including rigid linkers.

Sources

Comparative

Comparative Analysis of Piperazine Linkers in Oncology Research

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: PROTACs, Antibody-Drug Conjugates (ADCs), and Small Molecule Inhibitors Executive Summary: From Pass...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: PROTACs, Antibody-Drug Conjugates (ADCs), and Small Molecule Inhibitors

Executive Summary: From Passive Spacers to Functional Scaffolds[1]

In the early eras of bifunctional drug design, linkers were viewed primarily as "passive spacers"—inert bridges (typically PEG or alkyl chains) designed solely to span the distance between two pharmacophores. This paradigm has shifted.[1] In modern oncology, particularly within Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) , the linker is now recognized as a critical determinant of physicochemical properties, metabolic stability, and ternary complex geometry.[2][3]

Piperazine linkers represent a "functional scaffold" approach. Unlike flexible PEG chains, piperazines introduce defined conformational rigidity , ionizable centers (pKa modulation) , and metabolic resilience .[] This guide provides an objective, data-driven comparison of piperazine linkers against standard alternatives, supported by experimental protocols and mechanistic insights.

Physicochemical & Structural Analysis

The choice between a piperazine linker and a PEG/Alkyl linker is often a trade-off between entropy (rigidity) and solubility (hydrophilicity).

Comparative Data Matrix
FeaturePiperazine Linkers PEG Linkers (Polyethylene Glycol) Alkyl Chains
Conformational Rigidity High. Semi-rigid ring constrains rotation, reducing entropic penalty upon binding.[]Low. High flexibility; high entropic cost to freeze conformation in ternary complexes.Moderate. Flexible, but lipophilic collapse can induce pseudo-rigidity.
Solubility (Aq) pH-Dependent. Basic nitrogens (pKa ~9.8 unmod, ~6-7 acylated) enhance solubility in acidic media (endosomes).High. Intrinsically hydrophilic; forms hydrogen bond networks with water.Low. Hydrophobic; often requires solubilizing groups elsewhere.
Metabolic Stability High. Resistant to oxidative cleavage; however, susceptible to N-oxidation or N-dealkylation if unprotected.Low to Moderate. Susceptible to oxidative degradation (chain shortening) in plasma.High. Generally stable, but prone to CYP450 hydroxylation.
Permeability (Cell) Moderate-High. Lower Total Polar Surface Area (TPSA) than equivalent length PEG.Low. High TPSA limits passive diffusion across cell membranes.High. Lipophilic nature aids permeability but hurts solubility.
Synthetic Utility Versatile. Orthogonal protection of N-atoms allows sequential conjugation.[]Standard. Bifunctional PEGs are readily available but harder to functionalize mid-chain.Standard. Simple chemistry, but limited functional handles.
The "Goldilocks" Zone of Rigidity

In PROTAC design, the linker must allow the Warhead and E3 Ligase ligand to wrap around the target protein.

  • Too Flexible (PEG): The molecule occupies a vast conformational space. Binding requires a massive loss of entropy, reducing potency (ΔG = ΔH - TΔS).

  • Too Rigid (Piperazine): If the vector of the piperazine ring does not perfectly align with the exit vectors of the ligand binding pockets, the ternary complex cannot form (steric clash).

  • Solution: Piperazine-PEG hybrids often provide the optimal balance, using the piperazine to "direct" the chain and the PEG to provide "wiggle room."

Mechanistic Visualization: The Entropic Funnel

The following diagram illustrates the thermodynamic advantage of piperazine linkers in facilitating ternary complex formation, a critical step in PROTAC-mediated degradation.

TernaryComplexThermodynamics cluster_0 Unbound State (In Solution) cluster_1 Ternary Complex (Bound) PEG_State PEG Linker (High Entropy/Disorder) Complex Productive Ternary Complex (POI - Linker - E3) PEG_State->Complex High Entropic Penalty (ΔS << 0) Pip_State Piperazine Linker (Pre-organized/Lower Entropy) Pip_State->Complex Low Entropic Penalty (ΔS < 0) Note1 Piperazine restricts rotational degrees of freedom Pip_State->Note1

Caption: Piperazine linkers reduce the entropic cost of binding by pre-organizing the molecule into a conformation closer to the bound state, unlike flexible PEGs.[]

Experimental Protocols: Self-Validating Systems

To objectively compare linkers, one must assess Plasma Stability (metabolic liability) and Kinetic Solubility . Below are detailed protocols designed to minimize artifacts common with basic amine linkers.

Protocol A: Comparative Plasma Stability Assay

Objective: Determine the metabolic half-life (t1/2) of linker conjugates in human/mouse plasma.

Scientific Rationale: Piperazine linkers can undergo N-oxidation or dealkylation.[] Standard extraction methods (acidic precipitation) work well, but care must be taken to detect specific metabolites (+16 Da for N-oxide).

Materials:

  • Pooled Human/Mouse Plasma (heparin or EDTA).

  • Test Compounds (Piperazine-linker conjugate vs PEG-linker conjugate).

  • Internal Standard (e.g., Tolbutamide or Warfarin).

  • LC-MS/MS system.[5][6][7]

Step-by-Step Workflow:

  • Stock Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation Initiation:

    • Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove clots.

    • Spike plasma with test compound to a final concentration of 1 µM (0.1% DMSO final). Note: 1 µM is biologically relevant; higher concentrations may saturate enzymes.

    • Incubate in a shaking water bath at 37°C.

  • Sampling (Kinetic Timepoints):

    • Extract 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 min.

  • Quenching & Extraction (The Critical Step):

    • Add aliquot immediately to 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (100 nM).

    • Why? ACN precipitates plasma proteins (denaturation) and halts enzymatic activity immediately.

    • Vortex vigorously for 1 min.

    • Centrifuge at 4,000 rpm (approx 2,500 x g) for 15 min at 4°C.

  • Analysis:

    • Transfer 100 µL of supernatant to a fresh plate. Dilute 1:1 with water (to improve peak shape on Reverse Phase LC).

    • Inject onto LC-MS/MS.[7]

  • Data Validation (Self-Check):

    • Recovery Check: Compare t=0 peak area to a standard prepared in solvent. <70% recovery suggests non-specific binding to plasma proteins or poor solubility.

    • Metabolite Scout: For piperazine, monitor transitions for M+16 (N-oxide) and M-14 (demethylation) to confirm mechanism of loss.

Protocol B: pH-Dependent Solubility Profiling

Objective: Quantify the solubility advantage of the piperazine nitrogen at endosomal pH.

Scientific Rationale: Piperazine acts as a "solubility switch."[] It should be soluble at pH 5.0 (lysosome/endosome) and potentially less soluble at pH 7.4 (cytosol), aiding in lysosomal escape or trapping depending on design.

Workflow:

  • Prepare buffers: PBS (pH 7.4) and Citrate/Acetate (pH 5.0).

  • Add excess solid compound to 200 µL of each buffer in a filter plate (0.45 µm).

  • Shake for 24 hours at room temperature (Thermodynamic solubility).

  • Filter and analyze filtrate by UV-HPLC.

  • Success Metric: A Piperazine linker should show >5-fold higher solubility at pH 5.0 vs pH 7.4 (unless N-acylated, which neutralizes the basicity).

Application Analysis: Oncology Case Studies

PROTACs: The "Linkerology" of BRD4 Degraders

Research comparing linkers for BRD4 degraders (e.g., JQ1 derivatives) demonstrated that:

  • Triazole-only linkers: Often suffered from poor aqueous solubility, leading to precipitation in blood.

  • Piperazine-PEG hybrids: The introduction of a piperazine ring rescued solubility (via protonation) without extending the linker length excessively.[] This led to a linear exposure-response relationship in vivo.[]

  • Key Takeaway: Piperazine is not just a connector; it is a physicochemical tuning knob .

ADCs: Non-Cleavable Linker Stability

In Antibody-Drug Conjugates, the linker must remain stable in circulation to prevent off-target toxicity.

  • Study: Comparison of PBD (Pyrrolobenzodiazepine) dimers linked via Triazole vs. Piperazine/Alkyne.

  • Outcome: The Triazole-linked ADC was inactive in HER2+ models.[1] The Piperazine-linked ADC achieved tumor suppression.[1]

  • Mechanism: The piperazine linker provided the necessary hydrophilicity and stability profile to prevent aggregation of the hydrophobic PBD payload, maintaining the ADC's "stealth" properties in circulation until internalization.

Decision Framework: When to Use Piperazine?

Use the following logic flow to determine if a piperazine linker is suitable for your oncology candidate.

LinkerDecisionTree Start Start: Linker Selection Q1 Is the Payload/Warhead highly hydrophobic? Start->Q1 Q2 Is the binding pocket deep or restricted? Q1->Q2 No Res_Hyb Use Piperazine-PEG Hybrid (Balanced Profile) Q1->Res_Hyb Yes (Need basicity) Q3 Is metabolic stability a primary concern? Q2->Q3 No Res_Pip Use Piperazine Linker (Rigidity/Stability Priority) Q2->Res_Pip Yes (Need rigid vector) Res_PEG Use PEG Linker (Solubility Priority) Q3->Res_PEG No (Short half-life ok) Q3->Res_Pip Yes (Avoid oxidation)

Caption: Decision matrix for selecting linker chemistry based on hydrophobicity, steric constraints, and metabolic requirements.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[8] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[8] Link

  • Bembenek, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[9] Link

  • Pike, A., et al. (2020). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Nature Communications/PMC. Link

  • BOC Sciences. Piperazine & Triazole Linkers - Functional PROTAC Tools.

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Link

  • Sterling Pharma Solutions. (2022). Measurement of ADC stability in plasma via released payload quantitation. Link

Sources

Validation

Validating Target Engagement with Piperazine-acetyl-PIP-AcOH Probes

Executive Summary In the rational design of Proteolysis Targeting Chimeras (PROTACs), "linkerology" has evolved from passive spacing to active structural scaffolding.[] Piperazine-acetyl-PIP-AcOH represents a class of se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), "linkerology" has evolved from passive spacing to active structural scaffolding.[] Piperazine-acetyl-PIP-AcOH represents a class of semi-rigid, heterocyclic linkers designed to overcome the limitations of traditional flexible tethers. Unlike linear PEG or alkyl chains, this probe incorporates piperazine and piperidine ("PIP") moieties to restrict conformational freedom, reduce the entropic penalty of ternary complex formation, and improve physicochemical properties like solubility via protonatable nitrogens.

This guide details the validation of target engagement using Piperazine-acetyl-PIP-AcOH probes, objectively comparing their performance against industry-standard alternatives and providing self-validating experimental protocols.

Technical Deep Dive: The Probe Architecture

Piperazine-acetyl-PIP-AcOH is not merely a connector; it is a functional module.[2] Its architecture addresses two critical failure modes in PROTAC development: cell permeability and ternary complex stability .

  • Rigidity: The inclusion of saturated heterocycles (piperazine/piperidine) limits the number of rotatable bonds. This "pre-organizes" the molecule, lowering the entropic cost (

    
    ) when the PROTAC binds both the Target Protein (POI) and the E3 Ligase.
    
  • Solubility & Permeability: The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility.[] However, they can be deprotonated in the lipophilic environment of the cell membrane, facilitating passive transport—a "chameleonic" property often lacking in PEG linkers.

Comparative Analysis: Piperazine-acetyl-PIP-AcOH vs. Alternatives

The following table contrasts the Piperazine-acetyl-PIP-AcOH linker system with standard PEG and Alkyl alternatives.

FeaturePiperazine-acetyl-PIP-AcOH (Rigid)PEG (Polyethylene Glycol) (Flexible)Alkyl Chains (Hydrophobic)
Conformational Entropy Low (Favorable) : Restricted rotation favors ternary complex formation.[2]High (Unfavorable) : "Floppy" nature imposes high entropic penalty upon binding.Moderate : More rigid than PEG but lacks directional control.
Aqueous Solubility High : Protonatable nitrogens improve solubility.[2]High : Hydrophilic oxygen atoms interact well with water.Low : Lipophilic nature often leads to aggregation.
Cell Permeability Moderate-High : "Chameleonic" effect aids membrane crossing.[2]Low-Moderate : High TPSA often hinders passive diffusion.High : But often limited by poor solubility.
Metabolic Stability High : Resistant to oxidative metabolism.[2]Low : Susceptible to oxidative cleavage (e.g., by CYP450).Moderate : Susceptible to oxidation.
Primary Use Case Optimizing ternary complex geometry; improving oral bioavailability.Initial screening; exploring linker length.[3]Simple spacing; hydrophobic pockets.

Experimental Validation Protocols

To validate target engagement and efficacy, one must move beyond simple biochemical binding. The rigidity of Piperazine-acetyl-PIP-AcOH requires assays that confirm the linker does not sterically clash with the E3 ligase or POI surface.

Protocol A: Live-Cell Target Engagement (NanoBRET™)

Why this assay? Biochemical assays (FP/TR-FRET) often yield false positives for rigid linkers because they ignore the cell membrane barrier. NanoBRET measures engagement inside the cell, validating both permeability and binding.

Reagents:

  • HEK293 cells transfected with NanoLuc®-POI fusion vector.

  • Cell-permeable fluorescent tracer (specific to POI).

  • Test Compound: PROTAC synthesized with Piperazine-acetyl-PIP-AcOH.[4][5][6]

Step-by-Step Workflow:

  • Transfection: Plate HEK293 cells at

    
     cells/mL. Transfect with NanoLuc-POI plasmid using FuGENE HD (ratio 3:1). Incubate for 20–24 hours.
    
  • Tracer Equilibration: Treat cells with the fluorescent tracer at a concentration equivalent to its

    
     (previously determined).[2]
    
  • Competitive Binding: Add the Piperazine-acetyl-PIP-AcOH PROTAC in a dose-response series (e.g., 0 nM to 10

    
    M).[2]
    
  • Incubation: Incubate for 2 hours at 37°C / 5% CO

    
    . Note: Rigid linkers may require longer equilibration times than PEG due to slower on-rates.
    
  • Detection: Add NanoBRET™ Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader.

  • Analysis: Calculate MilliBRET units (mBU). Plot mBU vs. log[Concentration] to determine cellular

    
    .
    
    • Self-Validation Check: If the

      
       is significantly higher (>10x) than the biochemical 
      
      
      
      , the rigid linker may be impeding cell permeability or causing steric clashes in the cellular environment.
Protocol B: Ternary Complex Cooperativity Assessment (TR-FRET)

Why this assay? To quantify if the rigid linker positively influences the formation of the POI-PROTAC-E3 complex (Cooperativity,


).

Step-by-Step Workflow:

  • Labeling: Label the POI with a Fluorophore (Acceptor) and the E3 Ligase (e.g., VHL/CRBN) with Terbium or Europium (Donor).

  • Titration: Fix the concentration of POI and E3 Ligase (typically 50–100 nM).[2] Titrate the Piperazine-acetyl-PIP-AcOH PROTAC.

  • Measurement: Measure TR-FRET signal. A "bell-shaped" (Hook effect) curve is characteristic of PROTACs.

  • Calculation:

    • Fit data to a ternary complex model.

    • Compare the

      
       to the binary 
      
      
      
      values.
    • Cooperativity (

      
      ) = 
      
      
      
      .
    • Interpretation: An

      
       indicates the Piperazine linker is stabilizing the complex via favorable protein-protein interactions (PPI).
      

Visualizations

Diagram 1: Linker Mechanics & Ternary Complex Formation

This diagram illustrates how the rigid Piperazine-acetyl-PIP-AcOH linker reduces the entropic penalty compared to a flexible PEG linker, facilitating the formation of a productive ternary complex.

Caption: Rigid piperazine linkers (Green) maintain a pre-organized state, minimizing energy loss during binding compared to flexible PEG chains (Red).

Diagram 2: Validation Workflow for Piperazine Probes

A logical flowchart guiding the researcher from synthesis to validation, ensuring a self-correcting experimental path.

ValidationWorkflow Start Start: Piperazine-acetyl-PIP-AcOH Probe Step1 1. Biochemical Binding (FP/SPR) Confirm Binary Affinity Start->Step1 Decision1 Binds POI/E3? Step1->Decision1 Step2 2. Live-Cell Target Engagement (NanoBRET) Assess Permeability & Binding Decision1->Step2 Yes Fail1 Redesign Warhead/Ligand Decision1->Fail1 No Decision2 Cellular IC50 < 1µM? Step2->Decision2 Step3 3. Ternary Complex Assay (TR-FRET) Measure Cooperativity (alpha) Decision2->Step3 Yes Fail2 Linker Permeability Issue: Check LogD / Modify Linker Decision2->Fail2 No Step4 4. Degradation Assay (Western Blot) Determine DC50 & Dmax Step3->Step4

Caption: Step-by-step validation cascade. Failure at NanoBRET (Step 2) specifically indicates permeability or steric issues common with rigid linkers.

References

  • An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs.[2] EBioMedicine. Retrieved from [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. Retrieved from [Link]

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. (Context on rigid linker design). Retrieved from [Link]

Sources

Comparative

Definitive Guide: Selectivity Profiling of Piperazine-acetyl-PIP-AcOH PROTAC Conjugates

Topic: Selectivity profiling of Piperazine-acetyl-PIP-AcOH conjugates Content Type: Publish Comparison Guide Executive Summary In the precise engineering of Proteolysis Targeting Chimeras (PROTACs), the linker is no long...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selectivity profiling of Piperazine-acetyl-PIP-AcOH conjugates Content Type: Publish Comparison Guide

Executive Summary

In the precise engineering of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer a passive tether.[] It is a determinant of specificity. This guide focuses on Piperazine-acetyl-PIP-AcOH , a rigid, bis-piperazine linker motif designed to restrict conformational freedom. Unlike flexible PEG chains that allow "floppy" binding, this conjugate enforces specific geometric constraints between the E3 ligase (typically VHL) and the Protein of Interest (POI).

This guide details how to profile the selectivity of conjugates built with this linker, comparing its performance against standard alternatives like PEG and Alkyl chains, and providing a self-validating experimental workflow.

Technical Grounding: The Rigid Linker Advantage

The Molecule:

  • Name: Piperazine-acetyl-PIP-AcOH[2][3][4][5][6][7][8][9][10][11][12]

  • Core Structure: A bis-piperazine scaffold linked by an acetyl group, terminating in a carboxylic acid (AcOH) for amide coupling.[10]

  • Role: Connects an E3 ligand (e.g., VHL-binding AHPC) to a target warhead.

  • Mechanism: The semi-rigid piperazine rings reduce the entropic cost of ternary complex formation (

    
    ) while imposing directional constraints that can exclude off-target homologs.
    
Mechanism of Action: Ternary Complex Geometry

Selectivity in PROTACs is driven by the stability of the Ternary Complex (POI-Linker-E3).

  • Flexible Linkers (PEG): Allow the E3 ligase to sample many orientations. This increases the chance of degrading off-targets (low selectivity).

  • Rigid Linkers (Piperazine-acetyl-PIP-AcOH): Lock the E3 and POI into a specific orientation. If an off-target protein has a slightly different surface topology, the rigid linker prevents the formation of a productive ubiquitination zone, sparing the off-target.

TernaryComplex cluster_selectivity Selectivity Filter Warhead Target Warhead POI Protein of Interest (POI) Warhead->POI Binding (Kd) Linker Piperazine-acetyl-PIP-AcOH (Rigid Scaffold) Warhead->Linker Amide Bond E3 E3 Ligase (VHL) POI->E3 Protein-Protein Interface (PPI) E3_Ligand E3 Ligand (e.g., AHPC) Linker->E3_Ligand Stable Geometry E3_Ligand->E3 Recruitment Ub Ubiquitination E3->Ub Catalysis Ub->POI Degradation

Caption: The rigid Piperazine-acetyl-PIP-AcOH linker acts as a 'Selectivity Filter,' enforcing a specific PPI geometry that disfavors off-target binding.

Comparative Analysis: Piperazine vs. Alternatives

The following table contrasts the Piperazine-acetyl-PIP-AcOH linker with industry-standard alternatives.

FeaturePiperazine-acetyl-PIP-AcOH PEG (Polyethylene Glycol) Alkyl Chain
Rigidity High (Bis-piperazine core)Low (Free rotation)Medium-Low
Selectivity High (Isoform specific)Low (Pan-degradation)Moderate
Solubility High (Protonatable nitrogens)High (Hydrophilic)Low (Lipophilic)
Permeability Moderate (Polar surface area)Low (High MW PEG issues)High
Metabolic Stability High (Stable heterocycle)Moderate (Oxidative cleavage)High
Primary Use Case Distinguishing homologous targets (e.g., CDK4 vs CDK6)Initial screening / "Fishing"Simple targets

Key Insight: Use Piperazine-acetyl-PIP-AcOH when your target has close homologs (e.g., Kinases) and you need to avoid "bystander" degradation.

Experimental Protocol: Selectivity Profiling Workflow

To validate the selectivity of your conjugate, follow this three-tiered profiling system.

Phase 1: Biophysical Selectivity (Ternary Complex Cooperativity)

Objective: Determine if the linker promotes stable complex formation preferentially with the target vs. off-targets.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Labeling: Label Recombinant POI with a donor fluorophore (e.g., Terbium) and the E3 Ligase (VHL) with an acceptor (e.g., GFP/d2).

  • Titration: Titrate the PROTAC conjugate (0.1 nM – 10 µM) into a mixture of POI (5 nM) and E3 (5 nM).

  • Measurement: Measure TR-FRET signal.

  • Calculation: Plot the "Hook Effect" curve.

    • 
       (Cooperativity Factor):  Calculate 
      
      
      
      .
    • Success Metric: An

      
       indicates positive cooperativity driven by the linker. Compare 
      
      
      
      vs.
      
      
      .
Phase 2: Cellular Selectivity (Degradation Potency)

Objective: Confirm that biophysical binding translates to selective degradation in live cells.

Method: Automated Western Blot (Jess/Wes) or HiBiT Assay

  • Treatment: Treat cells expressing both Target and Off-Target (or use co-culture) with PROTAC (1 nM – 1 µM) for 16–24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Detection: Use specific antibodies for the Target and its closest homolog (e.g., if targeting p38

    
    , probe for p38
    
    
    
    ).
  • Analysis: Calculate

    
     (Concentration for 50% degradation) and 
    
    
    
    (Maximum degradation).
    • Selectivity Index (SI):

      
      .
      
    • Target: Aim for SI > 30x.

Phase 3: Global Selectivity (Proteome-Wide)

Objective: Unbiased discovery of unknown off-targets.

Method: TMT-Based Quantitative Proteomics

  • Exposure: Treat cells with PROTAC at

    
     for 6 hours (minimize secondary effects).
    
  • Digestion & Labeling: Digest lysates with Trypsin; label with Tandem Mass Tags (TMT).

  • LC-MS/MS: Analyze via high-resolution mass spectrometry.

  • Volcano Plot: Plot Fold Change vs. P-value.

    • Validation: The Piperazine linker should show a "cleaner" background (fewer downregulated proteins) compared to a PEG-based control.

Workflow Visualization

ProfilingWorkflow cluster_Biophysics Phase 1: Biophysics (TR-FRET) cluster_Cellular Phase 2: Cellular Validation cluster_Global Phase 3: Global Proteomics Start Start: Piperazine-Conjugate Synthesis Step1 Measure Cooperativity (alpha) Start->Step1 Decision1 alpha(Target) > alpha(Homolog)? Step1->Decision1 Decision1->Start No (Redesign Linker Length) Step2 Western Blot / HiBiT Decision1->Step2 Yes (Proceed) Calc Calculate Selectivity Index (SI) Step2->Calc Step3 TMT-MS Proteomics Calc->Step3 If SI > 10x End Validated Selective PROTAC Step3->End Final Profile

Caption: Step-by-step decision matrix for validating the selectivity of Piperazine-acetyl-PIP-AcOH conjugates.

References
  • An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.[6] [Link]

  • ResearchGate (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[13] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Piperazine-acetyl-PIP-AcOH

[label="4. Contain & Neutralize", fillcolor="#34A853", Fig 1: Mechanism of action for Piperazine-acetyl-PIP-AcOH in PROTAC ternary complex formation.

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Contain & Neutralize", fillcolor="#34A853",

Fig 1: Mechanism of action for Piperazine-acetyl-PIP-AcOH in PROTAC ternary complex formation.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE must be scaled to the operation. The following matrix summarizes the quantitative and qualitative requirements for handling this compound.

Protection TypeAnalytical Scale (<10 mg)Preparative Scale (>10 mg)Mechanistic Rationale / Causality
Hand Protection Double Nitrile gloves (5 mil minimum).Double Nitrile + inner Silver Shield gloves.DMSO (the standard PROTAC solvent) rapidly degrades nitrile. Double-gloving provides a self-validating sterile barrier: removing the contaminated outer glove leaves a clean inner glove for safe doffing.
Respiratory N95 / FFP2 Particulate Mask.Half-mask respirator with P100/HEPA filters.Piperazine derivatives are documented respiratory sensitizers [4]. HEPA filtration mechanically traps aerosolized micro-particles before they reach the alveoli.
Eye & Face Wrap-around safety goggles.Full face shield over safety goggles.The compound is a severe eye irritant [3]. A face shield prevents accidental powder transfer from contaminated gloves to the ocular mucosa.
Body Protection Flame-resistant lab coat + Tyvek sleeves.Full Tyvek suit (disposable).Prevents static-charged powder from adhering to personal clothing and being carried outside the containment zone.

Standard Operating Procedure: Handling & Solubilization

This protocol establishes a self-validating system for preparing a standard 10 mM stock solution in DMSO. Every step is designed to mechanically verify the success of the previous step.

Step 1: Environmental Containment

  • Action: Conduct all weighing inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Causality: A B2 BSC provides 100% exhaust to the outside. By preventing air recirculation, you ensure that any aerosolized piperazine particulates are permanently removed from the breathing zone.

Step 2: Static Elimination (Critical Step)

  • Action: Discharge the primary chemical container and amber glass weigh vials using an anti-static ionizer gun for 10 seconds before opening.

  • Causality: Piperazine-acetyl-PIP-AcOH presents as a fine powder that holds a static charge. Eliminating static is a self-validating safety check: if the powder transfers smoothly from the spatula without "jumping," the risk of invisible aerosolization is mechanically neutralized.

Step 3: Direct-to-Vial Weighing

  • Action: Weigh the required mass (e.g., 2.70 mg for 1 mL of 10 mM stock, based on MW 270.33 g/mol ) [1] directly into a pre-tared, amber glass destination vial.

  • Causality: Amber glass protects the molecule from UV degradation. Weighing directly into the final vial eliminates secondary transfer steps (like moving powder from a weigh boat to a tube), cutting the contamination risk profile in half.

Step 4: Solubilization & Sealing

  • Action: Add anhydrous DMSO directly to the vial inside the BSC. Seal the vial with a PTFE-lined cap before vortexing.

  • Causality: DMSO rapidly penetrates the skin and can carry dissolved PROTACs directly into the bloodstream. Sealing the vial prior to agitation ensures that micro-droplets generated during vortexing remain strictly contained.

Step 5: Oxidative Decontamination

  • Action: Wipe down the BSC surfaces, spatulas, and the exterior of the sealed vial with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

  • Causality: Bleach oxidizes the basic piperazine ring, neutralizing its biological activity and preventing sensitization [4]. The subsequent ethanol wipe removes the corrosive bleach residue, preserving the stainless steel of your BSC.

Emergency Spill Response & Disposal Plan

In the event of a powder spill or a dropped vial of DMSO stock, immediate and structured containment is required to prevent facility-wide contamination.

Spill_Protocol Spill 1. Spill Detected Evac 2. Evacuate Area Spill->Evac PPE 3. Don Maximum PPE Evac->PPE Contain 4. Contain & Absorb PPE->Contain Dispose 5. HazMat Disposal Contain->Dispose

Fig 2: Step-by-step emergency spill response workflow for Piperazine-acetyl-PIP-AcOH.

Spill Cleanup Methodology:

  • Isolate & Evacuate: Immediately clear personnel from the immediate area. If the spill is outside a fume hood, increase room ventilation and wait 15 minutes for aerosols to settle.

  • Upgrade PPE: Don a P100 respirator, chemical-resistant Tyvek suit, and heavy-duty nitrile over-gloves.

  • Containment (Dry Powder): Do not sweep. Sweeping aerosolizes the PROTAC linker. Gently cover the powder with damp absorbent pads (moistened with water) to trap the dust.

  • Containment (DMSO Solution): Surround the liquid spill with a universal chemical absorbent barrier (e.g., vermiculite or spill socks) to prevent spreading. Apply absorbent pads directly over the liquid.

  • Collection & Disposal: Using non-sparking plastic scoops, transfer all absorbent materials, contaminated gloves, and broken glass into a puncture-proof, sealable hazardous waste bag.

  • Final Decontamination: Wash the spill area three times with a 10% bleach solution, followed by soap and water. Dispose of the sealed waste bag via certified high-temperature incineration, as standard biological autoclaving will not destroy the chemical structure [3].

References

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